Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-amino-4-pyridin-2-ylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-15-11(14)9-7(6-16-10(9)12)8-4-2-3-5-13-8/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMHKBKXAJMVPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate" chemical properties
An In-Depth Technical Guide to Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate
Abstract
This compound is a polysubstituted heterocyclic compound featuring a 2-aminothiophene core. This scaffold is of significant interest to researchers in medicinal chemistry and materials science due to its synthetic versatility and presence in a wide array of biologically active molecules. The synthesis of this and related compounds is most efficiently achieved through the Gewald aminothiophene synthesis, a robust multi-component reaction. This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol via the Gewald reaction, an analysis of the reaction mechanism, and an exploration of the compound's reactivity and potential applications as a versatile chemical building block.
Physicochemical and Structural Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its constituent parts and data available for closely related analogs, such as the pyridin-4-yl and phenyl-substituted variants.
Table 1: Core Properties of this compound
| Property | Value | Source/Method |
| IUPAC Name | This compound | - |
| CAS Number | 1019521-30-2 | [1] |
| Molecular Formula | C₁₁H₁₀N₂O₂S | Calculated |
| Molecular Weight | 234.28 g/mol | Calculated |
| Canonical SMILES | COC(=O)C1=C(SC=C1C2=NC=CC=C2)N | - |
| InChI Key | VKXUCDRKQIJIRQ-UHFFFAOYSA-N (pyridin-4-yl isomer) | [] |
| Predicted Boiling Point | ~389.3°C at 760 mmHg (based on pyridin-4-yl isomer) | [] |
| Predicted Density | ~1.319 g/cm³ (based on pyridin-4-yl isomer) | [] |
| Appearance | Expected to be a solid at room temperature | Inferred from analogs |
Synthesis and Mechanism: The Gewald Reaction
The most prominent and efficient method for constructing the 2-aminothiophene scaffold of the title compound is the Gewald reaction. This one-pot, multi-component condensation is valued for its operational simplicity and ability to generate molecular complexity from readily available starting materials.[3][4]
Rationale for Method Selection
The Gewald reaction is the industry-standard approach for this class of compounds for several key reasons:
-
Convergence: It combines three components (a ketone, an α-cyanoester, and elemental sulfur) in a single step.
-
Atom Economy: It builds the heterocyclic core with minimal byproduct formation.
-
Versatility: It tolerates a wide range of substituents on the ketone and ester components, allowing for the creation of diverse compound libraries.
The Gewald Reaction Mechanism
The mechanism, though complex, is understood to proceed through several key stages, which have been elucidated through extensive study and computational analysis.[5][6]
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (2-acetylpyridine) and the active methylene compound (methyl cyanoacetate). This forms a stable α,β-unsaturated nitrile intermediate.[3][7]
-
Sulfur Addition: The α,β-unsaturated nitrile is deprotonated by the base, and the resulting carbanion attacks the elemental sulfur ring (S₈), leading to the formation of polysulfide intermediates.[5][6]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization. A subsequent tautomerization and aromatization process yields the final, stable 2-aminothiophene product.[3][7]
Caption: Generalized mechanism of the Gewald aminothiophene synthesis.
Experimental Protocol: Synthesis Workflow
The following is a representative, self-validating protocol for the synthesis of this compound. The success of the reaction is typically confirmed by chromatographic analysis (TLC) and spectroscopic characterization (NMR, MS) of the final product.
Caption: Step-by-step workflow for the synthesis of the title compound.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (solvent), followed by 2-acetylpyridine (1.0 eq.), methyl cyanoacetate (1.0 eq.), and finely powdered elemental sulfur (1.1 eq.).
-
Causality: Ethanol is a common polar solvent for this reaction, capable of dissolving the reactants and facilitating the reaction at reflux temperature.
-
-
Catalyst Addition: Add morpholine or another suitable base (e.g., diethylamine, 0.2 eq.) to the stirred suspension.
-
Causality: The base is crucial for catalyzing the initial Knoevenagel condensation. Its concentration is kept catalytic to avoid unwanted side reactions.
-
-
Thermal Reaction: Heat the mixture to reflux (approximately 80°C) and maintain it for 2-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation of the product. Collect the resulting solid by vacuum filtration.
-
Washing: Wash the crude solid on the filter with a small amount of cold ethanol to remove residual starting materials and soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a dimethylformamide (DMF)/water mixture, to yield the final product in high purity.
Chemical Reactivity and Derivatization
The title compound possesses multiple reactive sites, making it a highly valuable intermediate for further synthetic transformations. The interplay between the electron-donating amino group and the electron-withdrawing carboxylate and pyridine groups dictates its reactivity.
-
2-Amino Group: This is the primary nucleophilic center. It readily undergoes acylation, alkylation, and condensation reactions. A particularly powerful application is its use in forming fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, by reacting with reagents like formamide or isocyanates.
-
3-Ester Group: The methyl ester can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives. It can also be reduced to a primary alcohol.
-
Pyridine Nitrogen: The lone pair on the pyridine nitrogen is basic and can be protonated, alkylated to form pyridinium salts, or oxidized to an N-oxide. These modifications can significantly alter the molecule's solubility and biological activity.
-
Thiophene Ring: The C5 position of the thiophene ring is the most likely site for electrophilic aromatic substitution, activated by the adjacent amino group.
Caption: Key reactive sites and potential derivatization pathways.
Potential Applications and Research Significance
The 2-aminothiophene framework is a "privileged scaffold" in drug discovery. Derivatives have shown a broad spectrum of biological activities, including antioxidant, antibacterial, anti-inflammatory, and antitumor properties.[8]
-
Medicinal Chemistry: The title compound is an excellent starting point for synthesizing libraries of novel compounds for drug screening. The pyridine ring can act as a crucial hydrogen bond acceptor or a metal-coordinating site, enhancing interactions with biological targets. Its structural similarity to known kinase inhibitors and other therapeutic agents makes it a high-value synthetic intermediate.
-
Materials Science: As with many aminothiophene derivatives, this compound can serve as a precursor for the synthesis of azo dyes and other functional colorants, where the thiophene and pyridine rings contribute to the chromophore system.[5]
-
Agrochemicals: Substituted aminothiophenes have been utilized as intermediates in the preparation of compounds with herbicidal and fungicidal activity.[9]
Conclusion
This compound is a synthetically accessible and highly versatile heterocyclic building block. Its efficient one-pot synthesis via the Gewald reaction, combined with the multiple reactive handles available for derivatization, establishes it as a valuable platform for research in drug discovery, materials science, and fine chemical synthesis. The insights provided in this guide aim to equip researchers with the foundational knowledge required to effectively synthesize and utilize this compound in their scientific endeavors.
References
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Wikipedia. Gewald reaction. [3]
-
Organic Chemistry Portal. Gewald Reaction. [4]
-
Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [5]
-
Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [6]
-
New Jersey Institute of Technology. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [7]
-
ChemicalBook. This compound | 1019521-30-2. [1]
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PubChem. Methyl 2-amino-4-phenylthiophene-3-carboxylate. [10]
-
Sigma-Aldrich. Methyl 2-aminothiophene-3-carboxylate 97.
-
BOC Sciences. CAS 438229-64-2 Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate. []
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PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. [11]
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Chem-Impex. Methyl 3-amino-4-methylthiophene-2-carboxylate. [12]
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PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [13]
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BLDpharm. 438229-64-2|Methyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate. [14]
-
Google Patents. US4847386A - Process for preparing thiophene derivatives. [9]
-
El-Sayed, N. F., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Future Journal of Pharmaceutical Sciences. [8]
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- 6. chemrxiv.org [chemrxiv.org]
- 7. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
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- 11. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate (CAS No. 301935-83-5)
This technical guide provides a comprehensive overview of Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific data for this exact molecule is limited in publicly available literature, this document leverages established principles of synthetic chemistry and the well-documented biological activities of related 2-aminothiophene derivatives to offer a predictive and methodological resource for researchers, scientists, and drug development professionals.
Introduction: The 2-Aminothiophene Scaffold
The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry, renowned for its diverse and significant biological activities.[1][2] Compounds incorporating this heterocyclic system have demonstrated a wide range of therapeutic potential, including antiproliferative, antiviral, antibacterial, and antifungal properties.[1] The versatility of the 2-aminothiophene core allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological targets. This compound represents a specific embodiment of this scaffold, incorporating a pyridinyl substituent that can further modulate its biological profile and potential applications.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₁H₁₀N₂O₂S |
| Molecular Weight | 234.28 g/mol |
| Appearance | Likely a solid, ranging from off-white to yellow or brown powder. |
| Solubility | Expected to have limited solubility in water and higher solubility in organic solvents like DMSO, DMF, and chlorinated solvents. |
| Stability | Generally stable under standard laboratory conditions, though potentially sensitive to strong oxidizing agents and prolonged exposure to light. |
Synthesis via the Gewald Reaction
The most prominent and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[1][3][4] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[3]
Proposed Synthetic Pathway
For the synthesis of this compound, the likely starting materials for a Gewald reaction would be:
-
Carbonyl Compound: 2-Acetylpyridine
-
α-Cyanoester: Methyl cyanoacetate
-
Sulfur Source: Elemental sulfur
-
Base/Catalyst: A morpholine/TFA salt or an amine like diethylamine or piperidine.
The reaction proceeds through a series of well-elucidated steps, beginning with a Knoevenagel condensation.
Reaction Mechanism
The mechanism of the Gewald reaction has been a subject of detailed study.[1][3] The key steps are outlined below:
-
Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of the ketone (2-acetylpyridine) and the α-cyanoester (methyl cyanoacetate) to form a stable α,β-unsaturated intermediate.[3]
-
Sulfur Addition: Elemental sulfur adds to the activated methylene group of the Knoevenagel product. The exact mechanism of this step is complex and can involve polysulfide intermediates.[1]
-
Cyclization: The sulfur-containing intermediate then undergoes intramolecular cyclization, with the sulfur atom attacking the cyano group.
-
Tautomerization: The resulting dihydrothiophene intermediate rapidly tautomerizes to the more stable aromatic 2-aminothiophene product.[1]
Sources
Spectroscopic Characterization of Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a 2-aminothiophene core linked to a pyridine ring, presents a versatile scaffold for the development of novel therapeutic agents. The 2-aminothiophene moiety is a well-established pharmacophore found in a variety of biologically active molecules, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The inclusion of a pyridine ring can further modulate the compound's physicochemical properties and biological activity.
This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound, drawing upon data from structurally related compounds to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Understanding these spectroscopic properties is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.
Molecular Structure and Predicted Spectroscopic Features
The structural framework of this compound dictates its characteristic spectroscopic data. The key functional groups include a primary amine (-NH₂), a methyl ester (-COOCH₃), a thiophene ring, and a pyridine ring.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. These predictions are based on the analysis of similar 2-aminothiophene derivatives.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine and thiophene rings, as well as for the amine and methyl ester protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyridine-H6 | 8.5 - 8.7 | Doublet | The most downfield pyridine proton due to the deshielding effect of the adjacent nitrogen. |
| Pyridine-H3, H4, H5 | 7.2 - 7.9 | Multiplet | The chemical shifts of these protons will vary depending on their position relative to the thiophene substituent. |
| Thiophene-H5 | 6.8 - 7.1 | Singlet | The sole proton on the thiophene ring. |
| NH₂ | 5.0 - 6.0 | Broad Singlet | The chemical shift can vary with solvent and concentration. This signal may exchange with D₂O. |
| OCH₃ | 3.7 - 3.9 | Singlet | A characteristic singlet integrating to three protons. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Ester) | 165 - 170 | The carbonyl carbon of the methyl ester group. |
| Pyridine Carbons | 120 - 155 | The chemical shifts will be influenced by the nitrogen atom and the thiophene substituent. |
| Thiophene C2, C4 | 140 - 160 | Carbons bearing the amino and pyridine groups, respectively. |
| Thiophene C3, C5 | 100 - 125 | The remaining thiophene carbons. |
| OCH₃ | 50 - 55 | The methyl carbon of the ester group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit the following key absorption bands.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (Amine) | 3300 - 3500 | Symmetric and asymmetric stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C=O (Ester) | 1680 - 1720 | Stretching |
| C=C, C=N (Aromatic) | 1400 - 1600 | Ring stretching |
| C-N | 1250 - 1350 | Stretching |
| C-O (Ester) | 1100 - 1300 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. For this compound, electrospray ionization (ESI) would be a suitable technique.
The expected molecular ion peak [M+H]⁺ would be observed at an m/z corresponding to the molecular weight of the compound plus a proton. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) from the ester, or cleavage of the bond between the thiophene and pyridine rings.
Caption: Predicted major fragmentation pathways in ESI-MS.
Experimental Protocols
Standard protocols for obtaining the spectroscopic data are outlined below. These are general procedures and may require optimization based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the ESI source of a mass spectrometer. Acquire the mass spectrum in positive ion mode over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.
Conclusion
This guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound based on the analysis of structurally analogous compounds. These predicted data serve as a valuable reference for researchers working on the synthesis and characterization of this and related heterocyclic molecules. The experimental protocols outlined provide a foundation for obtaining high-quality spectroscopic data, which is essential for ensuring the identity and purity of compounds in drug discovery and development.
References
- Spectroscopic and Biological Comparison of 2-Aminothiophene and 3-Aminothiophene Derivatives. Benchchem.
-
Synthesis of Some Novel 2-Aminothiophene Derivatives and Evaluation for their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences. This article describes the synthesis and spectral analysis of various substituted 2-aminothiophenes, offering insights into their characteristic spectroscopic features.[1]
-
Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. This review discusses various synthetic routes to 2-aminothiophenes and their characterization, which is relevant to understanding the properties of the title compound.[2]
-
Methyl 2-amino-4-phenylthiophene-3-carboxylate | C12H11NO2S | CID 685886. PubChem. This database entry provides physicochemical data for a closely related compound, which can be used for comparative purposes.[3]
-
Methyl 3-amino-4-methylthiophene-2-carboxylate - the NIST WebBook. This source contains mass spectrometry data for a related aminothiophene, offering insights into potential fragmentation patterns.[4]
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An In-depth Technical Guide to the Potential Biological Activity of Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate
Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of novel molecular scaffolds with diverse biological activities is a cornerstone of drug discovery. The 2-aminothiophene moiety, a structural motif readily accessible through the versatile Gewald reaction, represents one such "privileged" scaffold.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] This guide focuses on a specific, yet under-explored derivative: Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate . By integrating the electron-rich 2-aminothiophene core with the electron-deficient pyridine ring, this hybrid structure presents a compelling case for multifaceted biological potential. This document serves as a technical exploration for researchers, scientists, and drug development professionals, aiming to elucidate the probable biological activities of this compound and provide a roadmap for its systematic investigation.
Molecular Architecture and Synthesis
The structure of this compound combines key pharmacophoric features. The 2-aminothiophene-3-carboxylate core is a well-established platform in the design of bioactive molecules, while the pyridin-2-yl substituent introduces a nitrogenous heterocycle known to interact with various biological targets.
Retrosynthetic Analysis and a Plausible Synthetic Route
The most direct and established method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[2] This reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst. For the target compound, a plausible synthetic pathway would involve the reaction of 2-acetylpyridine, methyl cyanoacetate, and elemental sulfur.
Experimental Protocol: Gewald Synthesis of this compound
Objective: To synthesize this compound.
Materials:
-
2-Acetylpyridine
-
Methyl cyanoacetate
-
Elemental sulfur
-
Morpholine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware and purification apparatus (recrystallization, column chromatography)
Procedure:
-
To a solution of 2-acetylpyridine (1.0 eq) and methyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).
-
Add a catalytic amount of morpholine to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure this compound.
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
Potential Biological Activities: An Evidence-Based Extrapolation
While direct biological data for this compound is scarce in publicly available literature, a strong case for its potential activities can be built upon the extensive research conducted on structurally similar thiophene-pyridine and 2-aminothiophene derivatives.
Anticancer Potential
The thiophene-pyridine scaffold is a recurring motif in the design of novel anticancer agents.[3] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key kinases involved in cancer cell proliferation and survival.
2.1.1. Kinase Inhibition: Derivatives of 3-(thiophen-2-ylthio)pyridine have demonstrated multitargeted kinase inhibitory activity against fibroblast growth factor receptor-2 (FGFR2), FGFR3, and epidermal growth factor receptor (EGFR), leading to cell cycle arrest in the G1/G0 phase.[5] Similarly, other thiophene-pyridine hybrids have shown potent inhibition of EGFR and tubulin polymerization.[3] Given the structural analogy, it is plausible that this compound could exhibit inhibitory activity against a panel of cancer-related kinases.
2.1.2. Cytotoxicity against Cancer Cell Lines: Numerous studies have reported the cytotoxic effects of thiophene-pyridine derivatives against a range of cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells.[3][6][7] Thiophene carboxamide derivatives, in particular, have shown significant antiproliferative properties against hepatocellular carcinoma cell lines (Hep3B).[8][9]
Experimental Protocol: In Vitro Anticancer Activity Screening
Objective: To evaluate the cytotoxic and antiproliferative effects of this compound.
Workflow:
Caption: Workflow for MTT-based cytotoxicity assay.
Procedure:
-
Cell Culture: Maintain selected cancer cell lines (e.g., MCF-7, A549, HepG2) in their recommended culture media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well microplates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. Subsequently, solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50).
Antimicrobial Activity
The 2-aminothiophene scaffold is present in numerous compounds with documented antimicrobial properties.[2] Thiophene carboxamide derivatives, in particular, have shown promising efficacy against resistant bacterial strains, such as extended-spectrum β-lactamase (ESBL) producing E. coli.[1][10][11] The presence of the pyridine moiety may further enhance this activity.
2.2.1. Antibacterial Efficacy: Studies on thiophene-2-carboxamide derivatives have demonstrated activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[4] The mode of action can vary, but for some derivatives, it involves the inhibition of essential bacterial enzymes.
2.2.2. Antifungal Potential: Certain 2-aminothiophene derivatives have also exhibited antifungal activity.[2] This broad-spectrum potential makes this compound a candidate for screening against pathogenic fungi.
Experimental Protocol: Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.
Methodology: Broth Microdilution Method
-
Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., S. aureus, E. coli) and fungal (e.g., C. albicans) strains.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbes only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition
The structural features of this compound suggest its potential as an enzyme inhibitor. A related compound, 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide, has been identified as an inhibitor of IKK-2, an enzyme relevant in inflammatory diseases.[1] Furthermore, the 2-amino-3-carboxy-4-phenylthiophene scaffold has been explored for the development of atypical protein kinase C (aPKC) inhibitors.[12]
Potential Targets:
-
Protein Kinases: As discussed in the anticancer section, various kinases are potential targets.
-
Inflammatory Pathway Enzymes: Enzymes like IKK-2 or cyclooxygenases (COX) could be inhibited.
-
Other Enzymes: Depending on the specific three-dimensional conformation of the molecule, it could fit into the active sites of various other enzymes.
Structure-Activity Relationship (SAR) Insights
Based on the literature for related compounds, several structural features are key to their biological activity:
-
The 2-Amino Group: The free amino group at the C2 position of the thiophene ring is often crucial for activity.[12] Modifications at this position can lead to a significant change in biological effect.
-
The C3-Carboxylate Group: The nature of the ester or amide at the C3 position can influence potency and pharmacokinetic properties.[12]
-
The C4-Aryl Substituent: The electronic properties of the aryl group at the C4 position play a significant role. Electron-rich heterocycles are often favored for optimal kinase inhibitory activity.[12]
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An In-depth Technical Guide to Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate Derivatives and Analogs: A Privileged Scaffold in Modern Drug Discovery
This guide provides an in-depth technical exploration of Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate and its analogs, a class of compounds built upon the versatile 2-aminothiophene scaffold. This core structure is recognized as a "privileged scaffold" in medicinal chemistry, signifying its recurring presence in molecules exhibiting a wide array of biological activities.[1][2][3] We will delve into the synthetic strategies, significant biological activities, structure-activity relationships, and key experimental protocols pertinent to the research and development of these promising therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for novel therapeutic interventions.
The 2-Aminothiophene Core: A Foundation of Therapeutic Versatility
The 2-aminothiophene moiety is a five-membered heterocyclic ring that serves as a crucial building block in the synthesis of numerous biologically active compounds.[2][4] Its significance is underscored by its presence in several FDA-approved drugs, including the antipsychotic olanzapine and the antiplatelet agent clopidogrel.[5][6][7] The structural rigidity, electron-rich nature, and capacity for diverse substitutions make the 2-aminothiophene ring an ideal starting point for developing targeted therapies.[7]
The incorporation of a pyridine ring at the C-4 position, as seen in the topic compound, introduces a key pharmacophoric feature. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, significantly influencing the compound's interaction with biological targets such as protein kinases, which are often implicated in diseases like cancer.[8]
Synthetic Blueprint: The Gewald Reaction
The cornerstone for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction, a one-pot, multi-component reaction first reported in the 1960s.[9][10][11] This reaction is highly valued for its efficiency, operational simplicity, and the use of readily available starting materials.[3][10] The classical Gewald synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (like methyl cyanoacetate), and elemental sulfur in the presence of a base.[11][12]
The reaction proceeds through an initial Knoevenagel condensation to form an α,β-unsaturated nitrile, followed by the addition of sulfur and subsequent ring closure to form the thiophene ring.[10][11]
Caption: General workflow of the Gewald aminothiophene synthesis.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a representative Gewald reaction for synthesizing the core compound.
-
Step 1: Knoevenagel Condensation Precursor.
-
To a solution of 2-acetylpyridine (1.0 eq) and methyl cyanoacetate (1.1 eq) in ethanol, add a catalytic amount of a basic catalyst such as piperidine or triethylamine (0.1 eq).
-
Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting materials. This forms the unsaturated nitrile intermediate.
-
-
Step 2: Thiophene Ring Formation.
-
To the reaction mixture from Step 1, add elemental sulfur (1.1 eq).
-
Heat the mixture to reflux (approximately 78°C) for 4-6 hours. Monitor the reaction progress by TLC.
-
The causality here is that the heat facilitates the addition of sulfur and the subsequent intramolecular cyclization required to form the thiophene ring.
-
-
Step 3: Isolation and Purification.
-
After cooling to room temperature, the reaction mixture is often concentrated under reduced pressure.
-
The resulting residue is then triturated with a suitable solvent like cold ethanol or diethyl ether to induce precipitation of the product.
-
The solid product is collected by filtration, washed with the cold solvent, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a solvent system such as ethanol/water or by column chromatography on silica gel if necessary.
-
-
Step 4: Characterization.
Biological Activities and Therapeutic Landscape
Derivatives of the 2-aminothiophene scaffold exhibit a remarkable spectrum of pharmacological activities.[15][16] The specific nature of the substituents on the thiophene ring dictates the biological target and the resulting therapeutic effect.
Key Reported Activities:
-
Anticancer: Many 2-aminothiophene derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[17][18][19] Their mechanisms often involve the inhibition of key signaling proteins like kinases or the induction of apoptosis.[8][20][21]
-
Kinase Inhibition: The 2-aminothiophene core is a recognized scaffold for designing kinase inhibitors.[22][23] For instance, derivatives have been developed as potent inhibitors of Polo-like kinase 1 (PLK1) and atypical protein kinase C (aPKC), targets relevant to cancer and inflammatory diseases.[8][22]
-
Anti-inflammatory: Certain analogs act as anti-inflammatory agents, often by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[24]
-
Antimicrobial and Antiviral: The scaffold has been utilized to develop agents with activity against bacteria, fungi, and viruses.[4][5][16]
-
CNS Activity: Some derivatives, like olanzapine, are used to treat central nervous system disorders such as schizophrenia.[5][6]
The title compound, with its pyridinyl moiety, is a strong candidate for kinase inhibition. The pyridine nitrogen can form crucial hydrogen bonds within the ATP-binding pocket of many kinases, a common strategy in kinase inhibitor design.
| Derivative Class | Biological Target/Activity | Reported Potency (Example) | Reference |
| 2-Amino-4-phenylthiophenes | Atypical Protein Kinase C (aPKC) Inhibition | EC₅₀ in low nanomolar range | [22][23] |
| 2-Thioureidothiophene-3-carboxylates | CXCR2 Antagonist | IC₅₀ = 1.1 µM | [25] |
| 3-Aminothiophene-2-carboxylates | Polo-like kinase 1 (PLK1) Inhibition | IC₅₀ < 0.508 nM | [8] |
| 2-Aminothiophene-indole hybrids | Antileishmanial Activity | IC₅₀ < 10 µM | [26][27] |
| 2-Aminothiophene-3-carboxamides | Anticancer (various cell lines) | Potent activity reported | [28] |
Decoding the Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the potency and selectivity of drug candidates. For the 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate core, modifications at several positions can dramatically alter biological activity.
-
C4-Aryl Group: The nature and substitution pattern on the aryl ring at the C-4 position are crucial. For aPKC inhibitors, electron-donating groups on a phenyl ring at this position were found to optimize inhibitory activity.[22] Replacing the phenyl with a pyridine ring, as in our core topic, introduces a hydrogen bond acceptor that can be pivotal for kinase binding.
-
C2-Amino Group: The free amino group is often a key interaction point. It can be acylated or converted to ureas/thioureas to explore different binding interactions or to modulate physicochemical properties.[25]
-
C3-Ester Group: The methyl ester at the C-3 position can be hydrolyzed to the corresponding carboxylic acid or converted to amides. These changes alter the hydrogen bonding capacity and overall polarity of the molecule, which can significantly impact cell permeability and target engagement.
-
C5-Position: Substitution at the C-5 position of the thiophene ring provides another vector for modification to enhance potency or selectivity.
Caption: Key pharmacophoric sites for SAR studies on the 2-aminothiophene scaffold.
Protocol for Biological Evaluation: Enzyme Inhibition Assay
To validate the therapeutic potential of novel analogs, robust biological assays are essential. The following is a generalized, self-validating protocol for determining the in vitro enzyme inhibitory activity (e.g., against a protein kinase) of a test compound.[29][30][31]
Objective: Determination of IC₅₀ Value
The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[32] It is a standard measure of inhibitor potency.
Materials:
-
Purified target enzyme (e.g., PLK1, aPKC)
-
Specific substrate and co-factor (e.g., peptide substrate, ATP)
-
Assay buffer optimized for enzyme activity
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ for kinase activity)
-
96-well or 384-well microplates
-
Microplate reader (luminometer, spectrophotometer, or fluorometer)
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the test compound in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is constant and low (typically ≤1%).
-
Prepare solutions of the enzyme and substrate/ATP in assay buffer at appropriate concentrations (often 2X the final desired concentration).
-
-
Assay Procedure:
-
Add a fixed volume of the diluted test compound or vehicle (DMSO in buffer for control) to the microplate wells.
-
Add the enzyme solution to each well.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme. This pre-incubation step is crucial for inhibitors that may have slow binding kinetics.[33]
-
Initiate the enzymatic reaction by adding the substrate/ATP mixture to all wells.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 30°C or 37°C). The reaction time should be within the linear range of product formation.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.
-
Caption: Standard experimental workflow for determining enzyme inhibitor IC50 values.
Conclusion and Future Horizons
The this compound scaffold and its derivatives represent a highly promising area for drug discovery. The synthetic accessibility via the robust Gewald reaction, coupled with the vast biological activity landscape, provides a fertile ground for developing novel therapeutics.[9][15] Future efforts should focus on leveraging SAR insights to design and synthesize focused libraries of analogs with improved potency, selectivity, and drug-like properties. The exploration of this scaffold against novel biological targets, guided by computational modeling and high-throughput screening, will undoubtedly continue to yield valuable drug candidates for treating a wide range of human diseases.
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Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma. (2020). PubMed. [Link]
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A Technical Guide to Predicting the Mechanism of Action for Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate
Abstract
The elucidation of a novel chemical entity's mechanism of action (MoA) is a cornerstone of modern drug discovery, providing the rational foundation for its therapeutic application and safety profile. This guide presents a comprehensive, multi-pronged strategy for predicting and validating the MoA of Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate, a heterocyclic compound featuring privileged medicinal chemistry scaffolds—the 2-aminothiophene and pyridine moieties. Recognizing the high probability of kinase inhibition based on these structural motifs, this document outlines a systematic workflow commencing with in silico target prediction, followed by rigorous in vitro biochemical and cellular validation, and culminating in advanced proteomic approaches for unbiased target deconvolution. Each stage is detailed with methodological justifications, step-by-step protocols for key experiments, and data interpretation frameworks, designed to provide researchers and drug development professionals with a robust roadmap for MoA determination.
Introduction: Structural Rationale and Strategic Overview
This compound is a small molecule built upon a 2-aminothiophene core. Such scaffolds are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The inclusion of a pyridine ring is particularly noteworthy; this motif is a common feature in a multitude of FDA-approved drugs and is especially prevalent in kinase inhibitors, where it often serves as a crucial hinge-binding element that anchors the molecule in the ATP-binding pocket of the enzyme.[3][4][5][6]
Given this structural precedent, our primary hypothesis is that this compound functions as a kinase inhibitor. This guide, therefore, details a logical, tiered approach to systematically investigate this hypothesis and explore other potential mechanisms.
Our strategy is organized into three main phases:
-
Phase 1: In Silico Target Prediction & Profiling. Leveraging computational tools to identify a high-probability target class and specific candidate proteins based on structural similarity and molecular docking simulations.
-
Phase 2: In Vitro Target Validation. Employing a suite of biochemical and cell-based assays to experimentally confirm the predicted interactions and characterize the compound's functional effects in a biological context.
-
Phase 3: Unbiased Target Deconvolution. Utilizing advanced chemoproteomic techniques to identify primary targets and off-targets without prior bias, ensuring a comprehensive understanding of the compound's cellular interactions.
This workflow is designed to be iterative, with findings from each phase informing the experimental design of the next, thereby creating a self-validating system for MoA elucidation.
Phase 1: In Silico Target Prediction
Computational methods provide a rapid and cost-effective first pass at identifying potential biological targets, helping to focus subsequent experimental efforts.[7][8][9]
Ligand-Based and Structure-Based Screening
The initial step involves screening the compound against large databases of known drug-target interactions.
-
Ligand-Based Approaches: These methods operate on the principle that structurally similar molecules often have similar biological targets.[10] By comparing our compound to databases like ChEMBL and PubChem, we can identify known compounds with high structural similarity and use their annotated targets as a starting point.
-
Structure-Based Approaches (Molecular Docking): This technique computationally models the interaction between our small molecule and the three-dimensional structures of known protein targets.[10][11] A virtual screen against a library of human kinase crystal structures (available in the Protein Data Bank) would be performed to predict binding affinity and pose. The pyridine and aminothiophene moieties will be closely examined for their potential to form hydrogen bonds with the kinase hinge region.
Workflow for In Silico Prediction
Caption: In silico workflow for initial target hypothesis generation.
Expected Outcomes and Interpretation
This phase will yield a ranked list of potential protein targets, with kinases expected to feature prominently. The docking results will provide specific binding energy scores and visualize the predicted binding mode, offering a structural hypothesis for the interaction that can be tested experimentally.
Phase 2: In Vitro Target Validation
The hypotheses generated in silico must be confirmed through direct experimental evidence. In vitro assays are essential for confirming target engagement and quantifying the compound's functional activity.[12][13]
Biochemical Assays: Direct Target Interaction
The most direct way to validate a predicted target is to measure the compound's effect on the purified protein.
-
Kinase Inhibition Assays: A primary screen against a broad panel of kinases (kinome scan) is the gold standard for determining potency and selectivity.[14][15][16] Platforms like KINOMEscan® or activity-based assays such as ADP-Glo™ can provide quantitative data (Kd or IC50 values) across hundreds of kinases.[14][17][18] This approach not only validates the primary target but also proactively identifies potential off-targets that could lead to toxicity.
-
Biophysical Binding Assays: Techniques like Surface Plasmon Resonance (SPR) provide real-time, label-free measurement of binding kinetics (kon and koff) and affinity (KD).[19][20][21][22] This data is invaluable for structure-activity relationship (SAR) studies and for understanding the durability of the target-ligand interaction.
Table 1: Representative Kinome Screening Data (Hypothetical)
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
| MAPK14 (p38α) | 98% | 75 |
| CDK2 | 65% | 850 |
| VEGFR2 | 42% | >1000 |
| EGFR | 15% | >10000 |
| ... (400+ others) | <10% | >10000 |
Cell-Based Assays: Confirming Biological Function
Confirming that the compound engages its target within a living cell and elicits a functional response is a critical validation step.[23][24]
-
Cellular Thermal Shift Assay (CETSA®): This powerful technique assesses target engagement in intact cells or tissues.[25][26] It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.[27][28] A shift in the protein's melting temperature in the presence of the compound provides direct evidence of target binding in a physiological context.
-
Phospho-Protein Western Blotting: If the primary target is a kinase (e.g., p38α MAPK), its inhibition should lead to a decrease in the phosphorylation of its downstream substrates. A western blot using phospho-specific antibodies against a known substrate (e.g., phospho-MK2 for p38α) can provide functional confirmation of kinase inhibition within a cellular signaling pathway.
Protocol: Cellular Thermal Shift Assay (CETSA®) by Western Blot
-
Cell Treatment: Culture cells (e.g., HEK293T) to ~80% confluency. Treat cells with either vehicle (DMSO) or varying concentrations of this compound for 1 hour at 37°C.
-
Thermal Challenge: Harvest and resuspend cells in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at high speed (20,000 x g).
-
Detection: Collect the supernatant (soluble fraction) and analyze the protein levels of the target of interest (e.g., p38α) by SDS-PAGE and Western Blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities at each temperature for both vehicle and compound-treated samples. Plot the percentage of soluble protein against temperature to generate melt curves. A rightward shift in the curve for compound-treated samples indicates thermal stabilization and target engagement.[28][29]
Experimental Validation Workflow
Caption: Integrated workflow for the experimental validation of predicted targets.
Phase 3: Unbiased Target Deconvolution
While a hypothesis-driven approach is efficient, it risks missing unexpected targets. Unbiased, or "phenotypic," approaches are crucial for a complete MoA profile and for identifying potential off-targets responsible for toxicity or polypharmacology.[30][31]
Chemoproteomics
Chemoproteomics provides a global, unbiased view of a compound's interactions across the entire proteome.[32][33]
-
Affinity-Based Chemoproteomics: This method involves synthesizing a version of the compound attached to a solid support (e.g., beads) via a linker. This "bait" is incubated with cell lysate, and proteins that bind to it are "pulled down," isolated, and identified by mass spectrometry.[33][34] A competition experiment, where the lysate is co-incubated with excess free compound, is essential to distinguish specific binders from non-specific ones.
-
Stability-Based Chemoproteomics (e.g., Thermal Proteome Profiling - TPP): This is a proteome-wide extension of CETSA.[31] Cells are treated with the compound, heated, and the soluble proteome is analyzed by quantitative mass spectrometry. Proteins that show increased thermal stability are identified as direct or indirect targets of the compound. This method has the significant advantage of not requiring any chemical modification of the compound.
These unbiased methods can confirm the primary target identified in Phase 2 and reveal novel off-targets, providing a comprehensive map of the compound's cellular interactome.[31]
Conclusion and Future Directions
This guide outlines a rigorous, state-of-the-art strategy for elucidating the mechanism of action of this compound. By integrating computational prediction with hypothesis-driven in vitro validation and unbiased proteomic profiling, this workflow provides a high-confidence path to defining the compound's primary molecular targets and cellular functions.
The initial structural analysis strongly suggests a role as a kinase inhibitor. The successful execution of this plan would validate this hypothesis, pinpoint the specific kinase(s) targeted, quantify potency and selectivity, and confirm target engagement in a cellular context. The resulting comprehensive MoA profile is an indispensable asset for advancing this compound through the drug discovery pipeline, enabling informed decisions on lead optimization, therapeutic indication, and potential safety liabilities.
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Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Springer Link. Available at: [Link]
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Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. Available at: [Link]
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The Versatile Scaffold: A Technical Guide to Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate in Medicinal Chemistry
Introduction: The Privileged Status of the 2-Aminothiophene Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with a variety of biological targets to elicit a wide range of physiological responses. The 2-aminothiophene moiety is a quintessential example of such a scaffold.[1][2] Its inherent electronic properties, capacity for diverse functionalization, and bioisosteric relationship with other aromatic systems have cemented its role as a cornerstone in the design of novel therapeutic agents. This guide focuses on a particularly promising embodiment of this scaffold: Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate . The strategic incorporation of the pyridinyl group introduces a key site for hydrogen bonding and potential for modulating aqueous solubility and metabolic stability, making this a highly attractive starting point for drug discovery campaigns.
This technical guide will provide an in-depth exploration of the synthesis, derivatization, and multifaceted biological activities of this scaffold. We will delve into the practicalities of its synthesis via the Gewald reaction, explore its derivatization to probe structure-activity relationships (SAR), and present detailed protocols for evaluating its potential as an antibacterial, anticancer, and kinase-modulating agent.
I. Synthesis of the Core Scaffold: The Gewald Reaction
The most direct and widely employed method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[3] This one-pot synthesis is valued for its operational simplicity, use of readily available starting materials, and the high degree of functionalization it imparts on the thiophene ring.
Reaction Mechanism
The Gewald reaction proceeds through a cascade of three key steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between an α-methylene ketone (or aldehyde) and an active methylene nitrile (e.g., a cyanoacetate).
-
Michael Addition of Sulfur: Elemental sulfur then adds to the activated α,β-unsaturated intermediate.
-
Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the stable aromatic 2-aminothiophene.
The causality behind this elegant reaction lies in the sequential generation of highly reactive intermediates that rapidly cascade to the thermodynamically stable aromatic product. The choice of base is critical; it must be strong enough to deprotonate the active methylene compound but not so strong as to cause unwanted side reactions.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the principles of the Gewald reaction.
Materials:
-
2-Acetylpyridine
-
Methyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or other suitable base like piperidine or triethylamine)
-
Ethanol (or other suitable solvent like methanol or DMF)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-acetylpyridine (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Addition of Base: To this stirred suspension, add morpholine (0.5 eq) as a catalyst. The choice of a secondary amine like morpholine is common as it effectively catalyzes the initial Knoevenagel condensation.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) to yield the pure this compound.
II. The Scaffold in Action: Biological Activities and Derivatization
The true power of the this compound scaffold lies in its amenability to chemical modification at several key positions, allowing for the fine-tuning of its biological activity. The primary amino group, the ester, and the pyridine ring are all handles for derivatization.
Antibacterial Activity
Thiophene derivatives have shown significant promise as antibacterial agents, particularly against resistant strains.[2] The 2-aminothiophene scaffold is a key component in several potent antibacterial compounds.
Structure-Activity Relationship Insights:
-
Amide Formation at C2: Acylation of the 2-amino group to form amides can significantly enhance antibacterial activity. The nature of the acyl group is critical for potency.
-
Aromatic Substituents: The introduction of various aryl groups, often through amide linkages, can modulate the lipophilicity and electronic properties of the molecule, influencing its ability to penetrate bacterial cell walls and interact with its target.
| Compound Class | Target Organism(s) | MIC Range (µg/mL) | Reference |
| Thiophene-2-carboxamide derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Varies with substitution | [2] |
| N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues | ESBL-producing E. coli | Varies with substitution | [4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This is a self-validating system as it includes positive and negative controls to ensure the reliability of the results.
Materials:
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
0.5 McFarland standard
-
Standard antibiotic (e.g., ciprofloxacin) for positive control
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution of the compound in CAMHB directly in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Controls:
-
Positive Control: Wells containing a standard antibiotic.
-
Negative Control (Growth Control): Wells containing only the bacterial inoculum and broth.
-
Sterility Control: Wells containing only broth.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.
Anticancer Activity and Kinase Inhibition
The 2-aminothiophene scaffold is a prominent feature in a number of kinase inhibitors.[3] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The pyridine moiety of the title scaffold can act as a hinge-binding motif, a common feature in many kinase inhibitors.
Structure-Activity Relationship Insights:
-
Pyridine as a Hinge Binder: The nitrogen atom of the pyridine ring can form a crucial hydrogen bond with the hinge region of the kinase active site.
-
Substitutions on the Pyridine Ring: Modifications to the pyridine ring can influence selectivity and potency.
-
Amide/Urea Formation at C2: The 2-amino group is an excellent handle for introducing substituents that can occupy other pockets of the kinase active site, thereby increasing affinity and selectivity.
| Scaffold/Derivative | Target Kinase(s) | IC50 Values | Reference |
| Thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids | Casein Kinase II (CK2) | 0.1 - 0.125 µM | [5] |
| 2-aminothiazole derivatives | pan-Src kinases | Nanomolar to subnanomolar | [3] |
| Pyrimidin-2-amine derivatives | PLK4 | 0.0067 µM (for compound 8h) | [6] |
Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay provides a self-validating system by measuring the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Test compounds
-
Target kinase
-
Substrate for the kinase (peptide or protein)
-
ATP
-
Assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Kinase Reaction: In a multiwell plate, set up the kinase reaction by combining the kinase, substrate, ATP, and the test compound at various concentrations in the assay buffer.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (often 30°C or 37°C) for a specified period (e.g., 60 minutes).
-
Stopping the Reaction and ADP Detection:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.
-
-
Signal Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
III. Future Directions and Conclusion
The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. Its synthetic accessibility via the robust Gewald reaction, coupled with its proven potential to yield potent antibacterial, anticancer, and kinase-modulating compounds, makes it a highly valuable starting point for medicinal chemistry programs.
Future research should focus on:
-
Exploring a wider range of biological targets: While antibacterial and anticancer activities are well-documented for related scaffolds, a systematic evaluation of derivatives of this specific core against other target classes (e.g., GPCRs, ion channels, other enzyme families) could unveil novel therapeutic applications.
-
Structure-based drug design: Utilizing computational tools like molecular docking and molecular dynamics simulations can guide the rational design of more potent and selective derivatives.
-
Pharmacokinetic and toxicological profiling: Early assessment of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is crucial for the successful translation of promising hits into clinical candidates.
References
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- El-Sayed, N. N. E., et al. (2023).
- Farghaly, T. A., et al. (2018). Synthesis and Anticancer Properties of Methyl N1-(thien-4-yl)amidrazone-3-carboxylates. Letters in Drug Design & Discovery, 15(11), 1186-1194.
- Ganthi, H. P. R., et al. (2021). Synthesis and microbiological evaluation of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines against sensitive and drug resistant Mycobacterium tuberculosis.
- Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832.
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(8), 1546-1563.
- Abdel-rahman, A. A.-H., et al. (2022).
- Liu, M. C., et al. (1984). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 27(7), 841-845.
- Crosby, J., et al. (1989). Process for preparing thiophene derivatives. U.S.
- Turnbull, M. D., et al. (2001). Synthesis of thiophene-2-carboxamidines containing 2-amino-thiazoles and their biological evaluation as urokinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(7), 915-918.
- Anser, M., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules, 28(7), 3118.
- Wu, S., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5642.
- Al-Ghorbani, M., et al. (2015). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Archiv der Pharmazie, 348(11), 790-798.
- De Lombaerde, S., et al. (2023). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. International Journal of Molecular Sciences, 24(11), 9295.
- Golub, A. G., et al. (2011). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. European Journal of Medicinal Chemistry, 46(3), 870-876.
- Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(10), 4078-4094.
- Patel, S. R., et al. (2011). Synthesis of 2-substituted amino-3-carboxamido-4, 5, 6, 7-tetramethylene thiophene derivatives and their anti-microbial activity. International Journal of Pharmacy and Pharmaceutical Sciences, 3(5), 209-212.
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Methodological & Application
Synthesis of Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate: An Application and Protocol Guide
Introduction: The Significance of the 2-Aminothiophene Scaffold
The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous biologically active compounds.[1] Its incorporation into molecular frameworks can confer a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The thiophene ring serves as a versatile bioisostere for the phenyl group, often enhancing a molecule's therapeutic profile.[2] Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate, the subject of this guide, is a key intermediate for the synthesis of more complex heterocyclic systems, making robust and reliable synthetic protocols for its preparation highly valuable to researchers in the field.
The Gewald Reaction: A Cornerstone of 2-Aminothiophene Synthesis
The most prominent and versatile method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[3][4] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[4][5] The reaction is prized for its operational simplicity, the ready availability of starting materials, and its ability to generate a diverse library of 2-aminothiophene derivatives.[3]
Reaction Mechanism
The mechanism of the Gewald reaction is generally understood to proceed through three key stages:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (in this case, 2-acetylpyridine) and the active methylene compound (methyl cyanoacetate).[4] This step forms an α,β-unsaturated nitrile intermediate. The choice of base is critical, with secondary amines like morpholine or piperidine, or tertiary amines like triethylamine being commonly employed.[6]
-
Sulfur Addition: Elemental sulfur then adds to the α,β-unsaturated nitrile. The precise mechanism of this step is still a subject of some discussion but is believed to involve the formation of a sulfur-containing intermediate.[4]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization, to yield the final, stable 2-aminothiophene ring system.[4]
Experimental Protocol: Synthesis of this compound
This protocol outlines a standard laboratory procedure for the synthesis of the title compound via the Gewald reaction.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-Acetylpyridine | C₇H₇NO | 121.14 | 10 | 1.21 g (1.1 mL) |
| Methyl Cyanoacetate | C₄H₅NO₂ | 99.09 | 10 | 0.99 g (0.89 mL) |
| Sulfur (elemental) | S | 32.06 | 12 | 0.38 g |
| Morpholine | C₄H₉NO | 87.12 | 2 | 0.17 g (0.17 mL) |
| Ethanol | C₂H₅OH | 46.07 | - | 30 mL |
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetylpyridine (10 mmol, 1.21 g), methyl cyanoacetate (10 mmol, 0.99 g), elemental sulfur (12 mmol, 0.38 g), and ethanol (30 mL).
-
Stir the mixture to form a suspension.
-
Add morpholine (2 mmol, 0.17 mL) to the suspension.
-
Heat the reaction mixture to 50°C with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The reaction is typically complete within 3-5 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Cool the flask in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Dry the product under vacuum to a constant weight.
-
For further purification, the crude product can be recrystallized from ethanol.
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the pyridine and thiophene rings, a singlet for the methyl ester protons, and a broad singlet for the amino protons. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine and thiophene rings, the ester carbonyl carbon, and the methyl ester carbon. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1680-1720 cm⁻¹), and C=C and C=N stretching of the aromatic rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₀N₂O₂S, MW: 234.28 g/mol ). |
| Melting Point | A sharp melting point is indicative of a pure compound. |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inefficient Knoevenagel condensation. | Ensure the base is of good quality and used in the correct amount. Consider a different base such as piperidine or triethylamine.[6] |
| Poor sulfur reactivity. | Gently increase the reaction temperature (e.g., to 60°C). Ensure the sulfur is finely powdered. | |
| Steric hindrance. | For challenging substrates, a two-step procedure (isolation of the Knoevenagel intermediate followed by reaction with sulfur and base) may be beneficial.[3] | |
| Impure product | Incomplete reaction. | Extend the reaction time and continue monitoring by TLC. |
| Side reactions. | Avoid excessive heating. Ensure the stoichiometry of the reactants is accurate. | |
| Difficulty in purification. | If recrystallization is ineffective, silica gel column chromatography using a gradient of ethyl acetate in hexanes can be employed.[6] |
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
2-Acetylpyridine and methyl cyanoacetate are irritants. Avoid inhalation and contact with skin and eyes.
-
Morpholine is corrosive and flammable. Handle with care.
-
Ethanol is a flammable liquid. Keep away from open flames and other ignition sources.
Conclusion
The Gewald reaction provides an efficient and straightforward route to this compound, a valuable building block in synthetic and medicinal chemistry. The protocol described herein is a robust starting point for the laboratory-scale synthesis of this compound. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.
References
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
-
Organic Chemistry Portal. Gewald Reaction. Available at: [Link]
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Wikipedia. Gewald reaction. Available at: [Link]
- Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie/Chemical Monthly, 132(2), 279-293.
- Gomaa, M. A. M. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synfacts, 19(11), 1206.
- Kasparyan, A. V., et al. (2020). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Molecules, 25(19), 4567.
Sources
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- 2. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
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Application Notes and Protocols for the Synthesis of Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate via Gewald Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Gewald Synthesis in Modern Drug Discovery
The Gewald three-component reaction, first reported by Karl Gewald in 1966, remains a cornerstone in heterocyclic chemistry for its efficiency and versatility in constructing highly substituted 2-aminothiophenes from simple starting materials.[1][2] This multicomponent reaction is particularly valued in medicinal chemistry and drug discovery for its ability to rapidly generate molecular diversity. The resulting 2-aminothiophene scaffold is a privileged structure found in a wide array of pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[2][3]
This application note provides a detailed protocol for the synthesis of a specific, high-value building block, Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate. This molecule incorporates a pyridine ring, a common motif in pharmaceuticals, onto the thiophene core, making it a valuable intermediate for the synthesis of novel kinase inhibitors and other therapeutic agents. The protocol herein is based on the established principles of the Gewald reaction, providing a robust and reproducible method for researchers in the field.
Reaction Principle: A Mechanistic Overview of the Gewald Synthesis
The Gewald reaction is a one-pot synthesis that proceeds through a sequence of well-understood steps. The generally accepted mechanism involves three key stages:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the ketone (2-acetylpyridine) and the active methylene compound (methyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate. The choice of base is critical, with secondary amines like morpholine or piperidine, or tertiary amines like triethylamine being commonly employed to facilitate this step.[1][4]
-
Michael Addition of Sulfur: Elemental sulfur, activated by the base, undergoes a Michael addition to the electron-deficient β-carbon of the α,β-unsaturated nitrile.
-
Cyclization and Tautomerization: The resulting intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the final, stable aromatic 2-aminothiophene product.[1]
The overall transformation is a highly atom-economical process that assembles the complex thiophene ring in a single operation.
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis of the title compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |
| 2-Acetylpyridine | C₇H₇NO | 121.14 | 1122-62-9 | Reagent grade, use as received. |
| Methyl Cyanoacetate | C₄H₅NO₂ | 99.09 | 105-34-0 | Reagent grade, use as received. |
| Sulfur (Elemental) | S | 32.06 | 7704-34-9 | Powdered. |
| Morpholine | C₄H₉NO | 87.12 | 110-91-8 | Reagent grade, use as a base catalyst. |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 64-17-5 | Anhydrous, as solvent. |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Reaction Workflow Diagram
Caption: Workflow for the Gewald synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-acetylpyridine (1.21 g, 10 mmol), methyl cyanoacetate (0.99 g, 10 mmol), and elemental sulfur (0.35 g, 11 mmol).
-
Solvent Addition: Add 25 mL of anhydrous ethanol to the flask.
-
Catalyst Addition: With gentle stirring, add morpholine (0.87 g, 10 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a gentle reflux (approximately 50-60 °C) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.
Expected Results and Characterization
Based on the synthesis of analogous compounds, the expected product will be a crystalline solid. For validation, the following characterization data should be obtained and compared with literature values for closely related structures.
Expected Characterization Data:
-
Appearance: Yellow to light brown solid.
-
Melting Point: To be determined experimentally.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): Expected signals for the pyridyl protons, the thiophene proton, the amino protons (broad singlet), and the methyl ester singlet.
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): Expected signals for the carbons of the pyridine and thiophene rings, the ester carbonyl carbon, and the methyl ester carbon.
-
IR (KBr, cm⁻¹): Expected characteristic peaks for N-H stretching (amino group), C=O stretching (ester), and C=C/C=N stretching (aromatic rings).
-
Mass Spectrometry (ESI-MS): Expected [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₁H₁₀N₂O₂S, MW: 234.28).
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Incomplete Knoevenagel condensation. | Ensure the use of a suitable base (morpholine is generally effective). The reaction can be sensitive to moisture; using anhydrous ethanol is recommended. |
| Poor reactivity of sulfur. | Use finely powdered sulfur. Gentle heating (50-60 °C) is usually sufficient to promote the reaction without causing decomposition. | |
| Formation of Side Products | Dimerization or polymerization of intermediates. | Avoid excessive heating or prolonged reaction times. Monitoring the reaction by TLC is crucial to determine the optimal endpoint. |
| Hydrolysis of the ester group. | Ensure anhydrous conditions during the reaction. | |
| Purification Difficulties | Product is soluble in the reaction mixture. | If no precipitate forms upon cooling, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel. |
Conclusion
The Gewald synthesis offers an efficient and direct route to this compound, a valuable building block for pharmaceutical research and development. The protocol outlined in this application note is based on well-established chemical principles and provides a reliable method for the preparation of this and similar 2-aminothiophene derivatives. By understanding the reaction mechanism and potential challenges, researchers can effectively troubleshoot and optimize the synthesis for their specific needs.
References
-
Huang, X., & Dömling, A. (2011). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. ACS Combinatorial Science, 13(4), 387-393. [Link]
-
Organic Chemistry Portal. Gewald Reaction. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Wikipedia. Gewald reaction. [Link]
-
Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(3), 371-376. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
ResearchGate. Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
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Application Notes and Protocols for the Characterization of TPK-Inhibitor-X: A Novel Thienopyridine-Based Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The thienopyridine scaffold has emerged as a promising privileged structure in medicinal chemistry. This document provides a comprehensive guide to the characterization of a novel, hypothetical thienopyridine-based kinase inhibitor, TPK-Inhibitor-X (Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate) . We present detailed protocols for the in vitro and cellular evaluation of TPK-Inhibitor-X, including determination of its inhibitory potency, target engagement, and effects on downstream signaling pathways and cell viability. The methodologies described herein are designed to be robust and reproducible, providing a framework for the preclinical assessment of this and other novel kinase inhibitors.
Introduction to TPK-Inhibitor-X
TPK-Inhibitor-X is a small molecule with the chemical structure this compound. Its thienopyridine core is of significant interest due to the established bioactivity of this class of compounds. While many thienopyridines are known for their antiplatelet activity through P2Y12 receptor inhibition, the unique substitution pattern of TPK-Inhibitor-X suggests potential for activity against protein kinases.
Chemical Properties of TPK-Inhibitor-X:
| Property | Value |
| CAS Number | 1019521-30-2[1] |
| Molecular Formula | C12H11N3O2S |
| Molecular Weight | 261.30 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol |
Postulated Mechanism of Action and Target Pathways
Based on the structural features of TPK-Inhibitor-X and the known landscape of kinase inhibitors, we hypothesize that it may target key signaling nodes in cancer cell proliferation and survival. Two major pathways often implicated in these processes are the MAPK/ERK and PI3K/AKT pathways. Aberrant activation of these pathways drives tumor growth and resistance to therapy.[2][3]
The MAPK/ERK Signaling Cascade
The MAPK/ERK pathway is a central signaling cascade that transduces extracellular signals from growth factors to the nucleus, regulating gene expression related to cell proliferation, differentiation, and survival.[4][5] We postulate that TPK-Inhibitor-X may inhibit a kinase upstream of ERK, such as MEK1/2 or a member of the Raf family.
Caption: Postulated inhibition of the MAPK/ERK pathway by TPK-Inhibitor-X.
The PI3K/AKT Signaling Cascade
The PI3K/AKT pathway is another crucial signaling network that governs cell survival, growth, and metabolism. Its activation is often linked to oncogenesis and therapeutic resistance.[3] TPK-Inhibitor-X may exert its effects by inhibiting PI3K or AKT itself.
Caption: Postulated inhibition of the PI3K/AKT pathway by TPK-Inhibitor-X.
In Vitro Characterization Protocols
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of TPK-Inhibitor-X against a panel of purified kinases using the ADP-Glo™ Kinase Assay.[6][7] This assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[6]
Workflow:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Materials:
-
TPK-Inhibitor-X (stock solution in DMSO)
-
Purified recombinant kinases of interest
-
Kinase-specific substrates
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of TPK-Inhibitor-X in the appropriate kinase buffer. Include a DMSO-only control.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the diluted TPK-Inhibitor-X or DMSO control to each well.
-
Add 2.5 µL of a 2X kinase/substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of 2X ATP solution. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]
-
Incubation: Incubate at room temperature for 40 minutes.[8]
-
Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.[8]
-
Incubation: Incubate at room temperature for 30-60 minutes.[8]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data to the DMSO control (100% activity) and a no-kinase control (0% activity).
-
Plot the percent inhibition versus the log concentration of TPK-Inhibitor-X.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Hypothetical Data:
| Kinase Target | TPK-Inhibitor-X IC50 (nM) |
| MEK1 | 50 |
| ERK2 | >10,000 |
| AKT1 | 250 |
| PI3Kα | >10,000 |
| CDK2 | 1,500 |
Cellular Characterization Protocols
Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement in a cellular context.[9][10] It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.[11]
Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
TPK-Inhibitor-X
-
Complete cell culture medium
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
Western blotting reagents and equipment
-
Antibody against the target kinase (e.g., anti-MEK1)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with TPK-Inhibitor-X at a desired concentration (e.g., 10x IC50) or DMSO for 1-2 hours.
-
-
Heating:
-
Harvest and resuspend cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein in the soluble fraction by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein remaining versus temperature for both DMSO and TPK-Inhibitor-X treated samples.
-
A shift in the melting curve to a higher temperature in the presence of TPK-Inhibitor-X indicates target engagement.
-
Protocol: Western Blotting for Pathway Modulation
This protocol is for assessing the effect of TPK-Inhibitor-X on the phosphorylation status of key proteins in the MAPK/ERK and PI3K/AKT pathways.[2][12]
Materials:
-
Cancer cell line of interest
-
TPK-Inhibitor-X
-
Growth factors (e.g., EGF, PDGF) for pathway stimulation
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to attach overnight.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat with various concentrations of TPK-Inhibitor-X for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF for 10 minutes) to activate the target pathways.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Protocol: Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13]
Materials:
-
Cancer cell line of interest
-
TPK-Inhibitor-X
-
Complete cell culture medium
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of TPK-Inhibitor-X for 72 hours. Include a DMSO-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14]
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the DMSO-treated control cells (100% viability).
-
Plot the percent viability versus the log concentration of TPK-Inhibitor-X.
-
Calculate the GI50 (concentration for 50% growth inhibition) value using a non-linear regression curve fit.
-
Summary and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of TPK-Inhibitor-X as a novel kinase inhibitor. By systematically evaluating its in vitro inhibitory profile, confirming target engagement in a cellular context, and assessing its impact on downstream signaling and cell viability, researchers can build a comprehensive understanding of its therapeutic potential. Further studies could include kinome-wide profiling to assess selectivity, in vivo efficacy studies in xenograft models, and ADME/Tox profiling to evaluate its drug-like properties.
References
- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429.
- Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. In Melanoma Cell Culture (pp. 129-140). Humana Press, Totowa, NJ.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.
-
CETSA. (n.d.). CETSA. Retrieved from [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). PI3K/AKT Cell Signaling Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot assay for the expression of pErk 1 and 2 and total Erk 1.... Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). PI3K/AKT Cell Signaling Pathway. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-amino-4-phenylthiophene-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
Graphviz. (2024). DOT Language. Retrieved from [Link]
-
YouTube. (2021). Graphviz tutorial. Retrieved from [Link]
-
Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. Retrieved from [Link]
-
GraphViz Examples and Tutorial. (n.d.). Simple Graph. Retrieved from [Link]
-
YouTube. (n.d.). Dot Language Graphviz. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
Symed Labs. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. Retrieved from [Link]
- Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
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- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Erk Signaling | Cell Signaling Technology [cellsignal.com]
- 5. p44/42 MAPK (Erk1/2) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
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Application Notes & Protocols: The Utility of Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate in Modern Drug Discovery
Introduction: The Privileged Scaffold in Medicinal Chemistry
In the landscape of drug discovery, certain molecular frameworks, often termed "privileged structures," appear repeatedly in a wide array of biologically active compounds. The 2-aminothiophene moiety is a quintessential example of such a scaffold, valued for its rigid, planar structure and its capacity for diverse chemical modifications.[1][2] This heterocycle is a cornerstone in the synthesis of compounds with a vast spectrum of therapeutic potential, including anticancer, antibacterial, antiviral, and anti-inflammatory agents.[1][3]
This guide focuses on a specific, highly versatile derivative: Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate . The strategic incorporation of a pyridinyl group at the C4 position and a methyl carboxylate at C3, flanking the foundational 2-aminothiophene core, creates a molecule primed for exploration in medicinal chemistry. The pyridine ring offers a key hydrogen bond acceptor and a site for potential metabolic stability, while the amino and ester groups serve as critical handles for synthetic elaboration. This unique combination of features makes it an exceptionally valuable starting material for generating libraries of novel compounds, particularly in the pursuit of targeted therapies like kinase inhibitors.
Part 1: Synthesis of the Core Scaffold
The most efficient and widely adopted method for constructing polysubstituted 2-aminothiophenes is the Gewald reaction .[2][4][5] This one-pot, multicomponent reaction provides a straightforward route to the target molecule from readily available starting materials.[5][6]
Protocol 1: Gewald Synthesis of this compound
Objective: To synthesize the title compound via a base-catalyzed condensation and cyclization reaction.
Reaction Scheme: 2-Acetylpyridine + Methyl Cyanoacetate + Elemental Sulfur → this compound
Materials:
-
2-Acetylpyridine (1.0 eq)
-
Methyl cyanoacetate (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Morpholine (0.5 eq) or Triethylamine (0.5 eq)
-
Ethanol (or Methanol), anhydrous
-
Standard reflux apparatus with magnetic stirring
-
Ice bath
-
Buchner funnel and filter paper
-
Silica gel for column chromatography (if required)
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol.
-
Addition of Reagents: Sequentially add 2-acetylpyridine (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) to the solvent.
-
Catalyst Addition: Add the base catalyst, morpholine (0.5 eq), to the mixture. The use of a mild base is crucial for facilitating the initial condensation without promoting unwanted side reactions.
-
Reaction Execution: Heat the mixture to reflux (approximately 78-80°C for ethanol) and maintain stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within 4-8 hours.
-
Work-up and Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Filtration: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove residual impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel if necessary.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected product is typically a pale yellow solid.
Causality and Mechanistic Insight: The Gewald reaction proceeds through a well-elucidated pathway.[1][5] The first step is a base-catalyzed Knoevenagel condensation between the ketone (2-acetylpyridine) and the active methylene compound (methyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.[5] The base then facilitates the addition of sulfur to the α-carbon. The final, irreversible step involves an intramolecular cyclization of the sulfur-adduct onto the nitrile group, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.[1]
Protocol 3: Cellular Antiproliferative Assay (e.g., CellTiter-Glo® Assay)
Objective: To determine the effect of a test compound on the viability and proliferation of cancer cells.
Principle: This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity.
Materials:
-
Human cancer cell line (e.g., MV4-11 for FLT3 inhibitors, HepG2 for general screening)[7][8]
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test compounds dissolved in DMSO
-
White, clear-bottom 96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach and resume growth for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO).
-
Incubation: Return the plate to the incubator and incubate for 72 hours.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add the CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot this against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Part 3: Guiding Structure-Activity Relationship (SAR) Studies
The true power of this compound lies in its potential for systematic modification to optimize biological activity. [9][10]An iterative process of design, synthesis, and testing is used to build a robust SAR.
Key Modification Points:
-
C2-Amino Group: This group often points towards the solvent-exposed region of the ATP pocket. It can be acylated or converted into ureas or sulfonamides to explore additional interactions and improve physicochemical properties.
-
C3-Carboxylate Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse library of amines to form amides, which can probe deeper into the ATP pocket or interact with different residues, significantly impacting potency and selectivity. [9]3. C4-Pyridinyl Group: While often crucial for hinge binding, modifications to the pyridine ring itself (e.g., substitution) or its replacement with other heterocycles can be explored to fine-tune activity and selectivity.
Data Presentation
All quantitative data from biological assays should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Example Data for Kinase Inhibition and Cellular Antiproliferation
| Compound ID | Modification | Target Kinase IC₅₀ (nM) | Cellular GI₅₀ (nM) |
| Parent | - | >10,000 | >10,000 |
| 1a | C3-Amide (Benzylamine) | 850 | 1200 |
| 1b | C3-Amide (Aniline) | 475 | 650 |
| 2a | C2-Acetamide | >10,000 | >10,000 |
| 2b | C2-Benzamide | 9,500 | >10,000 |
| 3a | C3-Amide (4-fluoroaniline) | 55 | 98 |
Conclusion
This compound is more than just a chemical compound; it is a strategic starting point for innovation in drug discovery. Its straightforward synthesis via the Gewald reaction and the presence of three distinct, chemically addressable functional groups provide a robust platform for generating diverse molecular libraries. By applying the systematic protocols for biological evaluation and SAR development outlined in this guide, researchers can effectively leverage this scaffold to discover and optimize novel therapeutic agents, particularly potent and selective kinase inhibitors, for a range of human diseases.
References
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de F. F. M. de A. E. Silva, N., et al. (2017). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available at: [Link]
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Sabnis, R. W., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]
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Thomas, J., et al. (2017). A New Four-Component Reaction Involving the Michael Addition and the Gewald Reaction, Leading to Diverse Biologically Active 2-Aminothiophenes. Organic & Biomolecular Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Gewald reaction. Available at: [Link]
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Luchini, A., et al. (2020). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. Available at: [Link]
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Koomen, J. M., et al. (2011). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. NIH Public Access. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
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Grant, M. B., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PubMed Central. Available at: [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]
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Ghorab, M. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed Central. Available at: [Link]
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da S. A. de Sousa, A., et al. (2024). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. Available at: [Link]
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El-Aiwi, C. Z. S., et al. (2022). Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis. PubMed. Available at: [Link]
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Roskoski, R. Jr. (2015). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research. Available at: [Link]
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Narender, G., et al. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. Asian Journal of Research in Chemistry. Available at: [Link]
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Kamal, A. M., et al. (2018). Synthesis and Anticancer Properties of Methyl N1-(thien-4-yl)amidrazone-3-carboxylates. ResearchGate. Available at: [Link]
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Lin, C., et al. (2020). Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma. PubMed. Available at: [Link]
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PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Available at: [Link]
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Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. Available at: [Link]
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Jaradat, N., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. An-Najah Staff. Available at: [Link]
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Nikolova, S., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PubMed Central. Available at: [Link]
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ResearchGate. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Available at: [Link]
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ResearchGate. (n.d.). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions. Available at: [Link]
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Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzoc[5][6]yclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. PubMed. Available at: [Link]
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ResearchGate. (2022). Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives. Available at: [Link]
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ACS Publications. (n.d.). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Available at: [Link]
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MDPI. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Available at: [Link]
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Kelly, M. S., et al. (2017). Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity. PubMed. Available at: [Link]
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Wang, Y., et al. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. PubMed Central. Available at: [Link]
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Application Notes & Protocols: Evaluating Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate for Anticancer Agent Development
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The search for novel, selective, and potent anticancer agents is a cornerstone of modern oncology research. Heterocyclic compounds, particularly those incorporating thiophene and pyridine scaffolds, represent a promising area of investigation due to their diverse biological activities.[1] Derivatives of these core structures have been implicated as inhibitors of critical cancer-related pathways, including tubulin polymerization and receptor tyrosine kinases.[1][2][3]
This document provides a comprehensive guide to the initial preclinical evaluation of a novel thiophene derivative, Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate (hereafter referred to as "Test Compound"). As specific biological data for this compound is not yet widely published, this guide is structured as a strategic workflow. It outlines the essential protocols and scientific rationale required to systematically investigate its anticancer potential, from initial cytotoxicity screening to preliminary mechanistic studies. The methodologies described herein are designed to be robust, reproducible, and grounded in established principles of cancer cell biology.[4][5]
Section 1: Compound Profile and Preparation
Chemical Structure
-
IUPAC Name: this compound
-
CAS Number: 1019521-30-2[6]
-
Molecular Formula: C₁₁H₁₀N₂O₂S
-
Molecular Weight: 234.28 g/mol
Preparation of Stock Solutions for In Vitro Assays
The accuracy of in vitro experiments begins with the precise preparation and storage of the test compound.
Scientist's Note: Dimethyl sulfoxide (DMSO) is the most common solvent for initial stock solutions due to its high solubilizing capacity for organic molecules and compatibility with most cell culture media at low final concentrations (<0.5% v/v). It is critical to determine the maximum tolerated DMSO concentration for each cell line, as the solvent itself can induce cytotoxicity or differentiation.
Protocol:
-
Reagent Preparation:
-
Test Compound powder.
-
Sterile, anhydrous DMSO.
-
-
Calculation:
-
To prepare a 10 mM stock solution, dissolve 2.34 mg of the Test Compound in 1 mL of DMSO.
-
Calculation: (Mass (g) / Molecular Weight ( g/mol )) / Volume (L) = Molarity (mol/L)
-
-
Procedure:
-
Aseptically weigh the required amount of the Test Compound into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may aid dissolution.
-
Centrifuge the tube briefly to collect the solution at the bottom.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term stability.
-
Section 2: Hypothesis-Driven Mechanistic Investigation
Based on the structural motifs of a pyridinyl group attached to an aminothiophene carboxylate, several plausible anticancer mechanisms can be hypothesized. Thieno[2,3-d]pyrimidines, which share structural similarities, are known to act as potent inhibitors of tyrosine kinases like Tie-2, which are crucial for tumor angiogenesis.[2][3] Furthermore, other pyridine and thiophene derivatives have shown activity as CDK inhibitors or modulators of apoptosis-regulating proteins like Nur77.[7][8]
Section 3: In Vitro Anticancer Evaluation Workflow
A tiered approach is recommended for the efficient evaluation of a novel compound. This workflow prioritizes broad screening for cytotoxic activity before committing resources to more complex mechanistic assays.
Protocol 3.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Application Notes: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10] Living cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[10] The amount of formazan is directly proportional to the number of viable cells. This assay is a cost-effective, robust first-pass screen for determining the half-maximal inhibitory concentration (IC₅₀) of a compound.[4][9]
Materials:
-
Cancer cell line(s) of interest (e.g., MCF-7 breast cancer, A549 lung cancer).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test Compound stock solution (10 mM in DMSO).
-
96-well flat-bottom sterile microplates.
-
MTT reagent (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
Phosphate-buffered saline (PBS).
-
Multichannel pipette and microplate reader.
Experimental Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the Test Compound in culture medium. A typical starting range is 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, and 0 µM.
-
Vehicle Control: Include a well with medium containing the highest concentration of DMSO used in the dilutions (e.g., 0.5%). This is crucial for ensuring that the observed effects are not due to solvent toxicity.
-
Blank Control: Include wells with medium only (no cells) to serve as a background control for absorbance readings.
-
Carefully remove the old medium and add 100 µL of the diluted compound solutions to the respective wells.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle shaking on an orbital shaker for 10-15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[10]
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Data Presentation:
| Cancer Cell Line | Test Compound IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| MCF-7 (Breast) | Experimental Value | Experimental Value |
| A549 (Lung) | Experimental Value | Experimental Value |
| HCT116 (Colon) | Experimental Value | Experimental Value |
Protocol 3.2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Application Notes: If the Test Compound reduces cell viability, it is essential to determine the mode of cell death. This protocol uses Annexin V and Propidium Iodide (PI) to differentiate between healthy, apoptotic, and necrotic cells via flow cytometry.[11][12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can detect these early apoptotic cells.[13] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late-stage apoptotic and necrotic cells where membrane integrity is lost.[11]
Materials:
-
Cancer cells treated with the Test Compound (at IC₅₀ and 2x IC₅₀ concentrations).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer).
-
Ice-cold PBS.
-
Flow cytometer.
Experimental Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the Test Compound (e.g., vehicle control, IC₅₀, 2x IC₅₀) for a specified time (e.g., 24 or 48 hours).
-
Cell Collection:
-
Collect the supernatant, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the supernatant and the detached cells for each sample to ensure all cells are analyzed.
-
-
Washing: Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with ice-cold PBS.[11][12]
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Controls for Setup:
-
Unstained cells: For setting baseline fluorescence.
-
Annexin V-FITC only: For setting compensation.
-
PI only: For setting compensation.
-
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Typically, 10,000 events are collected per sample.
-
Data Interpretation:
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Protocol 3.3: Mechanistic Investigation by Western Blotting
Application Notes: Western blotting is a powerful technique to detect specific proteins in a cell lysate, allowing for the investigation of signaling pathways.[14] Based on the apoptosis assay results, initial targets should include key markers of programmed cell death, such as cleaved caspase-3 and cleaved PARP.[13] If a specific signaling pathway is hypothesized (e.g., PI3K/Akt), probing for the phosphorylation status of key kinases can provide mechanistic insight.
Materials:
-
Cell lysates from treated and untreated cells.
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and electrophoresis equipment.
-
PVDF or nitrocellulose membranes and transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved PARP, anti-Akt, anti-phospho-Akt, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Experimental Protocol:
-
Lysate Preparation:
-
Treat cells in 6-well or 10 cm plates with the Test Compound.
-
Wash cells with ice-cold PBS and lyse by adding ice-cold lysis buffer.[14][15]
-
Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[15]
-
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15][16]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[14]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).[14][16]
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
References
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-
Sharma, H., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
-
Gilbert, D.F., & Friedrich, O. (Eds.). (2017). Cell Viability Assays. Methods and Protocols. Anticancer Research, 38(1), 585. [Link]
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
-
In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). Journal of the National Cancer Institute, 90(13), 1017-23. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17743-17753. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol, 3(6). [Link]
-
Ma, F. F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food, 2(4), e12039. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). SciSpace. [Link]
-
Apoptosis and cancer: Methods and protocols: Second edition. (2015). ResearchGate. [Link]
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Western Blot Protocol. (n.d.). OriGene Technologies Inc. [Link]
-
Western blotting. (n.d.). Chen Lab - University of Hawaii Cancer Center. [Link]
-
Georgieva, M., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3269. [Link]
-
Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8968. [Link]
-
Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives. (2025). ResearchGate. [Link]
-
Georgieva, M., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC - NIH. [Link]
-
Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. (2022). European Journal of Medicinal Chemistry, 244, 114849. [Link]
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Application Notes and Protocols for the Reaction of Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unlocking the Synthetic Potential of a Privileged Heterocycle
Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate is a polysubstituted 2-aminothiophene, a class of heterocyclic compounds that serves as a cornerstone in medicinal chemistry and materials science.[1] The inherent electronic properties of the 2-aminothiophene scaffold, characterized by the electron-donating amino group at the C2 position, render the thiophene ring electron-rich and thus highly reactive towards a variety of electrophiles. This reactivity profile opens a gateway to a diverse array of functionalized derivatives with significant potential in drug discovery, serving as precursors to bioactive molecules such as thienopyrimidines, which are known for their kinase inhibitory and other pharmacological activities.
This comprehensive guide provides an in-depth exploration of the reactivity of this compound with various electrophiles. It is designed to equip researchers with both the theoretical understanding and practical protocols necessary to exploit the synthetic versatility of this valuable building block. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-tested protocols for key transformations, including acylation, alkylation, halogenation, and formylation, as well as its application in the synthesis of fused heterocyclic systems.
Understanding the Reactivity Landscape
The reactivity of this compound towards electrophiles is governed by the interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing methyl carboxylate (-COOCH₃) group, as well as the pyridinyl substituent. The amino group strongly activates the thiophene ring towards electrophilic attack, primarily at the C5 position, which is para to the amino group and possesses the highest electron density. The exocyclic amino group itself is also a nucleophilic center and can readily react with electrophiles.
The primary sites for electrophilic attack are:
-
The Amino Group (N-attack): The lone pair of electrons on the nitrogen atom makes it a prime target for electrophiles, leading to N-acylation and N-alkylation products.
-
The C5 Position of the Thiophene Ring (C-attack): As the most electron-rich carbon, this position is susceptible to electrophilic aromatic substitution, such as halogenation and formylation.
-
The Pyridine Nitrogen: The nitrogen atom of the pyridin-2-yl substituent can also act as a nucleophile, although its reactivity is generally lower than the 2-amino group.
The following diagram illustrates the key reactive sites on the molecule.
Caption: Key reactive sites for electrophilic attack.
I. N-Acylation: Synthesis of Amide Derivatives
N-acylation of the 2-amino group is a fundamental transformation that can be readily achieved using a variety of acylating agents such as acid chlorides and anhydrides. This reaction is crucial for the synthesis of precursors to various bioactive compounds and for introducing protecting groups.
Mechanistic Insight
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. In the case of acyl chlorides, a base is typically employed to neutralize the HCl byproduct and drive the reaction to completion.
Caption: General mechanism of N-acylation.
Protocol 1: N-Acetylation with Acetic Anhydride
This protocol describes a straightforward method for the N-acetylation of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (optional, as catalyst)
-
Ethanol
-
Water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol.
-
Add acetic anhydride (1.5 eq) to the solution. A catalytic amount of pyridine (0.1 eq) can be added to accelerate the reaction.
-
Heat the reaction mixture at reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add cold water to the flask to precipitate the product and hydrolyze excess acetic anhydride.
-
Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the N-acetylated derivative.
Expected Outcome: Formation of methyl 2-acetamido-4-(pyridin-2-yl)thiophene-3-carboxylate as a solid. The yield is typically high, often exceeding 80%.
Protocol 2: N-Benzoylation with Benzoyl Chloride (Schotten-Baumann Conditions)
This protocol utilizes the robust Schotten-Baumann conditions for N-benzoylation.
Materials:
-
This compound
-
Benzoyl chloride
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (10%) or Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or THF in a round-bottom flask.
-
Add an equivalent of triethylamine (1.1 eq) or use a biphasic system with 10% aqueous NaOH.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water. If an organic solvent was used, separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Electrophile | Reagent | Conditions | Typical Yield |
| Acetyl | Acetic Anhydride | Reflux in Ethanol | >80% |
| Benzoyl | Benzoyl Chloride | TEA, DCM, 0°C to RT | 70-90% |
II. N-Alkylation: A Challenging but Rewarding Transformation
Direct N-alkylation of 2-aminothiophenes can be challenging due to the relatively low nucleophilicity of the amino group and the potential for competing C-alkylation or over-alkylation.[2][3] However, with appropriate strategies, such as the use of a protecting group, selective N-alkylation can be achieved.
Mechanistic Consideration: The Protecting Group Strategy
A reliable method for N-alkylation involves a two-step process: N-acylation to form an amide, followed by deprotonation and alkylation of the more acidic amide nitrogen. The protecting acyl group is then removed to yield the N-alkylated product.
Caption: Workflow for N-alkylation via a protecting group strategy.
Protocol 3: N-Methylation via a Boc-Protected Intermediate
This protocol details the N-methylation using a tert-butoxycarbonyl (Boc) protecting group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Trifluoroacetic acid (TFA)
Procedure:
Step 1: N-Boc Protection
-
Dissolve the starting aminothiophene (1.0 eq) in DCM.
-
Add Boc₂O (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction at room temperature for 12-16 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the N-Boc protected intermediate.
Step 2: N-Methylation
-
Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir for 30 minutes at 0 °C, then add methyl iodide (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction carefully with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
Step 3: Deprotection
-
Dissolve the crude N-methylated, N-Boc protected intermediate in DCM.
-
Add trifluoroacetic acid (5-10 eq) and stir at room temperature for 1-2 hours.
-
Neutralize the reaction mixture with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, wash with brine, dry, and concentrate.
-
Purify the final N-methylated product by column chromatography.
III. Electrophilic Aromatic Substitution: Functionalizing the Thiophene Ring
The electron-rich nature of the 2-aminothiophene ring allows for electrophilic substitution, primarily at the C5 position.
Protocol 4: Bromination with N-Bromosuccinimide (NBS)
This protocol describes the regioselective bromination at the C5 position.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
Dissolve the aminothiophene (1.0 eq) in DMF or acetonitrile in a flask protected from light.
-
Cool the solution to 0 °C.
-
Add NBS (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Expected Outcome: Formation of methyl 2-amino-5-bromo-4-(pyridin-2-yl)thiophene-3-carboxylate.
Protocol 5: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich aromatic ring.[4][5]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Aqueous sodium hydroxide
Procedure:
-
Prepare the Vilsmeier reagent by adding POCl₃ (1.5 eq) dropwise to anhydrous DMF (3.0 eq) at 0 °C. Stir for 30 minutes.
-
Add a solution of the aminothiophene (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize with aqueous sodium hydroxide solution until the product precipitates.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify by recrystallization or column chromatography.
Expected Outcome: Formation of methyl 2-amino-5-formyl-4-(pyridin-2-yl)thiophene-3-carboxylate.
IV. Application in Heterocyclic Synthesis: Thieno[2,3-d]pyrimidines
A significant application of the electrophilic reactivity of 2-aminothiophenes is in the synthesis of fused heterocyclic systems. The reaction with various electrophiles can initiate a cyclocondensation cascade to form thieno[2,3-d]pyrimidines, which are important scaffolds in medicinal chemistry.
Protocol 6: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one
This protocol describes the synthesis of a thienopyrimidinone via reaction with formamide.
Materials:
-
This compound
-
Formamide
Procedure:
-
In a round-bottom flask, mix the aminothiophene (1.0 eq) with an excess of formamide (10-20 eq).
-
Heat the mixture at 180-200 °C for 4-6 hours.
-
Cool the reaction mixture, and add water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent like ethanol or acetic acid.
| Electrophilic Reaction | Product Type | Key Application |
| Reaction with Formamide | Thieno[2,3-d]pyrimidin-4(3H)-one | Core scaffold for kinase inhibitors |
| Reaction with Isothiocyanates | 2-Thioxo-thieno[2,3-d]pyrimidin-4(3H)-one | Intermediates for further functionalization |
References
- Sabnis, R. W., et al. (1999). 2-Aminothiophenes By The Gewald Reaction. Journal für Praktische Chemie/Chemiker-Zeitung, 341(5), 435-451.
-
Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-849. [Link]
-
Aurelio, L., Flynn, B. L., & Scammells, P. J. (2011). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Organic & Biomolecular Chemistry, 9(14), 4886-4892. [Link]
-
Aurelio, L., Flynn, B. L., & Scammells, P. J. (2011). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. PubMed. [Link]
-
Aurelio, L., Flynn, B. L., & Scammells, P. J. (2011). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. RSC Publishing. [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]
-
Open Research Newcastle. (2025). Preparation of regioregular poly(3-hexylthiophene)and its precursor monomer, 2,5-dibromo-3-hexylthiophene, using low pressure flow synthesis techniques. [Link]
-
ResearchGate. (2025). (PDF) ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. [Link]
- Abdel-Fattah, A. M., & Attaby, F. A. (2012). Synthesis, Reactions, and Characterization of 6-Amino-4-(Benzo[b]Thiophen-2-YL)-2-Thioxo-1, 2-Dihydropyridine-3, 5-Dicarbonitrile.
-
Efficient Halogenation of 2-Aminopyrazine. (2019). Synfacts, 15(11), 1227. [Link]
-
ResearchGate. (n.d.). Synthesis of Novel 3-Acetyl-2-aminothiophenes and Investigation of their Behaviour in the Reaction with Vilsmeier–Haack Reagent | Request PDF. [Link]
-
Khanum, G., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(5). [Link]
- Google Patents. (n.d.).
-
Dyachenko, V. D., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31761-31773. [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]
-
Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27357-27387. [Link]
-
ResearchGate. (2025). Three-component condensation of 2-aminothiophene-3-carboxylic acid derivatives with aldehydes and Meldrum's acid | Request PDF. [Link]
-
Al-Ghorbani, M., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Potential Kinase Inhibitors. Molecules, 27(1), 103. [Link]
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- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
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- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Application Notes & Protocols: N-Acylation of Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate
Introduction: The Strategic Value of the 2-Aminothiophene Scaffold
The 2-aminothiophene ring system is a privileged scaffold in medicinal chemistry and materials science.[1] Compounds bearing this motif are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antiviral, antiproliferative, and antimicrobial properties.[2][3] The specific molecule of interest, Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate, combines the 2-aminothiophene core with a pyridine moiety, making it a particularly attractive starting material for the development of novel therapeutic agents and functional materials.
N-acylation is a fundamental and powerful transformation for derivatizing the 2-amino group of this scaffold. This reaction converts the primary amine into a secondary amide, a modification that can profoundly influence the molecule's physicochemical properties, such as solubility, stability, and hydrogen bonding capacity.[4] From a drug development perspective, N-acylation is a key strategy for modulating biological activity, improving pharmacokinetic profiles, and exploring structure-activity relationships (SAR).[5] The resulting N-acylated products can also serve as versatile intermediates for the synthesis of more complex heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are known purine bioisosteres.[6]
This document provides a detailed guide for researchers, outlining the mechanistic principles and offering field-proven protocols for the successful N-acylation of this compound using various classes of acylating agents.
Preliminary Consideration: Synthesis of the Starting Material
Before functionalization, the starting material, this compound, must be synthesized. The most efficient and widely adopted method for constructing polysubstituted 2-aminothiophenes is the Gewald Reaction .[7][8]
This multi-component, one-pot synthesis involves the condensation of a ketone (2-acetylpyridine), an active methylene nitrile (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst like morpholine or triethylamine.[9][10] The reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to form the desired thiophene ring.[11] Researchers should ensure the purity of the starting material via standard analytical techniques (NMR, LC-MS, melting point) before proceeding with N-acylation.
The N-Acylation Reaction: Mechanistic Overview
The N-acylation of a primary aromatic amine is a classic example of nucleophilic acyl substitution . The reaction mechanism is initiated by the attack of the nucleophilic lone pair of electrons on the nitrogen atom of the 2-amino group onto the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate which then collapses, expelling a leaving group to yield the stable amide product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Cyclization Reactions of Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate
Introduction: A Versatile Scaffold for Medicinal Chemistry
Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate is a heterocyclic building block of significant interest in the field of drug discovery and development. Its intrinsic structural features, combining a thiophene ring with a pyridine moiety, make it a valuable precursor for the synthesis of a variety of fused heterocyclic systems, most notably thieno[2,3-b]pyridines. This fused ring system is recognized as a "privileged scaffold" in medicinal chemistry, as it is found in numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic cyclization of this compound offers a direct route to these complex and medicinally relevant molecules. This application note provides a detailed guide to the key cyclization strategies for this compound, including theoretical background, practical protocols, and expert insights to aid researchers in this synthetic endeavor.
Understanding the Cyclization Pathways
The intramolecular cyclization of this compound and its analogs to form the thieno[2,3-b]pyridine core can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern of the final product and the available laboratory capabilities. The most common approaches involve thermal or acid-catalyzed cyclization, which can be conceptually related to established named reactions such as the Gould-Jacobs and Friedländer reactions.[3][4]
Thermal Cyclization: A High-Energy Approach
Thermal cyclization is a direct method that leverages high temperatures to induce an intramolecular condensation between the amino group of the thiophene and the pyridine ring. This reaction is typically performed in a high-boiling point solvent to achieve the necessary activation energy for the cyclization to occur.
Mechanism: The reaction proceeds via an intramolecular nucleophilic attack of the 2-amino group onto the pyridine ring, followed by the elimination of a molecule of water to form the fused aromatic system. The high temperature provides the energy required to overcome the activation barrier for this intramolecular annulation.
Protocol 1: Thermal Cyclization in High-Boiling Solvent
Objective: To synthesize a thieno[2,3-b]pyridine derivative via thermal intramolecular cyclization.
Materials:
-
This compound
-
Diphenyl ether (or another suitable high-boiling point solvent, e.g., Dowtherm A)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle or oil bath
-
Hexane or other non-polar solvent for precipitation
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound in a minimal amount of a high-boiling point solvent like diphenyl ether.
-
Heat the reaction mixture to reflux (typically 250-300 °C) with vigorous stirring.[5]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from a few hours to overnight depending on the substrate and temperature.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add a non-polar solvent such as hexane to precipitate the crude product.
-
Collect the solid product by filtration and wash with cold hexane.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure thieno[2,3-b]pyridine derivative.
Expert Insights:
-
The choice of solvent is critical and should have a boiling point high enough to drive the reaction to completion without decomposing the starting material or product.
-
Microwave-assisted heating can be a valuable alternative to conventional heating, often leading to significantly shorter reaction times and improved yields.[5]
-
Careful monitoring is essential to prevent product degradation due to prolonged exposure to high temperatures.
Acid-Catalyzed Cyclization: Facilitating Annulation
Acid catalysis can facilitate the intramolecular cyclization by protonating the pyridine nitrogen, thereby increasing the electrophilicity of the pyridine ring and making it more susceptible to nucleophilic attack by the aminothiophene.
Mechanism: The reaction is initiated by the protonation of the pyridine nitrogen. This is followed by the intramolecular nucleophilic attack of the 2-amino group. Subsequent dehydration and aromatization lead to the formation of the thieno[2,3-b]pyridine core.
Protocol 2: Acid-Catalyzed Cyclization
Objective: To synthesize a thieno[2,3-b]pyridine derivative using an acid catalyst.
Materials:
-
This compound
-
Polyphosphoric acid (PPA) or a strong protic acid (e.g., sulfuric acid)
-
Round-bottom flask with a magnetic stirrer
-
Heating mantle or oil bath
-
Ice bath
-
Aqueous sodium bicarbonate or other suitable base for neutralization
-
Extraction solvents (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Purification system (e.g., column chromatography or recrystallization)
Procedure:
-
In a round-bottom flask, add this compound to polyphosphoric acid (PPA).
-
Heat the mixture with stirring at a temperature typically ranging from 100 to 150 °C.
-
Monitor the reaction progress using TLC or HPLC.
-
Upon completion, carefully pour the hot reaction mixture into a beaker containing ice water.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Expert Insights:
-
PPA serves as both a catalyst and a solvent in this reaction. The viscosity of PPA can be high, so efficient stirring is crucial.
-
The workup procedure must be performed with caution, as the addition of the hot PPA mixture to water is highly exothermic.
-
The choice of acid and reaction temperature can influence the reaction rate and the formation of byproducts.
Data Presentation
The following table summarizes typical reaction conditions for the cyclization of 2-aminothiophene derivatives to thieno[2,3-b]pyridines, based on analogous reactions found in the literature.
| Reaction Type | Catalyst/Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) | Reference |
| Thermal | Diphenyl ether | 250-300 | 2-24 h | 40-70 | [5] |
| Acid-Catalyzed | Polyphosphoric Acid | 100-150 | 1-6 h | 50-80 | [6] |
| Microwave-Assisted | None (neat) | 250-300 | 5-20 min | 37-47 | [5] |
Visualization of Reaction Pathways
Synthesis of the Precursor: The Gewald Reaction
The starting material, this compound, is typically synthesized via the Gewald reaction. This multicomponent reaction involves the condensation of a ketone (or aldehyde), an active methylene nitrile (or ester), and elemental sulfur in the presence of a base.[2][7]
Caption: The Gewald reaction for the synthesis of the precursor.
Intramolecular Cyclization to Thieno[2,3-b]pyridine
The cyclization of the precursor leads to the formation of the thieno[2,3-b]pyridine scaffold.
Caption: General scheme for the intramolecular cyclization.
Conclusion and Future Perspectives
The cyclization of this compound provides a powerful and versatile route to the medicinally important thieno[2,3-b]pyridine scaffold. The choice between thermal and acid-catalyzed methods will depend on the specific substrate and desired outcome. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. Further exploration of microwave-assisted synthesis and the development of more environmentally benign catalytic systems are promising avenues for future research in this area. The continued investigation of these cyclization reactions will undoubtedly lead to the discovery of novel thieno[2,3-b]pyridine derivatives with potent biological activities.
References
-
Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-837. Available at: [Link]
-
MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Available at: [Link]
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. Available at: [Link]
-
Augusta University. (n.d.). Synthesis and Cyclization Reactions of 2-Amino-3-[(methoxycarbonyl)methylsulfonyl]pyrroles and Thiophene. Available at: [Link]
-
TÜBİTAK Academic Journals. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Available at: [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Available at: [Link]
-
Al-Taisan, W. A., et al. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In Advances in Heterocyclic Chemistry (Vol. 102, pp. 139-227). Academic Press. Available at: [Link]
-
Puterová, Z., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31849–31863. Available at: [Link]
-
RSC Publishing. (2022). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry, 13(10), 1235-1245. Available at: [Link]
-
El-Kashef, H. S., et al. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and Pyridines incorporating 5-bromobenzofuran-2-yl moiety. Molecules, 20(1), 818-832. Available at: [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF 5-HYDROXYTHIENO[2,3-d]PYRIMIDIN-6(5H)-ONE DERIVATIVES BY THE REACTION OF 2-(4-CHLOROPYRIMIDIN-5- YL). Available at: [Link]
-
Sadek, K. U., et al. (2007). Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine. Letters in Organic Chemistry, 4(1), 43-46. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Available at: [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Available at: [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Available at: [Link]
-
Haverkate, N. A., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 853. Available at: [Link]
-
Scilit. (2025). Friedländer reactions for annulated pyrido[2,3-d]pyrimidines: Synthesis, structure characterization, anticancer and computational studies. Available at: [Link]
-
Öcal, N., et al. (2022). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistrySelect, 7(12), e202200507. Available at: [Link]
-
Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(2), 279-293. Available at: [Link]
-
El-Gohary, N. S., & Shaaban, M. R. (2000). Convenient heterocyclization reactions with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate: Synthesis of pyrazole, isoxazole and pyridazine. Molecules, 5(7), 841-851. Available at: [Link]
-
Puterová, Z., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31849–31863. Available at: [Link]
-
Patel, D., et al. (2010). Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. Oriental Journal of Chemistry, 26(2), 527-531. Available at: [Link]
- Google Patents. (n.d.). DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
- Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
-
ResearchGate. (n.d.). ChemInform Abstract: Convenient Heterocyclization Reactions with Ethyl 2-Amino-4,5,6,7- tetrahydrobenzo(b)thiophene-3-carboxylate: Synthesis of Thiazole, Isoxazole, Pyrazole, Pyrimidine and Pyridazine Derivatives. Available at: [Link]
-
Butin, A. V., et al. (2012). Transformations of 3-Amino-N-[2-(5-methyl-2-furyl)ethyl]thieno[2,3-b]pyridine-2-carboxamides in Acidic Media. Chemistry of Heterocyclic Compounds, 48(1), 143-151. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: The Synthesis of 4-Amino-2-methyl-3-(1-oxo) Pent-4-ynyl-5,6,7,8- tetrahydrobenzo(b)thieno(2,3-b)pyridine. Available at: [Link]
Sources
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- 2. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. ablelab.eu [ablelab.eu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate Synthesis
Welcome to the technical support guide for the synthesis of Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, primarily achieved through the Gewald three-component reaction. We will explore the reaction's foundational principles, troubleshoot common experimental hurdles, and provide a detailed, optimized protocol to enhance yield and purity.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses fundamental questions regarding the synthesis, providing the necessary theoretical background before tackling practical issues.
Q1: What is the Gewald reaction, and why is it the preferred method for this synthesis?
The Gewald reaction is a versatile and efficient one-pot, multi-component reaction used to synthesize highly substituted 2-aminothiophenes.[1][2][3] It involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[2][4] For the target molecule, this compound, the starting materials are 2-acetylpyridine (the ketone), methyl cyanoacetate (the α-cyanoester), and elemental sulfur. This method is favored due to its operational simplicity, the ready availability of starting materials, and its atom economy, which are hallmarks of green chemistry.[3][5]
Q2: Can you illustrate the reaction mechanism for this specific synthesis?
Certainly. The reaction proceeds through a well-elucidated pathway involving three key stages: Knoevenagel condensation, sulfur addition, and intramolecular cyclization followed by tautomerization.[2][6]
-
Knoevenagel Condensation: The base deprotonates the α-carbon of methyl cyanoacetate, which then acts as a nucleophile, attacking the carbonyl carbon of 2-acetylpyridine. Subsequent dehydration yields the α,β-unsaturated nitrile intermediate (a methyl 2-cyano-3-(pyridin-2-yl)but-2-enoate).[2][5][6]
-
Sulfur Addition (Michael Addition): The base also facilitates the formation of a sulfur nucleophile which attacks the β-carbon of the unsaturated intermediate.[5][7]
-
Cyclization & Tautomerization: The terminal sulfur anion then attacks the nitrile group, leading to ring closure.[6] A final tautomerization step results in the stable, aromatic 2-aminothiophene ring system.[6]
Caption: Fig. 1: Simplified workflow of the Gewald reaction mechanism.
Q3: What is the critical role of the base catalyst in this reaction?
The base is arguably the most critical component for optimization. It serves multiple functions:
-
Catalyzes the Knoevenagel Condensation: It deprotonates the active methylene group of the cyanoester, initiating the first step of the reaction.[8][9]
-
Activates Sulfur: The base can react with elemental sulfur (S₈) to form reactive polysulfide anions, which are more effective nucleophiles for the Michael addition step.[8] Commonly used bases include secondary amines like morpholine and piperidine, or tertiary amines like triethylamine.[7][8] The choice and amount of base can significantly influence reaction rates and the formation of byproducts.[8][10]
Q4: Which solvents are recommended for this synthesis?
Polar protic solvents like ethanol and methanol are most commonly used because they effectively dissolve the starting materials and facilitate the reaction steps.[8][11] Dimethylformamide (DMF) is another excellent choice that can enhance the solubility and reactivity of sulfur.[8] The choice of solvent can impact reaction kinetics and, in some cases, the product crystallization process during workup.[11]
Part 2: Troubleshooting Guide
This section is structured to provide direct solutions to common problems encountered during the synthesis.
Issue 1: Low or No Product Yield
Low yield is the most frequent challenge. A systematic approach is required to diagnose the root cause.
Caption: Fig. 2: A decision-making workflow for troubleshooting low yields.
-
Possible Cause A: Inefficient Knoevenagel Condensation.
-
Diagnosis: TLC or LC-MS analysis shows a large amount of unreacted 2-acetylpyridine and/or methyl cyanoacetate.
-
Solution: The base may be too weak or inhibited. The condensation step produces water, which can stall the reaction.[8]
-
-
Possible Cause B: Poor Sulfur Solubility or Reactivity.
-
Diagnosis: The Knoevenagel intermediate is formed (visible by TLC/LC-MS), but it does not convert to the final product.[8]
-
Solution:
-
Temperature Control: Gently heat the reaction mixture to 40-60 °C to improve sulfur's reactivity. Avoid excessive heat, which can cause polymerization.[8]
-
Solvent Choice: Switch to DMF, which is known to better solubilize elemental sulfur.[8]
-
Sulfur Quality: Use finely powdered sulfur for better dispersion and reactivity.[4]
-
-
-
Possible Cause C: Competing Side Reactions.
-
Diagnosis: The reaction yields multiple byproducts, which complicates purification and lowers the yield of the desired product.
-
Solution: The most common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate.[12]
-
Optimize Temperature: Dimerization is often highly sensitive to temperature. Running the reaction at a lower temperature can favor the desired intramolecular cyclization.[12]
-
Control Reagent Addition: Slow, dropwise addition of the base or ketone can maintain a low concentration of the intermediate, thus minimizing its self-condensation.[12]
-
-
Issue 2: Reaction Mixture Turns Dark Brown or Tarry
-
Cause: This is a strong indicator of polymerization or the formation of complex polysulfides, often triggered by excessive reaction temperatures.[12]
-
Solution:
-
Strict Temperature Control: Maintain a consistent and moderate temperature (e.g., 50 °C). Do not overheat.
-
Reagent Purity: Ensure the purity of starting materials, as impurities can catalyze polymerization.[12]
-
Purification: While prevention is key, tarry mixtures may require purification by column chromatography rather than simple recrystallization.
-
Issue 3: Difficulty in Product Isolation and Purification
-
Cause: The crude product may precipitate as an oil or be difficult to crystallize due to impurities.
-
Solution:
-
Solvent Screening for Recrystallization: The target molecule is often recrystallized from ethanol.[13] If this fails, try other polar solvents like isopropanol or a solvent/anti-solvent system like DMF/water or ethyl acetate/hexanes.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable alternative. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is typically effective.
-
Part 3: Optimized Experimental Protocol
This protocol provides a robust starting point for achieving high yields.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-Acetylpyridine | 121.14 | 10 | 1.21 g |
| Methyl Cyanoacetate | 99.09 | 10 | 0.88 mL |
| Elemental Sulfur | 32.06 | 12 | 0.38 g |
| Morpholine | 87.12 | 5 | 0.44 mL |
| Ethanol | 46.07 | - | 20 mL |
Step-by-Step Procedure
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetylpyridine (10 mmol), methyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol).[9]
-
Solvent Addition: Add 20 mL of ethanol to the flask. Stir the mixture to create a suspension.
-
Catalyst Addition: While stirring, add morpholine (5 mmol) dropwise to the suspension at room temperature.[9]
-
Reaction: Heat the reaction mixture to 50-55 °C and maintain this temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The reaction is typically complete within 4-6 hours.
-
Workup - Product Precipitation: After the reaction is complete (as indicated by the consumption of starting materials on TLC), cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate product precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold ethanol (2 x 10 mL) to remove any soluble impurities.
-
Drying: Dry the product under vacuum to obtain the crude this compound.
-
Purification (if necessary): For higher purity, recrystallize the crude product from hot ethanol.
Part 4: Advanced Optimization & Data Summary
For challenging syntheses or to further enhance efficiency, consider the following strategies.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times (often from hours to minutes) and, in many cases, improve yields, especially for less reactive ketones.[2][3][9]
-
Alternative Catalysis: Recent studies show that truly catalytic amounts (e.g., 10-15 mol%) of conjugate acid-base pairs, such as piperidinium borate, can effectively drive the reaction, offering a greener alternative to using stoichiometric amounts of base.[10]
-
Solvent-Free Conditions: Mechanochemistry (high-speed ball milling) or heating neat reagents with a catalytic amount of base can provide a solvent-free pathway, which is environmentally advantageous and can be surprisingly effective for aryl ketones.[14]
Table 1: Impact of Reaction Parameters on Gewald Synthesis Yield
| Catalyst (Base) | Solvent | Temperature | Typical Yield Range | Reference |
| Morpholine | Ethanol | 50-60 °C | 70-85% | [8][9] |
| Piperidine | Ethanol | 50-60 °C | 75-90% | [7][15] |
| Triethylamine | DMF | Room Temp. | 65-80% | [5][8] |
| Piperidinium Borate (15 mol%) | Ethanol | Reflux | ~90% | [10] |
| KF-Alumina | Microwave | 120 °C | 80-95% | [7] |
References
- BenchChem. (2025). Common side reactions in the Gewald synthesis of aminothiophenes. BenchChem Technical Support.
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Wikipedia. (2023). Gewald reaction. [Link]
-
Gora, R. W., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
- BenchChem. (2025). Optimizing the Gewald Reaction: A Technical Guide to Improving Yields with Malononitrile. BenchChem Technical Support.
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
- BenchChem. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. BenchChem Technical Support.
-
Dasan, A., et al. (2018). Reaction optimization studies of the modified Gewald reaction. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions in the presence of catalytic amount of base. [Link]
- BenchChem. (2025). Troubleshooting low yields in domino reactions for thiophene synthesis. BenchChem Technical Support.
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
Li, Z., et al. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Bioorganic & Medicinal Chemistry. [Link]
-
Dandapani, S., & Dudley, G. B. (2012). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. [Link]
-
Channagiri, L. S., et al. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]
-
Le-Graverand, Q., & Agrofoglio, L. A. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy. [Link]
Sources
- 1. Gewald Reaction [organic-chemistry.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate
Welcome to the dedicated technical support guide for the purification of Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the purification of this important heterocyclic building block. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols in a practical question-and-answer format to ensure you achieve the desired purity and yield in your experiments.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, with a focus on the underlying chemical principles.
Question 1: I'm observing significant streaking and poor separation of my compound during silica gel column chromatography. What is the likely cause and how can I fix it?
Answer: This is a classic issue when purifying basic heterocyclic compounds like your target molecule on standard silica gel. The pyridine nitrogen, being basic, can interact strongly with the acidic silanol groups on the surface of the silica. This leads to tailing or streaking of the compound spot on a TLC plate and broad, poorly resolved peaks during column chromatography.
Here are several effective strategies to counteract this:
-
Incorporate a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine (Et3N) is a popular choice. Start by adding 0.1-1% (v/v) of triethylamine to your eluent system. This will neutralize the acidic sites on the silica, minimizing the unwanted interactions and leading to sharper peaks and better separation.[1]
-
Alternative Stationary Phases: If a basic modifier is not sufficient or if your compound is highly polar, consider using a different stationary phase.[1]
-
Neutral or Basic Alumina: These are excellent alternatives to silica gel for purifying basic compounds.
-
Reversed-Phase (C18) Chromatography: For highly polar compounds, reversed-phase chromatography using a C18 column with a mobile phase like acetonitrile/water or methanol/water may provide a better separation.
-
Question 2: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a high temperature, or when the solution is supersaturated and cools too quickly, preventing the orderly arrangement of molecules into a crystal lattice. Impurities can also inhibit crystallization.
Here’s a systematic approach to troubleshoot this:
-
Re-dissolve and Slow Cooling: Add a small amount of hot solvent to fully dissolve the oil. Then, allow the solution to cool very slowly. You can insulate the flask to slow down the cooling process.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a small amount of the pure, crystalline compound, add a tiny crystal (a "seed crystal") to the cooled solution. This will provide a template for further crystallization.[1]
-
Solvent System Modification: You may be using a solvent in which your compound is too soluble. A co-solvent system (a "good" solvent in which your compound is soluble and a "poor" solvent in which it is less soluble) can be effective. Dissolve your compound in a minimum amount of the "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Then, add a drop or two of the "good" solvent to clarify the solution and allow it to cool slowly.
Question 3: After column chromatography, my yield is very low, and I suspect the compound is stuck on the column. How can I confirm this and recover my product?
Answer: It's possible your compound is too polar for the initial solvent system and is strongly adsorbed to the silica gel.
Here's how to address this:
-
Drastic Polarity Increase: If you suspect your compound is still on the column, you can try to "flush" it out with a much more polar solvent. For example, if you were using a hexane/ethyl acetate gradient, try flushing the column with 100% ethyl acetate, then a mixture of dichloromethane and methanol (e.g., 9:1).
-
Stability Check: Before running a large-scale column, it's wise to check the stability of your compound on silica gel. Spot your compound on a TLC plate, let it sit for an hour, and then develop the plate. If you see new spots or significant streaking, it may indicate decomposition on the silica.[2]
-
Dry Loading: If your compound is not very soluble in the chromatography eluent, consider dry loading. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to get a free-flowing powder. This powder can then be carefully added to the top of your column.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best starting solvent systems for column chromatography of this compound?
A1: Based on the structure, which has both polar (amino, ester, pyridine) and non-polar (thiophene, aryl) groups, a good starting point for normal-phase silica gel chromatography would be a mixture of a non-polar and a polar solvent. Hexane/ethyl acetate or dichloromethane/methanol are common choices. Begin by running TLC plates with varying ratios of these solvents (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate) to find a system that gives your product an Rf value of approximately 0.2-0.4 for optimal separation. Remember to consider adding a small amount of triethylamine (0.1-1%) to your chosen eluent to prevent streaking.
Q2: What solvents should I consider for recrystallizing my compound?
A2: The choice of recrystallization solvent depends on the compound's solubility. You want a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. For a molecule like this compound, you could explore:
-
Alcohols: Ethanol or isopropanol.
-
Esters: Ethyl acetate.
-
Ketones: Acetone.
-
Aromatic hydrocarbons: Toluene.
-
Co-solvent systems: Such as ethanol/water or ethyl acetate/hexane.
Small-scale solubility tests in different solvents are highly recommended to find the ideal system.
Q3: How can I handle the crude product before purification?
A3: After the synthesis, the crude product is often obtained after an aqueous workup and extraction with an organic solvent. The organic layer is typically dried over an anhydrous salt (like sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude solid or oil can then be subjected to purification.
Section 3: Experimental Protocols
These protocols are intended as starting points and may require optimization based on your specific crude material and impurity profile.
Protocol 1: Flash Column Chromatography on Silica Gel
-
TLC Analysis: Determine an appropriate solvent system using TLC. Aim for an Rf of 0.2-0.4 for the target compound.
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the solvent to drain, gently tapping the column to ensure even packing.
-
Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to begin eluting the column.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, you can try scratching the flask or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Section 4: Visualized Workflows
Diagram 1: Purification Method Selection
Caption: Decision tree for selecting an initial purification method.
Diagram 2: Column Chromatography Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography issues.
References
-
PrepChem. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]
-
Saeed, A., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(5). [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
- Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
-
International Journal of Pharmacy and Biological Sciences. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]
Sources
Technical Support Center: Synthesis of Pyridin-2-yl Thiophenes via the Gewald Reaction
Welcome to the technical support center for the Gewald reaction, with a specialized focus on the synthesis of pyridin-2-yl thiophenes. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this powerful multicomponent reaction to construct these valuable heterocyclic scaffolds. Here, we move beyond standard protocols to address the nuanced challenges and specific troubleshooting scenarios that can arise when working with pyridine-containing substrates. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate experimental issues but also to strategically optimize your reaction for robustness and high yield.
Frequently Asked Questions (FAQs)
Q1: What is the Gewald reaction and why is it useful for preparing pyridin-2-yl thiophenes?
The Gewald reaction is a one-pot, three-component reaction that condenses a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst to form highly substituted 2-aminothiophenes.[1][2] This method is particularly advantageous for its operational simplicity, mild reaction conditions, and the ready availability of starting materials.[3][4][5][6] For the synthesis of pyridin-2-yl thiophenes, this reaction allows for the convergent assembly of a complex heterocyclic system in a single step, making it a highly efficient route for generating libraries of compounds for drug discovery and materials science.
Q2: What is the general mechanism of the Gewald reaction?
The reaction proceeds through a series of steps, beginning with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base, to form an α,β-unsaturated nitrile intermediate.[2][7] This is followed by the addition of sulfur to this intermediate. The exact mechanism of sulfur addition is still a subject of investigation but is thought to involve the formation of a sulfur-ylide or polysulfide species. The final step is an intramolecular cyclization followed by tautomerization to yield the stable 2-aminothiophene ring system.[2]
Q3: Can the basicity of the pyridine ring in my substrate interfere with the reaction?
Yes, the basic nature of the pyridine nitrogen can potentially influence the reaction. It may compete with the catalytic base for protonation or coordinate with other species in the reaction mixture. This can affect the rate of the initial Knoevenagel condensation. Therefore, careful selection of the catalytic base and reaction conditions is crucial. In some cases, using a stoichiometric amount of a milder base or an acidic catalyst like L-proline may be beneficial.[8]
Q4: Are there any known modifications to the Gewald reaction that are particularly useful for challenging substrates like some pyridine derivatives?
Several modifications have been developed to improve the efficiency and scope of the Gewald reaction. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields, especially for less reactive substrates.[2] Solvent-free reaction conditions, often utilizing ball milling, offer a greener alternative and can sometimes lead to improved outcomes.[9] For sterically hindered ketones, a two-step procedure, where the Knoevenagel intermediate is isolated first, can be more effective.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of pyridin-2-yl thiophenes using the Gewald reaction.
Low to No Product Yield
Q5: I am getting very low yields or no desired pyridin-2-yl thiophene. What are the likely causes and how can I address them?
Low or no product formation is a common issue that can often be traced back to the initial and crucial Knoevenagel condensation step.
Possible Causes & Solutions:
-
Inefficient Knoevenagel Condensation:
-
Base Selection: The choice of base is critical. For reactions involving a pyridine moiety, which is itself basic, standard amine bases like triethylamine or morpholine might not be optimal. Consider screening a panel of bases with varying strengths. Sometimes, a non-nucleophilic organic base or even an inorganic base can be more effective. L-proline has been successfully used as a catalyst and may be a good starting point.[8]
-
Water Removal: The condensation step generates water, which can inhibit the reaction. If you are using a solvent that forms an azeotrope with water, such as toluene, employing a Dean-Stark apparatus can be beneficial. Alternatively, adding a dehydrating agent can also improve the yield.
-
-
Poor Sulfur Solubility or Reactivity:
-
Solvent Choice: The solubility of elemental sulfur can be a limiting factor. Polar aprotic solvents like DMF or DMSO can enhance sulfur's solubility and reactivity. Ethanol and methanol are also commonly used.[7][10]
-
Temperature: Gently warming the reaction mixture (e.g., to 40-60 °C) can improve the rate of sulfur addition. However, be cautious, as excessive heat can promote side reactions.[7]
-
-
Substrate Reactivity:
-
Ketone/Aldehyde: If you are using a particularly unreactive ketone (e.g., one with electron-donating groups or significant steric hindrance), you may need to employ more forcing conditions, such as higher temperatures or microwave irradiation.
-
Active Methylene Nitrile: Malononitrile is generally more reactive than cyanoacetate esters.[8] If you are using a cyanoacetate and getting low yields, switching to malononitrile could be a viable option if your synthetic route allows.
-
Experimental Protocol: General One-Pot Synthesis of a Pyridin-2-yl Thiophene
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetylpyridine (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol).
-
Add a suitable solvent, such as ethanol or DMF (20-30 mL).
-
Add the base catalyst (e.g., morpholine, 20 mol%).
-
Stir the reaction mixture at 50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
Formation of Byproducts and Impurities
Q6: My reaction mixture has turned into a dark, tarry mess. What is happening and how can I prevent it?
The formation of dark, polymeric materials is often due to side reactions occurring at elevated temperatures.
Possible Causes & Solutions:
-
Polymerization: The α,β-unsaturated nitrile intermediate or the starting materials can polymerize at high temperatures.
-
Temperature Control: Carefully control the reaction temperature. It is often beneficial to start at a lower temperature and gradually increase it if the reaction is not proceeding.
-
Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of polymerization. Monitor the reaction closely by TLC and work it up as soon as it is complete.
-
-
Dimerization of the Knoevenagel Intermediate: The α,β-unsaturated nitrile can undergo a Michael addition with another molecule of itself, leading to dimeric byproducts.
-
Slow Addition: Adding one of the reactants (e.g., the ketone) slowly to the mixture of the other components can help to keep its concentration low and minimize dimerization.
-
Q7: I am having difficulty purifying my pyridin-2-yl thiophene. What are some common impurities and how can I remove them?
Purification can be challenging due to the presence of unreacted starting materials, intermediates, and byproducts.
Common Impurities & Purification Strategies:
| Impurity | Removal Strategy |
| Unreacted Sulfur | Sulfur is soluble in carbon disulfide, but this is a highly toxic and flammable solvent. A safer alternative is to wash the crude product with a minimal amount of a solvent in which sulfur is sparingly soluble but the product is not, or to purify by column chromatography. |
| Unreacted Ketone/Nitrile | These can often be removed by recrystallization or column chromatography. |
| Knoevenagel Intermediate | If the cyclization is slow, this intermediate may be present. Optimizing the reaction conditions to drive the reaction to completion is the best approach. If it persists, chromatographic separation is usually possible. |
| Polymeric Byproducts | These are often insoluble and can sometimes be removed by trituration or filtration. |
-
Recrystallization: This is a powerful technique for purifying solid products. Common solvents include ethanol, isopropanol, or ethyl acetate/hexane mixtures.
-
Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel chromatography is the method of choice. A gradient elution with hexanes and ethyl acetate is a good starting point. Due to the basicity of the pyridine ring, it may be beneficial to add a small amount of triethylamine (0.1-1%) to the eluent to prevent streaking on the column.
Visualizing the Process
To aid in understanding and troubleshooting, the following diagrams illustrate the Gewald reaction mechanism, a general workflow, and a decision-making process for troubleshooting.
Caption: The Gewald reaction mechanism.
Caption: A general experimental workflow.
Caption: A troubleshooting decision tree.
References
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]
-
Shaabani, A., Maleki, A., Mofakham, H., & Shaabani, S. (2016). A green chemical approach: a straightforward one-pot synthesis of 2-aminothiophene derivatives via Gewald reaction in deep eutectic solvents. Monatshefte für Chemie-Chemical Monthly, 147(7), 1259-1264. [Link]
-
Wang, T., Huang, X. G., Liu, J., Li, B., Wu, J. J., Chen, K. X., ... & Zeng, B. B. (2010). An efficient one-pot synthesis of substituted 2-aminothiophenes via three-component Gewald reaction catalyzed by L-proline. Synlett, 2010(09), 1351-1354. [Link]
-
Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction. Journal of heterocyclic chemistry, 36(2), 333-345. [Link]
-
Douglas, C. J., & Overman, L. E. (2004). Catalytic asymmetric synthesis of pyridines and dihydropyridines. Proceedings of the National Academy of Sciences, 101(15), 5363-5367. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
Mack, T. L., & Varma, R. S. (2013). A solvent-free, one-step, one-pot Gewald reaction for alkyl-aryl ketones via mechanochemistry. Molecules, 18(5), 5259-5270. [Link]
-
Khosravi, I., & Moghaddam, F. M. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28. [Link]
-
Castanedo, G. M., & Sutherlin, D. P. (2001). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron letters, 42(41), 7181-7184. [Link]
-
Wikipedia. (2023). Gewald reaction. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Li, J. J. (2021). Gewald reaction and apply in drug synthesis. Name Reactions in Heterocyclic Chemistry II, 449-463. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Scheme 23 4.2.2 Synthesis of π-conjugated thiophenes via Gewald... [Link]
-
Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(3), 371-376. [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. [Link]
-
Alam, M. A., & Al-Hourani, B. J. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. [Link]
Sources
- 1. Gewald Reaction [organic-chemistry.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during this synthesis. The primary route for obtaining this valuable heterocyclic building block is the Gewald reaction, a powerful multicomponent reaction with its own set of nuances.[1][2] This document provides in-depth, experience-driven advice to help you optimize your reaction, minimize impurities, and maximize your yield.
Troubleshooting Guide: Navigating the Gewald Synthesis
The Gewald reaction for synthesizing this compound involves the condensation of 2-acetylpyridine, methyl cyanoacetate, and elemental sulfur, typically in the presence of a base. While robust, this one-pot synthesis is susceptible to several side reactions that can impact yield and purity.
Issue 1: Low to No Product Yield
A common frustration is the failure to obtain the desired product or achieving only a minimal yield. This often points to issues in the initial and most critical stage of the reaction.
Question: My reaction has resulted in a low yield or no desired product. What are the likely causes and how can I address them?
Answer: Low or non-existent yields in the Gewald synthesis of this compound can typically be traced back to two key stages: the initial Knoevenagel-Cope condensation or the subsequent cyclization with sulfur.
Causality and Mechanism: The Gewald reaction commences with a base-catalyzed Knoevenagel-Cope condensation between 2-acetylpyridine and methyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.[1] If this condensation is inefficient, there will be a lack of the necessary precursor for the subsequent thiophene ring formation.[3] The pyridyl group in 2-acetylpyridine can also influence the reactivity of the ketone.
Troubleshooting Steps:
-
Assess the Knoevenagel-Cope Condensation:
-
Monitor by TLC: Before adding sulfur, take a sample from the reaction mixture to check for the formation of the α,β-unsaturated intermediate. The absence of this intermediate confirms an issue with the initial condensation.
-
Base Selection: The choice of base is critical. For the condensation involving 2-acetylpyridine, a moderately strong base is usually sufficient. Commonly used bases include morpholine, piperidine, or triethylamine.[2] If the reaction is sluggish, consider a slightly stronger base, but be cautious as very strong bases can promote side reactions.
-
Water Removal: The Knoevenagel-Cope condensation produces water, which can inhibit the reaction. While not always necessary, particularly if using a solvent that forms an azeotrope with water, ensuring anhydrous conditions can be beneficial.
-
-
Optimize the Cyclization Step:
-
Sulfur Quality: Use finely powdered, high-purity elemental sulfur for better dispersion and reactivity.[2]
-
Temperature Control: The addition of sulfur and subsequent cyclization are often exothermic. Maintain careful temperature control, as excessively high temperatures can lead to polymerization and the formation of tarry byproducts.[4] A typical temperature range is 50-80 °C, but this should be optimized for your specific setup.
-
Issue 2: Formation of a Dark Brown, Tarry Reaction Mixture
The appearance of a dark, intractable tar is a frequent challenge in sulfur-mediated reactions.
Question: My reaction mixture has turned into a dark brown tar, making product isolation difficult. What is causing this and how can I prevent it?
Answer: The formation of a tarry mixture in the Gewald reaction is a strong indicator of polymerization and the formation of complex polysulfides.[4]
Causality and Mechanism: At elevated temperatures, the starting materials, the α,β-unsaturated nitrile intermediate, or the final product can undergo polymerization.[4] Elemental sulfur can also form long polysulfide chains, which contribute to the dark coloration and viscous nature of the mixture. Impurities in the starting materials can act as catalysts for these unwanted side reactions.[4]
Troubleshooting Steps:
-
Strict Temperature Control: This is the most critical parameter to control. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A systematic temperature screen can help identify the optimal conditions.
-
Purity of Starting Materials: Ensure that 2-acetylpyridine and methyl cyanoacetate are pure and free from any acidic or basic impurities. Distill the starting materials if their purity is questionable.
-
Gradual Reagent Addition: Adding the base or sulfur portion-wise can help to control the exotherm and minimize localized high temperatures.
-
Solvent Choice: The choice of solvent can influence the solubility of intermediates and byproducts. Common solvents include ethanol, methanol, and DMF.[2] If tar formation is persistent, consider screening other solvents.
Issue 3: Presence of a Significant Side Product
The isolation of an unexpected major byproduct can significantly reduce the yield of the desired aminothiophene.
Question: I am observing a significant byproduct in my reaction. What is its likely identity and how can I minimize its formation?
Answer: A common and significant side reaction in the Gewald synthesis is the dimerization of the α,β-unsaturated nitrile intermediate.[4][5]
Causality and Mechanism: The α,β-unsaturated nitrile formed from the Knoevenagel-Cope condensation can undergo a base-catalyzed Michael addition with another molecule of itself. This is followed by an intramolecular Thorpe-Ziegler cyclization to yield a substituted cyclohexadiene or a related dimer.[5] The formation of this dimer is highly dependent on the reaction conditions and can sometimes be the major product.[5]
Troubleshooting Steps:
-
Optimize Reaction Temperature: The rate of dimerization is highly sensitive to temperature. Lowering the reaction temperature may favor the desired intramolecular cyclization over the intermolecular dimerization.[4]
-
Controlled Reagent Addition: Slow and controlled addition of the base can help to maintain a low concentration of the deprotonated intermediate, which can reduce the rate of dimerization.[4]
-
Two-Step Procedure: For challenging substrates or when dimerization is a persistent issue, a two-step approach is often more effective.[4]
-
Step 1: Isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation.
-
Step 2: React the purified intermediate with sulfur and a base in a separate step. This approach can significantly improve the yield of the desired 2-aminothiophene.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Gewald reaction? A1: The base acts as a catalyst for the initial Knoevenagel-Cope condensation between 2-acetylpyridine and methyl cyanoacetate. It deprotonates the active methylene group of methyl cyanoacetate, initiating the condensation with the ketone.
Q2: Can I use a different active methylene compound instead of methyl cyanoacetate? A2: Yes, other active methylene compounds such as malononitrile or ethyl cyanoacetate can be used in the Gewald reaction.[3] The choice of the active methylene compound will determine the substituent at the 3-position of the resulting thiophene.
Q3: My final product is difficult to purify. What are some recommended purification techniques? A3: Purification of this compound can often be achieved by recrystallization from a suitable solvent such as ethanol or methanol. If recrystallization is insufficient to remove impurities, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent is a common and effective method.
Q4: Is it possible to perform the Gewald reaction under microwave irradiation? A4: Yes, microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction, often leading to reduced reaction times and improved yields.[1][6]
Q5: I suspect my starting materials may have degraded. How should I store them? A5: 2-Acetylpyridine should be stored in a tightly sealed container, protected from light. Methyl cyanoacetate should also be stored in a tightly sealed container in a cool, dry place.[7] It is advisable to use freshly distilled starting materials for best results.
Experimental Protocols & Data
Protocol: Two-Step Synthesis of this compound
This two-step protocol can help to minimize the formation of the dimer byproduct.[4]
Step 1: Synthesis of Methyl 2-cyano-3-(pyridin-2-yl)but-2-enoate
-
To a round-bottom flask, add 2-acetylpyridine (1.0 eq.), methyl cyanoacetate (1.0 eq.), and a suitable solvent (e.g., toluene).
-
Add a catalytic amount of a base (e.g., piperidine, 0.1 eq.).
-
Equip the flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water has been collected.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure α,β-unsaturated nitrile intermediate.
Step 2: Synthesis of this compound
-
In a separate flask, dissolve the purified methyl 2-cyano-3-(pyridin-2-yl)but-2-enoate (1.0 eq.) in a suitable solvent (e.g., ethanol).
-
Add elemental sulfur (1.1 eq.) and a base (e.g., morpholine, 1.5 eq.).
-
Heat the mixture with stirring at a controlled temperature (e.g., 60 °C) and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol.
| Parameter | One-Pot Synthesis | Two-Step Synthesis |
| Typical Yield | 40-60% | 65-85% |
| Purity (crude) | Moderate to low | High |
| Key Challenge | Dimer formation, tarring | Requires isolation of intermediate |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Visualizing the Reaction Pathways
The following diagrams illustrate the intended Gewald reaction pathway and the competing dimerization side reaction.
Caption: The desired Gewald reaction pathway.
Sources
Technical Support Center: Solubility Enhancement for Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate
Welcome to the technical support guide for Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate (Compound ID: M-APT-C). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in overcoming solubility challenges with this compound. Our approach is rooted in first principles of physical organic chemistry and backed by established formulation science techniques.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the solubility of M-APT-C.
Q1: Why is my batch of this compound not dissolving in common solvents like methanol or water?
A1: The molecular structure of M-APT-C presents several challenges to solubility. It is a relatively large, planar, and rigid molecule composed of thiophene and pyridine rings.[1][2] This planarity can lead to strong crystal lattice energy, meaning a significant amount of energy is required to break apart the solid-state crystal and allow the solvent to solvate individual molecules. While it possesses polar functional groups capable of hydrogen bonding (amino group, ester carbonyl, pyridine nitrogen), the overall molecule has considerable hydrophobic character from the aromatic rings. In neutral aqueous media, its solubility is expected to be very low.
Q2: I observe the compound dissolving in DMSO, but it crashes out when I add my aqueous buffer. What is happening?
A2: This is a common phenomenon for compounds classified as "brick dust" or belonging to the Biopharmaceutical Classification System (BCS) Class II/IV (poorly soluble).[3] Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of disrupting the crystal lattice. However, when you introduce an aqueous anti-solvent, the solvation environment changes dramatically. Water is unable to maintain the solvation of this lipophilic molecule, causing it to precipitate out of the solution. The troubleshooting guides below offer strategies like using co-solvents or pH modification to prevent this.
Q3: Can I simply heat the solution to improve solubility?
A3: Yes, increasing the temperature will generally increase the solubility of most solids.[4] However, this approach has limitations. Firstly, ensure the compound is thermally stable at the desired temperature to avoid degradation. Secondly, if the solution is intended for a room-temperature assay, the compound may precipitate upon cooling. This can be useful for techniques like recrystallization but problematic for stock solution stability. A supersaturated solution, which is metastable, may form upon cooling.[5]
Q4: Does the pH of my solution matter?
A4: Absolutely. This is the most critical parameter for controlling the aqueous solubility of M-APT-C. The molecule has two basic centers: the amino group on the thiophene ring and the nitrogen atom in the pyridine ring.[6] At acidic pH, these sites will be protonated, forming a cationic salt. This salt form will have significantly higher aqueous solubility compared to the neutral free base.[7][8] The solubility of amino acids and other amino-containing compounds is strongly dependent on pH.[9][10]
Part 2: In-Depth Troubleshooting and Experimental Guides
This section provides a systematic approach to enhancing the solubility of M-APT-C. We recommend following this workflow to efficiently identify optimal solubilization conditions.
Workflow for Solubility Optimization
The following diagram outlines the decision-making process for troubleshooting the solubility of M-APT-C.
Caption: Decision tree for systematic solubility enhancement of M-APT-C.
Guide 1: Initial Solvent Screening
Objective: To identify suitable organic solvents for creating a concentrated stock solution.
Rationale: The principle of "like dissolves like" suggests that solvents with similar intermolecular forces to M-APT-C will be most effective.[11] Given the compound's aromatic and polar nature, polar aprotic and polar protic solvents are the best starting points.
Protocol:
-
Weigh 1-5 mg of M-APT-C into several glass vials.
-
Add a small, measured volume (e.g., 100 µL) of a test solvent to the first vial.
-
Vortex the vial for 1-2 minutes at room temperature.
-
Visually inspect for undissolved solid.
-
If the solid dissolves, add more compound to determine the approximate saturation point.
-
If the solid does not dissolve, incrementally add more solvent up to a total volume of 1 mL.
-
Repeat for all test solvents.
Data Summary: Recommended Solvents for Initial Screening
| Solvent Class | Recommended Solvents | Boiling Point (°C) | Key Considerations |
|---|---|---|---|
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 189 | Excellent solubilizing power, but can be difficult to remove and may affect some biological assays. |
| N,N-Dimethylformamide (DMF) | 153 | Good solubilizer, but has toxicity concerns and a high boiling point. | |
| N-Methyl-2-pyrrolidone (NMP) | 202 | Very strong solvent, often used as a last resort due to viscosity and high boiling point. | |
| Polar Protic | Ethanol (EtOH) | 78 | Good choice for biological applications; lower toxicity. Solubility may be limited.[11] |
| Methanol (MeOH) | 65 | Similar to ethanol but more volatile and toxic. | |
| Other | Tetrahydrofuran (THF) | 66 | A good choice for moderately polar compounds.[12] |
| | Dichloromethane (DCM) | 40 | Less likely to be effective unless the compound is highly nonpolar. Very volatile. |
Guide 2: Aqueous Solubility via pH Modification
Objective: To leverage the basic nature of M-APT-C to achieve significant aqueous solubility.
Rationale: By lowering the pH, the pyridine nitrogen and the exocyclic amino group become protonated. The resulting cationic species (a salt) interacts much more favorably with polar water molecules, disrupting the crystal lattice and leading to dissolution.[7][8] The Henderson-Hasselbalch equation can be used to predict the ionization state at a given pH.[9]
Protocol: pH-Solubility Profile Generation
-
Prepare a series of buffers (e.g., citrate, phosphate, acetate) covering a pH range from 2.0 to 7.4.
-
Add an excess amount of solid M-APT-C to a vial containing a known volume of each buffer (e.g., 5 mg in 1 mL).
-
Equilibrate the samples on a shaker or rotator at a controlled temperature (e.g., 25 °C) for 24-48 hours to ensure saturation is reached.
-
Filter the samples through a 0.22 µm syringe filter (use a filter material with low compound binding, like PVDF or PTFE) to remove undissolved solid.
-
Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.
-
Plot the measured solubility (e.g., in µg/mL or µM) against the measured final pH of the solution.
Caption: Experimental workflow for determining a pH-solubility profile.
Expected Outcome: You should observe a dramatic increase in solubility as the pH drops below the pKa of the basic functional groups (likely in the pH 3-5 range). A 10-fold to 1000-fold increase is not uncommon.
Practical Tip: For preparing an aqueous stock solution, directly dissolving the compound in a dilute acid like 0.1 M HCl and then adjusting the pH upwards with a buffer is often more efficient than trying to dissolve it directly in an acidic buffer.
Guide 3: Co-Solvent Systems
Objective: To improve solubility in aqueous systems when pH modification alone is insufficient or undesirable.
Rationale: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, making it more favorable for solvating poorly soluble drugs.[5] They act by reducing the ability of water to "squeeze out" hydrophobic molecules. Common co-solvents for parenteral and in-vitro use include ethanol, propylene glycol, and polyethylene glycol (PEG).[5]
Protocol: Co-Solvent Titration
-
Prepare a concentrated stock solution of M-APT-C in a water-miscible organic solvent like DMSO or ethanol (as determined in Guide 1).
-
In a separate vial, place your target aqueous buffer.
-
While vortexing the buffer, slowly add the concentrated organic stock solution dropwise.
-
Monitor for any signs of precipitation (cloudiness).
-
The goal is to find the maximum percentage of the organic solvent that can be tolerated in the final solution without causing precipitation at the desired final concentration.
Data Summary: Common Co-Solvent Systems
| Co-Solvent System | Typical % Organic | Application Notes |
|---|---|---|
| DMSO / Water | 1-10% | Very common for in-vitro assays. Keep DMSO <1% to avoid cellular toxicity. |
| Ethanol / Water | 5-20% | Often used in oral formulations. Less toxic than DMSO. |
| Propylene Glycol / Water | 10-40% | Increases viscosity. Used in a variety of formulations. |
| PEG 400 / Water | 10-50% | A non-ionic polymer co-solvent widely used in drug delivery. |
Part 3: Advanced Strategies (Brief Overview)
If the above methods fail to meet your solubility requirements, several advanced formulation techniques can be explored, typically in collaboration with formulation specialists.
-
Complexation: Using host molecules like cyclodextrins to form inclusion complexes can dramatically enhance aqueous solubility.[7][13] The hydrophobic M-APT-C molecule (the "guest") fits inside the hydrophobic cavity of the cyclodextrin (the "host"), while the hydrophilic exterior of the host ensures water solubility.
-
Use of Surfactants: Surfactants form micelles in aqueous solution above their critical micelle concentration (CMC). The hydrophobic core of the micelle can encapsulate poorly soluble compounds, increasing their apparent solubility.
-
Solid Dispersions: This involves dispersing the compound in an amorphous form within a hydrophilic polymer matrix.[14] The amorphous state lacks the strong crystal lattice energy of the crystalline form, which enhances the dissolution rate and solubility.
References
- Kumar, S., & Singh, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link available upon request]
- Singh, A., & Worku, Z. A. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Materials Science and Engineering: C, 32(8), 2445-2458. [Link available upon request]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions Blog. [Link]
- Pawar, P. et al. (n.d.). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics. [Link available upon request]
-
Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
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Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]
-
Mitrofanov, I., et al. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. Proceedings of the 22nd European Symposium on Computer Aided Process Engineering. [Link]
- Various Authors. (n.d.). Guide for crystallization. Source not specified. [Link available upon request]
-
PubChem. (n.d.). Methyl 2-amino-4-phenylthiophene-3-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. [Link]
-
Avdeef, A. (2021). The solubility-pH profiles of amino acids showing departures from the ideal Henderson-Hasselbalch shape. ResearchGate. [Link]
- Lee, H. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 194-200. [Link available upon request]
- Various Authors. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. Source not specified. [Link available upon request]
-
NIST. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. NIST Chemistry WebBook. [Link]
-
Fuchs, D., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link]
-
LibreTexts Chemistry. (2024). 15.5: Aromatic Heterocycles - Pyridine and Pyrrole. [Link]
-
Sharma, A., et al. (2024). FUSED HETEROCYCLE COMPOUND OF PYRIDINE: -RECENT ADVANCES IN BIOACTIVE ANTI-INFLAMMATORY DRUG DISCOVERY. ResearchGate. [Link]
-
Professor Dave Explains. (2021). Heterocycles Part 1: Furan, Thiophene, and Pyrrole. YouTube. [Link]
-
Lee, H. Y., et al. (2013). pH dependence of amino acid solubility. ResearchGate. [Link]
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- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
Technical Support Center: Navigating Scale-Up Challenges for Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the scale-up of this important heterocyclic compound. We will explore the underlying chemistry, troubleshoot common challenges, and provide actionable protocols to ensure a robust and scalable process.
Introduction: The Gewald Reaction at Scale
The synthesis of this compound is most commonly achieved through the Gewald three-component reaction.[1] This elegant one-pot synthesis combines a ketone (2-acetylpyridine), an active methylene nitrile (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[2][3] While efficient at the lab scale, scaling this reaction presents several challenges that can impact yield, purity, and safety.
This guide will address these challenges in a practical question-and-answer format, drawing from established chemical principles and recent literature to provide a self-validating system for your process development.
Reaction Mechanism and Key Intermediates
Understanding the reaction mechanism is crucial for effective troubleshooting. The Gewald reaction proceeds through several key steps:
-
Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed condensation between 2-acetylpyridine and methyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.[4][5][6]
-
Michael Addition of Sulfur: The active methylene group of the intermediate attacks the elemental sulfur ring (S8), leading to the formation of a polysulfide intermediate.[4][5][6]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[3]
A simplified representation of this pathway is illustrated below.
Caption: Simplified workflow of the Gewald reaction.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the scale-up of the synthesis of this compound.
Reaction Initiation and Control
Q1: My reaction is sluggish and gives low yields. How can I improve the reaction rate and conversion?
A1: Several factors can contribute to a sluggish reaction. Consider the following:
-
Base Selection: The choice of base is critical for the initial Knoevenagel-Cope condensation. While organic bases like morpholine or piperidine are commonly used, their basicity might be insufficient for less reactive substrates.[7] Consider screening stronger bases or using a catalytic amount of a conjugate acid-base pair, such as piperidinium borate, which has been shown to be effective in truly catalytic amounts.[8]
-
Temperature: The Gewald reaction is temperature-sensitive. While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition.[7] A systematic temperature optimization study is recommended. Start with a moderate temperature (e.g., 50-60 °C) and gradually increase it while monitoring the reaction progress by TLC or HPLC.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Protic solvents like ethanol or methanol are commonly used and can facilitate the proton transfer steps in the mechanism.[6] In some cases, a mixture of solvents, such as ethanol/water, can be beneficial.[8]
Q2: The reaction mixture turns dark brown or black, and I'm isolating a tarry substance instead of a clean product. What's happening?
A2: The formation of a dark, tarry mixture is a common issue in the Gewald reaction and is often indicative of polymerization or the formation of complex polysulfides.[7] This can be caused by:
-
Excessive Temperature: High reaction temperatures can lead to the polymerization of starting materials or intermediates.[7] Careful temperature control is crucial.
-
Impure Starting Materials: Impurities in the starting materials can catalyze side reactions.[7] Ensure the purity of your 2-acetylpyridine, methyl cyanoacetate, and sulfur.
-
Localized Heating: On a larger scale, inefficient stirring can lead to localized hot spots, promoting decomposition. Ensure adequate agitation throughout the reaction.
To mitigate this, try lowering the reaction temperature and ensuring efficient mixing. A controlled rate of addition of the reagents may also be beneficial.
Impurity Profile and Purification
Q3: I'm observing a significant amount of a byproduct with a similar polarity to my product, making purification difficult. What could it be and how can I minimize it?
A3: A common byproduct in the Gewald reaction is the dimer of the α,β-unsaturated nitrile intermediate.[7] Its formation is competitive with the desired intramolecular cyclization. To minimize its formation:
-
Optimize Reaction Temperature: The rate of dimerization is highly sensitive to temperature.[7] A lower reaction temperature may favor the desired product.
-
Controlled Reagent Addition: Slow, controlled addition of the reagents can sometimes favor the intramolecular cyclization over the intermolecular dimerization.[7]
-
Solvent Effects: The choice of solvent can influence the relative rates of the desired reaction and dimerization.[7] Experimenting with different solvents may be necessary.
Q4: My final product is contaminated with unreacted starting materials. How can I improve the work-up and purification?
A4: Incomplete reactions can result in the contamination of the final product with unreacted starting materials.[7]
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC to ensure complete consumption of the limiting reagent.
-
Work-up Procedure: A well-designed work-up is essential. After the reaction is complete, quenching with water and extracting with a suitable organic solvent is a common procedure. Washing the organic layer with a dilute acid solution can help remove any residual basic catalyst.
-
Crystallization: Recrystallization is often the most effective method for purifying the final product.[8] Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures with hexanes) to find the optimal conditions for crystallization.
Scale-Up and Safety Considerations
Q5: I'm planning to scale up the reaction from a few grams to a kilogram scale. What are the key safety considerations?
A5: Scaling up any chemical reaction introduces new safety challenges. For the Gewald reaction, the primary concern is the exothermic nature of the reaction, which can lead to a thermal runaway if not properly controlled.[9][10]
-
Thermal Hazard Assessment: Before scaling up, it is crucial to perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1). This will help determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).
-
Heat Management: The ability to remove heat becomes less efficient as the scale increases because the volume increases by a cube while the surface area for heat transfer only increases by a square.[9] Ensure your reactor has an adequate cooling capacity to handle the heat generated by the reaction.
-
Controlled Addition: On a larger scale, the controlled addition of one of the reactants is a standard method for controlling the reaction rate and heat generation.
-
Emergency Planning: Have a clear plan in place to handle a potential thermal runaway, including emergency cooling and quenching procedures.
The following diagram illustrates a decision-making workflow for troubleshooting common scale-up issues.
Caption: Troubleshooting decision tree for scale-up.
Experimental Protocols
The following protocols provide a starting point for the synthesis and purification of this compound. These should be optimized for your specific equipment and scale.
Lab-Scale Synthesis (Example)
| Reagent | Amount | Moles |
| 2-Acetylpyridine | 12.1 g | 0.1 |
| Methyl cyanoacetate | 9.9 g | 0.1 |
| Sulfur | 3.2 g | 0.1 |
| Morpholine | 8.7 g | 0.1 |
| Ethanol | 100 mL | - |
Procedure:
-
To a stirred solution of 2-acetylpyridine (12.1 g, 0.1 mol) and methyl cyanoacetate (9.9 g, 0.1 mol) in ethanol (100 mL), add morpholine (8.7 g, 0.1 mol).
-
Add elemental sulfur (3.2 g, 0.1 mol) in one portion.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water (200 mL) and stir for 30 minutes.
-
Filter the precipitated solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford pure this compound.
Considerations for Pilot-Scale Synthesis
When scaling to a pilot plant, the following modifications should be considered:
| Parameter | Lab-Scale | Pilot-Scale | Rationale |
| Addition Strategy | All at once | Controlled addition of sulfur or methyl cyanoacetate | To manage the exotherm. |
| Agitation | Magnetic stirrer | Overhead mechanical stirrer | To ensure efficient mixing in a larger volume. |
| Temperature Control | Heating mantle | Jacketed reactor with a temperature control unit | For precise and uniform temperature control. |
| Work-up | Precipitation and filtration | Centrifugation and drying in a vacuum oven | For handling larger quantities of solids. |
Conclusion
The scale-up of the Gewald synthesis of this compound presents a series of predictable challenges that can be overcome with a systematic and well-informed approach. By understanding the reaction mechanism, anticipating potential side reactions, and implementing robust process controls, researchers and production chemists can successfully transition this valuable synthesis from the laboratory to a larger scale. This guide provides a foundation for that process, emphasizing the importance of safety, purity, and efficiency.
References
Sources
- 1. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. cedrec.com [cedrec.com]
- 10. stonehousesafety.com [stonehousesafety.com]
- 11. US2791612A - Isolation process for 2-aminothiophenol - Google Patents [patents.google.com]
- 12. sciforum.net [sciforum.net]
- 13. prepchem.com [prepchem.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: HPLC Purification of Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate
Welcome to the technical support resource for the HPLC purification of Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this heterocyclic compound. Here, we combine fundamental chromatographic principles with field-proven insights to empower you to develop robust purification methods and troubleshoot effectively.
Understanding the Molecule: Key to a Successful Purification
This compound is a moderately polar, aromatic heterocyclic compound. Its structure presents specific characteristics that dictate the HPLC purification strategy:
-
A Basic Pyridine Nitrogen: The pyridine ring contains a nitrogen atom that is basic and readily protonated at acidic to neutral pH. This is a critical handle for controlling retention in reversed-phase HPLC.[1]
-
A Weakly Basic Amino Group: The 2-amino group on the thiophene ring is significantly less basic than the pyridine nitrogen due to resonance effects of the aromatic ring.[1]
-
UV Chromophore: The conjugated aromatic system allows for straightforward detection using a UV detector, typically in the 254-320 nm range.
-
Hydrolytic Sensitivity: The methyl ester functionality can be susceptible to hydrolysis under harsh acidic or basic conditions, especially with prolonged exposure.
This dual nature of basicity is the cornerstone of developing a selective and efficient purification method.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the HPLC purification of this compound.
Q1: What is the best initial approach for HPLC method development for this compound?
A1: For a compound with these structural features, Reversed-Phase HPLC (RP-HPLC) is the most suitable starting point. The stationary phase should be a C18 or C8 column. The key to a successful separation lies in controlling the mobile phase pH to manage the ionization state of the pyridine moiety.
Q2: How does mobile phase pH affect the purification?
A2: The mobile phase pH is the most critical parameter. At a low pH (e.g., 2.5-4.5), the pyridine nitrogen will be protonated, making the molecule more polar and thus eluting earlier from a reversed-phase column. At a higher pH (e.g., 6.5-8.0), the pyridine is neutral, making the molecule more hydrophobic and resulting in longer retention. This pH-dependent retention behavior is crucial for separating it from non-basic or less basic impurities.
Q3: What are the recommended mobile phases and additives?
A3: A typical mobile phase consists of an aqueous component (A) and an organic modifier (B).
-
Mobile Phase A (Aqueous): Deionized water with a buffer or additive.
-
For acidic conditions: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in water. TFA is an excellent ion-pairing agent that can improve peak shape for basic compounds.
-
For near-neutral conditions: Ammonium acetate or ammonium formate buffer (10-20 mM, pH 6.5-7.5).
-
-
Mobile Phase B (Organic): Acetonitrile or Methanol. Acetonitrile is generally preferred as it has a lower viscosity and better UV transparency.
Q4: My peak is tailing. What are the likely causes and how can I fix it?
A4: Peak tailing for this compound is often due to secondary interactions between the basic pyridine nitrogen and residual acidic silanol groups on the silica-based stationary phase. Here are some solutions:
-
Lower the Mobile Phase pH: Adding an acid like TFA or formic acid (0.1%) will protonate the pyridine and also suppress the ionization of the silanol groups, minimizing these unwanted interactions.
-
Use a Base-Deactivated Column: Modern HPLC columns are often end-capped or "base-deactivated" to have a lower concentration of free silanol groups. Using such a column is highly recommended.
-
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can improve peak shape, but this is often not compatible with mass spectrometry and can be a less robust solution.
Experimental Protocols
Protocol 1: Initial Method Development using RP-HPLC
This protocol outlines a systematic approach to developing a purification method.
1. Column and Equipment:
- Column: C18, 5 µm particle size, 4.6 x 150 mm (for analytical scale development).
- HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
2. Mobile Phase Preparation:
- Mobile Phase A: 0.1% TFA in HPLC-grade water.
- Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
3. Initial Gradient Conditions:
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- UV Detection: 254 nm and 280 nm.
- Injection Volume: 5-10 µL.
- Gradient Program:
- 5% B to 95% B over 15 minutes.
- Hold at 95% B for 2 minutes.
- Return to 5% B over 1 minute.
- Equilibrate at 5% B for 5 minutes.
4. Data Analysis and Optimization:
- Evaluate the retention time and peak shape of the target compound.
- Adjust the gradient slope to improve the separation from nearby impurities. A shallower gradient will increase resolution.
- If the peak shape is poor, confirm the use of an acidic modifier.
Protocol 2: Sample Preparation for Purification
1. Solubility Testing:
- Determine the solubility of your crude sample. Good solvents are likely to be Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or Methanol.
2. Sample Preparation:
- Dissolve the crude material in a minimal amount of a strong solvent like DMSO.
- Dilute the sample with the initial mobile phase (e.g., 95% A, 5% B) to a concentration suitable for injection. Crucially, the final injection solvent should be as weak as or weaker than the initial mobile phase to avoid peak distortion.
- Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Very Small Peak | - Sample not injected. - Compound is not soluble in the injection solvent. - Detector wavelength is incorrect. | - Check the injection process and syringe/vial. - Test sample solubility and choose an appropriate solvent. Ensure the injection solvent is compatible with the mobile phase.[2] - Run a UV scan of the compound to determine its absorbance maximum. |
| Broad or Split Peaks | - Column overload. - Injection solvent is too strong. - Column is contaminated or voided. | - Reduce the injection volume or sample concentration. - Dissolve and dilute the sample in the initial mobile phase.[2] - Flush the column with a strong solvent. If the problem persists, replace the column. |
| Shifting Retention Times | - Inconsistent mobile phase preparation. - Column temperature fluctuations. - Column equilibration is insufficient. - Column degradation. | - Prepare fresh mobile phase daily and ensure accurate mixing. - Use a column oven for stable temperature control. - Ensure the column is fully equilibrated with the initial mobile phase before each injection. - Check the column's performance with a standard; replace if necessary. |
| Poor Resolution Between Target and Impurity | - Gradient is too steep. - Mobile phase pH is not optimal. - Organic modifier is not ideal. | - Decrease the gradient slope (e.g., 1-5% change per minute). - Adjust the mobile phase pH. For example, if an impurity is not basic, increasing the pH will retain your target compound longer and may improve separation. - Try methanol instead of acetonitrile as the organic modifier; this can alter selectivity. |
Visualization of the Purification Workflow
The following diagram illustrates the logical workflow for developing the HPLC purification method for this compound.
Advanced Troubleshooting: A Deeper Dive
Scenario: You observe good retention and peak shape at low pH with TFA, but an impurity co-elutes.
Causality-driven solution: The co-eluting impurity likely has a similar polarity and pKa to your target compound under these acidic conditions. To resolve them, you need to alter the selectivity of the separation.
Step-by-step strategy:
-
Change the Organic Modifier: Switch from acetonitrile to methanol. The different solvent-analyte interactions can alter the elution order.
-
Modify the Mobile Phase pH: Prepare a buffered mobile phase at a higher pH, for example, 10 mM ammonium acetate at pH 6.5. At this pH, the pyridine nitrogen will be deprotonated, making your target compound significantly more hydrophobic. If the impurity is not basic, its retention time will be less affected, leading to a separation.
-
Change the Stationary Phase: If the above steps fail, consider a different stationary phase chemistry, such as a Phenyl-Hexyl or a Polar-Embedded C18 column, which can offer different selectivity for aromatic compounds.
By systematically adjusting these parameters, you can achieve the desired purity for your this compound.
References
- Patentschrift US4847386A.Process for preparing thiophene derivatives.
- CN107011254B.Synthesis and purification method of 2-amino-4-methylpyridine.
-
PubChem Compound Summary for CID 685886. Methyl 2-amino-4-phenylthiophene-3-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 123584. Methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. [Link]
-
PrepChem Synthesis Procedure. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. [Link]
- Pivodová, M., et al. (2006).The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Central European Journal of Chemistry.
-
Sepuxianyun. (2023). Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. [Link]
- BenchChem Technical Support.Troubleshooting guide for the purification of polar quinoline compounds. BenchChem.
- Szepesy, L., et al. (1978).INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering.
- Restek Corporation.HPLC Troubleshooting Guide. Restek.
-
Parikh, J. R., et al. (1984). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Journal of Pharmaceutical Sciences. [Link]
- Patel, P., et al. (2021).Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC. [Link]
- Advanced Chromatography Technologies.HPLC Troubleshooting Guide.
-
Eastfine Chemical. Methyl 3-amino-4-methylthiophene-2-carboxylate Manufacturer. Eastfine. [Link]
- Jadhav, S., et al. (2022).Troubleshooting in HPLC: A Review. International Journal for Scientific Research & Development.
-
Shree Ganesh Remedies Limited. Methyl 3-Amino-4-methylthiophene-2-carboxylate. SGRL. [Link]
Sources
Technical Support Center: Recrystallization of Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate
Overview and Key Considerations
Welcome to the technical support guide for the purification of Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate. This document provides in-depth troubleshooting advice and optimized protocols for obtaining high-purity crystalline material, specifically tailored for researchers in synthetic chemistry and drug development.
The target compound is a polysubstituted 2-aminothiophene, a class of molecules renowned for its utility in medicinal chemistry.[1][2][3] Successful purification by recrystallization hinges on understanding the molecule's structural features and the common impurities associated with its synthesis, which is typically the Gewald reaction.[4][5][6]
Key Molecular Features Influencing Recrystallization:
-
2-Aminothiophene Core: The amino group and the ester moiety are capable of hydrogen bonding, influencing solubility in protic solvents.
-
Pyridine Ring: The nitrogen atom in the pyridine ring imparts basicity to the molecule, which can affect its solubility and interaction with acidic impurities or purification media.[7]
-
Aromatic System: The presence of two aromatic rings (thiophene and pyridine) suggests that solvents capable of π-π interactions, like toluene, could be relevant, though often as part of a mixed-solvent system.
Common Impurities from Synthesis: The Gewald synthesis, a multi-component reaction, may leave behind unreacted starting materials or byproducts.[4][5] These can include:
-
Elemental sulfur
-
Base catalyst (e.g., morpholine, triethylamine)
-
Unreacted α-cyanoester or 2-acetylpyridine
-
Side-reaction products
Proper solvent selection is crucial for selectively dissolving the target compound while leaving these impurities behind, either in the hot solution or in the cold mother liquor.
Frequently Asked Questions (FAQs)
Q1: What is the best single solvent to start with for recrystallizing this compound?
A1: Based on protocols for similar 2-aminothiophene derivatives, ethanol or methanol are excellent starting points.[4][8] These polar protic solvents are effective at dissolving the compound when hot due to hydrogen bonding with the amino and ester groups, but typically show a significant drop in solubility upon cooling, which is ideal for recrystallization.
Q2: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?
A2: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or if the concentration of the solute is too high.[9] The presence of impurities can also lower the melting point of the mixture, exacerbating this issue.[10]
-
Causality: The solution is likely too concentrated or is cooling too quickly.
-
Solution: Re-heat the mixture to dissolve the oil, add a small amount (10-15%) of additional hot solvent to decrease the saturation, and allow it to cool much more slowly. Insulating the flask can promote the slow, ordered crystal lattice formation required for solid crystals rather than an amorphous oil.[9][10]
Q3: I have very low recovery after recrystallization. What are the common causes?
A3: Low recovery is one of the most frequent issues in recrystallization. The primary causes are:
-
Using too much solvent: This is the most common error.[10][11] If an excessive volume of solvent is used, a significant portion of your product will remain dissolved in the mother liquor even after cooling.
-
The compound has high solubility in the cold solvent: The ideal solvent is one where the compound is sparingly soluble at low temperatures.
-
Premature crystallization: If crystals form during hot filtration, you will lose product on the filter paper.
To improve yield, use the absolute minimum amount of boiling solvent required to fully dissolve the crude product.[11] If yield is still low, you can try concentrating the mother liquor by evaporation and cooling it again to recover a second crop of crystals, which may require a separate recrystallization.[12]
Q4: Can I use a mixed-solvent system? If so, which pairs are recommended?
A4: Yes, mixed-solvent systems are highly effective. They work by dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a miscible "poor" solvent (an anti-solvent) to decrease the solubility and induce crystallization.
For this compound, consider the following pairs:
-
Ethyl Acetate / Hexanes: Dissolve the compound in hot ethyl acetate and slowly add hexanes until the solution becomes faintly cloudy (the saturation point). Add a drop or two of hot ethyl acetate to clarify, then cool slowly. This is a common and effective system for 2-aminothiophenes.[4][13]
-
Ethanol / Water: Dissolve in hot ethanol and add hot water dropwise until persistent cloudiness is observed. Clarify with a few drops of hot ethanol and cool.
-
Acetone / Methanol: Dissolve in a minimal amount of hot acetone, then add methanol as the anti-solvent and cool.[14]
Troubleshooting Guide: Specific Scenarios
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| No Crystals Form Upon Cooling | 1. Solution is not supersaturated (too much solvent used). [10][12] | Action: Gently boil off a portion of the solvent to increase the concentration. Re-cool the solution. Rationale: Crystallization requires a supersaturated state, where the concentration of the solute exceeds its equilibrium solubility at that temperature. |
| 2. Solution is supersaturated but requires nucleation. [9][11] | Action 1: Scratch the inner surface of the flask with a glass rod at the meniscus. Rationale: This creates microscopic imperfections on the glass, providing high-energy sites for crystal nucleation to begin.[11] Action 2: Add a "seed crystal" (a tiny speck of the pure compound). Rationale: A seed crystal acts as a pre-formed template, bypassing the initial energy barrier for nucleation and allowing crystal growth to commence.[11][12] | |
| Product Crystallizes Too Quickly | Solution was cooled too rapidly or was overly concentrated. | Action: Re-heat to re-dissolve the solid. Add a small amount of additional hot solvent (5-10% extra volume) and allow the flask to cool slowly at room temperature before moving to an ice bath.[12] Rationale: Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of purification. Slower cooling allows for the selective formation of a pure crystal lattice.[12] |
| Colored Impurities Remain in Crystals | Impurities are co-crystallizing with the product. | Action 1: Consider a pre-purification step. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities. Caution: Use charcoal sparingly as it can also adsorb the product. Action 2: Try a different solvent system. Impurity solubility is solvent-dependent. A different solvent may leave the colored impurity in the mother liquor.[11] |
| Product Appears Gummy or as a Powder | This can indicate the presence of persistent impurities or that the compound is not forming a well-defined crystal lattice in the chosen solvent. | Action: Attempt recrystallization from a different solvent system with different polarity (e.g., switch from ethanol to a toluene/hexane mixture). If this fails, the material may require an alternative purification method like column chromatography before a final recrystallization.[4][11] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring.
-
Achieve Saturation: Continue adding ethanol dropwise from a pipette until the solid just dissolves completely. Avoid adding a large excess.[11]
-
Hot Filtration (Optional): If insoluble impurities (like sulfur) are present, perform a hot filtration. Pre-heat a funnel and a second flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove impurities.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is critical for forming large, pure crystals.[12] Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.[8]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Mixed-Solvent Recrystallization (Ethyl Acetate / Hexanes)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling ethyl acetate.
-
Induce Saturation: While the solution is still hot, add hexanes dropwise until you observe persistent cloudiness, indicating the solution is saturated.
-
Clarification: Add 1-2 drops of hot ethyl acetate to re-dissolve the precipitate and make the solution clear again.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold hexanes or a cold ethyl acetate/hexanes mixture.
-
Drying: Dry the purified product under vacuum.
Data and Visualization
Solvent Selection Summary
| Solvent System | Boiling Point (°C) | Rationale & Use Case | Polarity |
| Ethanol | 78 | Primary Choice. Good for H-bonding solutes. Significant solubility difference between hot and cold.[8] | Polar Protic |
| Methanol | 65 | Similar to ethanol but more volatile. Good alternative if ethanol retains too much product.[4] | Polar Protic |
| Ethyl Acetate / Hexanes | 77 / 69 | Excellent Mixed System. Good for compounds of intermediate polarity. Allows for fine-tuning of solubility.[4][13] | Med / Non-Polar |
| Acetone / Water | 56 / 100 | Good for moderately polar compounds. Water acts as an effective anti-solvent.[14] | Polar Aprotic / Polar Protic |
| Toluene | 111 | Can be useful for π-π interactions, but often requires an anti-solvent like hexanes. Higher boiling point can be advantageous for stubborn solids. | Non-Polar |
Recrystallization Workflow```dot
Caption: Decision tree for common recrystallization problems.
References
- Benchchem. (n.d.). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
- Benchchem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
- da Silva, A. C. M., et al. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI.
- Le Trequesser, Q., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central.
- Biocyclopedia. (n.d.). Problems in recrystallization.
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
- Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction.
-
ResearchGate. (2021). How to remove pyridine when I use it as solvent?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Springer. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Retrieved from [Link]
- Benchchem. (n.d.). 2-Amino-4-(pyridin-4-yl)thiophene-3-carboxamide.
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
- Unknown Source. (n.d.). Crystallization Solvents.pdf.
-
MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. mdpi.com [mdpi.com]
- 3. ijpbs.com [ijpbs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. Pyridine [chemeurope.com]
- 8. mdpi.com [mdpi.com]
- 9. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
Technical Support Center: Characterization of Impurities in Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate
Welcome to the technical support center for the analysis of Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the characterization of impurities in this active pharmaceutical ingredient (API). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your analytical workflows effectively.
I. Frequently Asked Questions (FAQs): Understanding the Impurity Landscape
This section addresses common questions regarding the impurities that may arise during the synthesis of this compound.
Q1: What is the likely synthetic route for this compound and how does it influence the impurity profile?
A1: The most probable and widely utilized synthetic route for this class of compounds is the Gewald aminothiophene synthesis .[1][2][3] This is a one-pot, multi-component reaction involving the condensation of a ketone (in this case, 2-acetylpyridine), an α-cyanoester (methyl cyanoacetate), and elemental sulfur in the presence of a base.[1][4] Understanding this synthetic pathway is paramount as the majority of process-related impurities will be unreacted starting materials, intermediates from the reaction mechanism, or byproducts from side reactions.
Q2: What are the most probable process-related impurities I should expect?
A2: Based on the Gewald reaction mechanism, the following are the most likely process-related impurities:
-
Unreacted Starting Materials:
-
2-Acetylpyridine
-
Methyl cyanoacetate
-
-
Intermediates:
-
Knoevenagel Condensation Product: Methyl 2-cyano-3-(pyridin-2-yl)but-2-enoate. This is a stable intermediate formed in the first step of the reaction.[1] Incomplete sulfur addition or cyclization can lead to its presence in the final product.
-
-
Byproducts from Side Reactions:
-
Dimerization Products: The α,β-unsaturated nitrile intermediate can undergo dimerization, a common competing reaction.
-
Polysulfides: Excessively high reaction temperatures can lead to the formation of complex polysulfides, often resulting in a dark, tarry reaction mixture.
-
Oxidation Products: The 2-amino group of the thiophene ring can be susceptible to oxidation, especially during workup and storage, leading to colored impurities.
-
Q3: Can impurities also form during storage and handling?
A3: Yes, these are known as degradation impurities. For this compound, the primary concerns are:
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, which would result in the corresponding carboxylic acid. This can be catalyzed by the presence of moisture and acidic or basic conditions.
-
Oxidative Degradation: As mentioned, the aminothiophene moiety can be sensitive to oxidation. Exposure to air and light should be minimized to prevent the formation of colored degradants.
II. Troubleshooting Guides for Analytical Challenges
This section provides practical advice for overcoming common issues encountered during the analysis of this compound and its impurities.
A. High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor Peak Shape (Tailing or Fronting) for the Main Peak and Impurities
-
Causality: The polar nature of the pyridine ring and the amino group in the target molecule and its impurities can lead to undesirable interactions with the stationary phase, particularly with residual silanols on silica-based C18 columns. This results in peak tailing.[5] Peak fronting can be an indication of column overload or a void in the column.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The pyridine moiety has a pKa of approximately 5.2. Ensure the mobile phase pH is at least 2 pH units away from the pKa to maintain a consistent ionization state and minimize secondary interactions. For basic compounds like this, a lower pH (e.g., pH 2.5-3.5) is generally recommended to ensure protonation and improve peak shape.
-
Buffer Concentration: Ensure your mobile phase has an adequate buffer concentration (typically 10-25 mM) to control the pH effectively, especially when analyzing samples in a solvent that differs from the mobile phase.
-
Column Selection: If peak tailing persists, consider using a column with a polar-embedded or polar-endcapped stationary phase. These columns are designed to shield residual silanols and provide better peak shapes for polar and basic compounds.[6]
-
Check for Column Voids: If all peaks in the chromatogram exhibit poor shape, it might indicate a void at the head of the column. This can be caused by pressure shocks or operating at a high pH that degrades the silica packing.[5][7] In this case, the column may need to be replaced.[7]
-
Issue 2: Inadequate Resolution Between the Main Peak and a Co-eluting Impurity
-
Causality: Structurally similar impurities, such as isomers or compounds with minor functional group modifications, can be challenging to separate from the main API peak.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Acetonitrile often provides different selectivity compared to methanol for aromatic compounds.
-
Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can alter the elution order and improve resolution.
-
Modify Mobile Phase Additives: The addition of a small percentage of an alternative solvent, such as isopropanol, can sometimes improve selectivity.
-
Column Selectivity: If mobile phase optimization is insufficient, switching to a column with a different stationary phase chemistry (e.g., a phenyl or pentafluorophenyl (PFP) phase) can provide the necessary selectivity for separating closely related aromatic compounds.[8]
-
B. Mass Spectrometry (MS)
Issue 1: Poor Ionization or In-source Fragmentation of the Parent Compound
-
Causality: The stability of the protonated molecule in the ion source is crucial for accurate mass determination. The aminothiophene ring system is generally stable, but improper source conditions can lead to fragmentation before mass analysis.
-
Troubleshooting Steps:
-
Optimize Ionization Source: Electrospray ionization (ESI) in positive ion mode is the recommended technique for this molecule due to the basicity of the pyridine and amino groups.
-
Adjust Cone/Nozzle Voltage: This voltage is critical for ion transmission. Start with a low cone voltage and gradually increase it. Excessively high voltages can induce in-source fragmentation.
-
Optimize Nebulizing and Drying Gas Flow and Temperature: Proper desolvation is key to achieving a stable ion beam. Follow the instrument manufacturer's guidelines for optimizing these parameters for your mobile phase flow rate.
-
Issue 2: Difficulty in Interpreting Fragmentation Patterns for Impurity Identification
-
Causality: The fragmentation of heterocyclic systems can be complex. Understanding the likely cleavage points is essential for proposing impurity structures.
-
Troubleshooting Guidance:
-
Expect Common Losses: For the parent molecule, look for characteristic losses from the molecular ion:
-
Loss of the methyl ester group (-COOCH3) or methoxy group (-OCH3).
-
Cleavage of the pyridine or thiophene ring.
-
-
Pyridyl and Thiophene Fragmentation: The fragmentation of substituted thiophenes and pyridines often involves ring cleavage.[9][10][11]
-
Amino Group Fragmentation: For aminothiophenes, fragmentation can be influenced by the amino group.
-
Compare to the Parent Compound: Compare the MS/MS spectrum of the impurity to that of the main compound. Common fragments suggest the core structure is intact, while differences can point to the location of the modification.
-
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue 1: Broad or Unresolved Peaks in the ¹H NMR Spectrum
-
Causality: Aggregation of the planar, aromatic molecules in solution can lead to peak broadening.[12] Paramagnetic impurities can also cause significant broadening.
-
Troubleshooting Steps:
-
Sample Concentration: Acquire spectra at different concentrations. Diluting the sample can sometimes break up aggregates and lead to sharper signals.
-
Solvent Choice: The choice of solvent can influence aggregation. Try acquiring the spectrum in a different deuterated solvent (e.g., DMSO-d6, Methanol-d4).
-
Temperature Variation: Acquiring the spectrum at an elevated temperature can disrupt intermolecular interactions and sharpen peaks.
-
Check for Paramagnetic Impurities: If broadening is severe and affects all signals, consider the possibility of trace paramagnetic metal contamination.
-
Issue 2: Difficulty in Assigning Signals for Low-Level Impurities
-
Causality: Overlapping signals from the main compound can obscure the signals of minor impurities.
-
Troubleshooting Steps:
-
2D NMR Techniques: Utilize two-dimensional NMR experiments to help resolve overlapping signals and establish connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for piecing together the structure of an unknown impurity.
-
-
Solvent Titration: Adding a small amount of a different deuterated solvent can sometimes induce shifts in the proton signals, potentially resolving overlapping peaks.
-
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for the characterization of impurities in this compound.
A. HPLC Method for Impurity Profiling
This method is a starting point and should be optimized and validated for your specific system and sample.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard column for initial method development. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure protonation of the basic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier for reversed-phase HPLC. |
| Gradient | 10-90% B over 30 minutes | A broad gradient to elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection | UV at 254 nm and 320 nm | The extended aromatic system should have strong UV absorbance. |
| Injection Volume | 10 µL | A standard injection volume. |
Protocol:
-
Mobile Phase Preparation: Prepare the mobile phases as described in the table. Filter and degas both mobile phases before use.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL.
-
Injection: Inject the sample and acquire the chromatogram.
-
Data Analysis: Integrate all peaks and report the area percentage of each impurity.
B. LC-MS/MS for Structural Elucidation
Protocol:
-
LC System: Use the HPLC method described above.
-
MS System:
-
Ionization Mode: ESI Positive
-
Scan Mode: Full scan (e.g., m/z 100-800) to detect all ions.
-
Data-Dependent MS/MS: Set up a data-dependent acquisition method to trigger MS/MS fragmentation on the most intense ions from the full scan.
-
-
Analysis:
-
Identify the molecular ions of the impurities.
-
Analyze the fragmentation patterns to deduce the structures of the impurities.
-
C. NMR Sample Preparation and Analysis
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 spectrum.
-
2D NMR (if necessary): If the 1D spectra are complex or have overlapping signals, acquire COSY, HSQC, and HMBC spectra to aid in structural elucidation.
IV. Visualizations
A. Gewald Reaction Workflow
Caption: Decision tree for troubleshooting HPLC peak tailing issues.
V. References
-
Agilent Technologies. (n.d.). The Expert's Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, II. Die Synthese von 2-Amino-thiophenen. Chemische Berichte, 99(1), 94-100.
-
Wikipedia. (2023). Gewald reaction. Retrieved from [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571.
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
ACS Omega. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Publications. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (1969). Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. RSC Publishing.
-
ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]
-
MDPI. (2018). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Retrieved from [Link]
-
Arkivoc. (2011). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Isomeric Potency: Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate vs. its Pyridin-4-yl Counterpart
A Senior Application Scientist's Perspective on Navigating Isomeric Differences in Drug Discovery
In the landscape of modern medicinal chemistry, the subtle shift of a single atom within a molecule can profoundly alter its biological activity. This guide delves into a compelling example of this principle: the comparison of two isomeric aminothiophene derivatives, Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate and its pyridin-4-yl counterpart. While direct, head-to-head comparative studies on these specific methyl carboxylates are not extensively documented in publicly available literature, a comprehensive analysis of their synthesis, the biological activities of closely related analogs, and established structure-activity relationships (SAR) can provide invaluable insights for researchers in drug development. This guide aims to synthesize this information into a practical framework for understanding the potential therapeutic differences and guiding future research.
I. The Synthetic Foundation: Accessing the Isomeric Scaffolds
The synthesis of 2-aminothiophenes is well-established, with the Gewald reaction being a cornerstone methodology.[1][2][3] This one-pot, multicomponent reaction offers an efficient route to these versatile heterocyclic building blocks. The general synthetic approach for both the pyridin-2-yl and pyridin-4-yl isomers would follow a similar pathway, highlighting the accessibility of these scaffolds for further investigation.
Conceptual Synthetic Workflow:
Caption: General synthetic scheme for pyridinyl-substituted 2-aminothiophenes via the Gewald reaction.
This robust synthetic route allows for the efficient generation of both isomers, enabling parallel screening and comparative studies. The choice of the starting pyridylacetaldehyde dictates the final product isomer.
II. Unraveling the Biological Potential: A Tale of Two Isomers
The position of the nitrogen atom in the pyridine ring is a critical determinant of a molecule's physicochemical properties, including its basicity, dipole moment, and hydrogen bonding capacity. These differences, in turn, influence how the molecule interacts with biological targets.
Methyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate: An Emerging Profile
While direct data on the methyl carboxylate is sparse, significant insights can be drawn from its close analog, 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide . This compound has been identified as a noteworthy inhibitor of IKK-2 (Inhibitor of nuclear factor kappa-B kinase 2), a key enzyme in inflammatory pathways.[1] This suggests that the pyridin-4-yl thiophene scaffold may have potential in the development of anti-inflammatory agents. Furthermore, this carboxamide has demonstrated antiviral activity against enteroviruses such as Coxsackievirus B3.[1]
The pyridin-4-yl motif, with its nitrogen atom positioned opposite the thiophene linkage, presents a distinct electronic and steric profile compared to its 2-yl counterpart. This can lead to different binding modes and potencies against various biological targets.
This compound: Exploring a Different Vector
Specific biological data for this compound is less prevalent in the literature. However, the broader class of 2-aminothiophene derivatives has been extensively explored for a wide range of pharmacological activities, including as anticancer and antibacterial agents.[4][5] The proximity of the pyridine nitrogen in the 2-position to the thiophene ring introduces the potential for intramolecular hydrogen bonding and chelation with metal ions, which could be a key factor in its interaction with certain enzymes.
Numerous studies have highlighted the anticancer potential of pyridine and thiophene hybrids, with some derivatives showing potent activity against various cancer cell lines.[6][7] The specific substitution pattern on both the pyridine and thiophene rings plays a crucial role in determining the cytotoxic efficacy.
III. Comparative Analysis and Structure-Activity Relationship (SAR) Insights
The key structural difference between the two isomers lies in the position of the pyridine nitrogen. This seemingly minor change can have significant implications for their biological activity.
| Feature | This compound | Methyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate | Rationale for Potential Differences in Activity |
| Nitrogen Position | Ortho to the thiophene linkage | Para to the thiophene linkage | Affects basicity, dipole moment, and steric hindrance. The 2-pyridyl nitrogen is more sterically hindered and can act as a hydrogen bond acceptor in closer proximity to the thiophene core. |
| Potential for Chelation | Higher potential due to the proximity of the pyridine nitrogen and the thiophene sulfur or amino group. | Lower potential for intramolecular chelation. | This could be a critical factor for activity against metalloenzymes. |
| Hydrogen Bonding | The nitrogen can act as a hydrogen bond acceptor, influencing interactions with the target protein. | The nitrogen can also act as a hydrogen bond acceptor, but its position will dictate different binding orientations. | The different spatial arrangement of the hydrogen bond acceptor will lead to engagement with different amino acid residues in a binding pocket. |
| Known Analog Activity | General anticancer and antibacterial activity for the broader class of 2-aminothiophenes and pyridines. | IKK-2 inhibition and antiviral activity reported for the corresponding carboxamide.[1] | This suggests potentially different primary targets for the two isomers. |
SAR Diagram:
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 1019521-30-2 [chemicalbook.com]
A Senior Application Scientist's Guide to Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate Analogs: A Comparative Analysis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 2-aminothiophene scaffold stands out as a "privileged" structure, forming the backbone of numerous compounds with significant therapeutic potential. This guide offers an in-depth comparative analysis of analogs of Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate, a promising heterocyclic entity. We will delve into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this class of compounds, providing field-proven insights and detailed experimental protocols to empower your drug discovery endeavors.
The 2-Aminothiophene Core: A Versatile Scaffold for Kinase Inhibition and Anticancer Activity
The 2-aminothiophene moiety is a cornerstone in the design of bioactive molecules, largely due to its versatile synthesis via the Gewald reaction and its capacity to engage in various biological interactions.[1] The incorporation of an aryl group, such as pyridine, at the C4-position and a carboxylate at the C3-position creates a rich pharmacophore with potential for high-potency and selective biological activity. These compounds have garnered significant interest as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer and other diseases.[2]
Our focus, this compound, and its analogs are of particular interest due to the pyridine ring's ability to form key hydrogen bonds within the ATP-binding site of many kinases. This guide will explore how modifications to this core structure influence biological activity, providing a rational basis for the design of novel therapeutic agents.
Synthesis of 4-Aryl-2-aminothiophene-3-carboxylate Analogs: The Gewald Reaction
The most convergent and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[3] This one-pot synthesis involves the condensation of a ketone (or aldehyde), an activated nitrile, and elemental sulfur in the presence of a basic catalyst. For the synthesis of our target scaffold, an aryl ketone provides the C4-substituent.
Experimental Protocol: Gewald Synthesis of Methyl 2-amino-4-(aryl)thiophene-3-carboxylates
This protocol provides a general procedure for the synthesis of the title compounds. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
Appropriate aryl methyl ketone (e.g., 2-acetylpyridine for the parent compound) (1.0 eq)
-
Methyl cyanoacetate (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Morpholine (or another suitable base like triethylamine) (0.2 eq)
-
Ethanol (or another suitable solvent like methanol or DMF)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
To a round-bottom flask, add the aryl methyl ketone, methyl cyanoacetate, elemental sulfur, and ethanol.
-
Add the morpholine to the mixture.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C under reflux for 4-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base Catalyst: Morpholine is a commonly used base that effectively catalyzes the initial Knoevenagel condensation between the ketone and the activated nitrile.
-
Solvent: Polar protic solvents like ethanol or methanol are generally effective for the Gewald reaction as they facilitate the dissolution of the reactants and the intermediates.
-
Reaction Temperature: Gentle heating often improves the reaction rate and yield, although some reactions can proceed at room temperature.
Caption: Generalized workflow of the Gewald synthesis for 2-aminothiophene analogs.
Comparative Biological Evaluation: Antiproliferative and Kinase Inhibitory Activities
The therapeutic potential of this compound analogs is often assessed through their ability to inhibit cancer cell growth and modulate the activity of specific protein kinases.
In Vitro Antiproliferative Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
Caption: Workflow of the MTT assay for determining antiproliferative activity.
In Vitro Kinase Inhibition Assay
The ability of the synthesized compounds to inhibit specific protein kinases is a key determinant of their mechanism of action.
Materials:
-
Recombinant protein kinase
-
Kinase buffer
-
ATP
-
Substrate (e.g., a generic peptide or protein)
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
96-well or 384-well plates
-
Plate reader
Procedure:
-
Add the kinase, substrate, and test compound at various concentrations to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the IC50 values.
Representative Comparative Data
Table 1: Representative Antiproliferative Activity of 2-Aminothiophene Analogs
| Compound ID | R1 (C4-substituent) | R2 (C3-substituent) | Cell Line | IC50 (µM) | Reference |
| A | 4-Chlorophenyl | -CONH-(4-methoxyphenyl) | HepG-2 | 2.3 ± 0.2 | [4] |
| B | 4-Methylphenyl | -CONH-(4-methoxyphenyl) | HepG-2 | 6.2 ± 0.5 | [4] |
| C | Phenyl | -CONH-(4-methoxyphenyl) | HepG-2 | 10.1 ± 0.9 | [4] |
| D | Pyridin-2-yl | -COOCH3 | MDA-MB-231 | 0.9 - 1.7 | [5] |
| E | Thiophen-2-yl | -CN | A549 | 0.452 | [6] |
Table 2: Representative Kinase Inhibitory Activity of Thiophene Analogs
| Compound ID | R1 (C4-substituent) | Target Kinase | IC50 (µM) | Reference |
| F | 5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-ylthio | CK2 | 0.1 | (Implied from related structures) |
| G | Phenyl | JNK1 | 5.4 | [7] |
| H | Naphthalen-1-yl | JNK1 | 26.0 | [7] |
Analysis of Representative Data: The data, although from different studies and on varied structures, suggests that the nature of the substituent at the C4-position significantly influences the antiproliferative and kinase inhibitory activity. Electron-withdrawing groups (e.g., 4-chlorophenyl in Compound A) appear to enhance cytotoxicity compared to electron-donating groups (e.g., 4-methylphenyl in Compound B). The presence of a pyridine ring (Compound D) or a thiophene ring (Compound E) at the C4-position also leads to potent anticancer activity. The data on kinase inhibition further underscores the importance of the overall molecular architecture in achieving potent and selective inhibition.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of 2-aminothiophene derivatives is intricately linked to their structural features. The following SAR insights can be drawn from the broader class of these compounds:
-
C4-Aryl/Heteroaryl Substituent: This group plays a crucial role in defining the potency and selectivity of the molecule. The pyridine ring in our lead compound is likely involved in forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The electronic nature and steric bulk of this substituent can be fine-tuned to optimize interactions.
-
C3-Substituent: The methyl carboxylate group can act as a hydrogen bond acceptor. Conversion to other functional groups like amides can significantly alter the activity profile, as seen in the JNK1 inhibitors.[7]
-
C2-Amino Group: This group is often essential for activity, potentially forming a key hydrogen bond with the kinase. N-alkylation or acylation can modulate potency and selectivity.
-
C5-Position: Substitution at this position can influence the electronic properties of the thiophene ring and provide an additional vector for exploring interactions with the target protein.
Proposed Mechanism of Action: Kinase Inhibition
Many 2-aminothiophene derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation, survival, and angiogenesis. A plausible mechanism for this compound and its analogs is the inhibition of kinases within the MAPK or PI3K/Akt signaling pathways.
Caption: Proposed mechanism of action via inhibition of the MAPK and PI3K/Akt signaling pathways.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with significant potential for the development of novel anticancer therapeutics, likely through the inhibition of key protein kinases. This guide has provided a framework for the synthesis and evaluation of these compounds, along with insights into their structure-activity relationships.
Future research in this area should focus on:
-
Systematic SAR studies: A focused library of analogs with systematic variations at the C2, C3, C4, and C5 positions of the thiophene ring should be synthesized and evaluated to build a comprehensive SAR model.
-
Kinase profiling: Active compounds should be screened against a broad panel of kinases to determine their selectivity profile.
-
In vivo evaluation: Promising candidates with good in vitro potency and selectivity should be advanced to in vivo models of cancer to assess their efficacy and pharmacokinetic properties.
-
Mechanism of action studies: Detailed cellular and molecular studies are needed to elucidate the precise signaling pathways modulated by these compounds.
By leveraging the insights and protocols presented in this guide, researchers can accelerate the discovery and development of next-generation therapies based on the versatile 2-aminothiophene scaffold.
References
- Synthesis and in vitro anti-proliferative effects of 3-(hetero)aryl substituted 3-[(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine derivatives on various cancer cell lines. Bioorganic & Medicinal Chemistry Letters. 2014.
- Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Molecular Structure. 2021.
- A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules. 2018.
- Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules. 2023.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. 2010.
- Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. Heliyon. 2024.
- Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules. 2023.
- Synthesis and Anticancer Properties of Methyl N1-(thien-4-yl)amidrazone-3-carboxylates. Letters in Drug Design & Discovery. 2018.
- Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors. European Journal of Medicinal Chemistry. 2021.
- Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives. Russian Journal of General Chemistry. 2020.
- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D QSAR, and Molecular Docking Studies. An-Najah University Journal for Research - B (Humanities). 2022.
- A Comparative Analysis of N-Substituted Thiophene-3-Carboxamide Derivatives: A Guide for Researchers. BenchChem. 2025.
- Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. 1985.
- 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents.
- Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor. Medicinal Chemistry Research. 2020.
- 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents.
- Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. 1978.
- A Comparative Guide to 5-Aminothiophene-3-carboxylic Acid Analogs: In Vitro and In Vivo Evalu
- Assessing the Specificity of Thiophene-3-Carboxamides: A Compar
- Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors. European Journal of Medicinal Chemistry. 2021.
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A Researcher's Guide to Elucidating and Validating the Biological Target of a Novel Small Molecule: A Case Study with "Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate"
For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action is both a formidable challenge and a critical juncture in the therapeutic pipeline. A frequent scenario in drug discovery is the identification of a compound with an interesting phenotypic effect, yet with an unknown biological target. This guide provides a comprehensive, technically-grounded framework for validating the biological target of such a novel compound, using "Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate" (hereafter referred to as Compound X ) as our working example.
This document is not a rigid template but rather a dynamic guide that emphasizes the scientific rationale behind experimental choices. Our approach is rooted in the principles of Expertise, Experience, and Trustworthiness (E-E-A-T), ensuring that each step is a self-validating component of a larger, cohesive strategy.
The Target Validation Funnel: A Multi-Pillar Approach
Effective target validation is a multi-stage process that systematically builds a body of evidence to link a compound to its molecular target and, ultimately, to a therapeutic outcome.[1] This process can be visualized as a funnel, starting with broad, computational approaches and progressively narrowing down to highly specific biochemical and cellular assays.
Caption: The Target Validation Funnel, a workflow from broad identification to specific validation.
Phase 1: Identifying Potential Targets of Compound X
Without a known target for Compound X, our initial efforts must be directed at generating a list of putative protein interactors. This is a crucial first step to avoid a biased investigation.
In Silico Approaches: Casting a Wide Net
Computational methods are invaluable for generating initial hypotheses in a time and cost-effective manner.[2] These in silico techniques can predict potential targets based on the chemical structure of Compound X.
-
Ligand-Based Virtual Screening: This method compares the structure of Compound X to libraries of compounds with known biological targets. A strong structural similarity to a known inhibitor of, for example, a specific kinase, would prioritize that kinase for further investigation.
-
Target-Based Virtual Screening (Molecular Docking): If a particular class of targets is suspected (e.g., G-protein coupled receptors), the structure of Compound X can be computationally "docked" into the binding sites of various proteins within that class to predict binding affinity.
Experimental Target Identification: Affinity-Based Methods
A powerful, unbiased experimental approach is to use Compound X as "bait" to capture its interacting proteins from a complex biological sample.
-
Affinity Chromatography: This technique involves immobilizing Compound X (or a close analog with a linker) onto a solid support (e.g., beads). A cell lysate is then passed over this support, and proteins that bind to Compound X are retained. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry. This method provides direct physical evidence of an interaction.
Phase 2: Validating Direct Target Engagement
Once a list of putative targets is generated, the next critical step is to confirm direct physical binding between Compound X and these candidate proteins.
Thermal Shift Assay (TSA): A First Pass Litmus Test
TSA, also known as Differential Scanning Fluorimetry (DSF), is a rapid and resource-efficient method to assess whether a compound binds to and stabilizes a purified protein. The principle is that ligand binding increases the thermal stability of a protein.
Experimental Protocol: Thermal Shift Assay
-
Protein Preparation: Express and purify the candidate protein(s) identified in Phase 1.
-
Assay Setup: In a 96-well plate, mix the purified protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Compound Addition: Add Compound X across a range of concentrations to different wells. Include a DMSO control.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature, monitoring the fluorescence at each step.
-
Data Analysis: The melting temperature (Tm) is the point at which 50% of the protein is unfolded. A significant increase in Tm in the presence of Compound X indicates stabilization and, therefore, binding.
Comparative Data: Thermal Shift Assay
| Target Protein | Compound X (50 µM) ΔTm (°C) | Alternative Compound (50 µM) ΔTm (°C) |
| Kinase A | + 5.2 | + 4.8 |
| Kinase B | + 0.3 | + 0.5 |
| Phosphatase C | + 0.1 | - 0.2 |
Hypothetical data. A significant positive shift in Tm for Kinase A suggests a direct interaction.
Surface Plasmon Resonance (SPR): Quantifying the Interaction
While TSA confirms binding, SPR provides quantitative data on the kinetics and affinity of the interaction.[3] This technique measures changes in the refractive index at the surface of a sensor chip when a ligand (Compound X) binds to an immobilized protein.
Experimental Protocol: Surface Plasmon Resonance
-
Chip Preparation: Covalently immobilize the purified target protein (e.g., Kinase A) onto the sensor chip surface.
-
Compound Injection: Flow solutions of Compound X at various concentrations over the chip surface.
-
Data Acquisition: Monitor the change in the SPR signal in real-time to measure association and dissociation rates.
-
Data Analysis: Fit the data to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Comparative Data: Surface Plasmon Resonance
| Compound | Target Protein | KD (nM) |
| Compound X | Kinase A | 75 |
| Alternative Compound | Kinase A | 150 |
Hypothetical data. A lower KD value for Compound X indicates a higher binding affinity for Kinase A compared to the alternative compound.
Phase 3: Confirming Target Relevance in a Cellular Context
Demonstrating a direct interaction in a purified system is essential, but it is not sufficient. The next crucial phase is to validate that this interaction occurs within a living cell and is responsible for the compound's biological effects.[4][5]
Cellular Thermal Shift Assay (CETSA): Proving In-Cell Target Engagement
CETSA extends the principle of the thermal shift assay to a cellular environment. It assesses the stabilization of a target protein by a ligand within intact cells.
Experimental Protocol: Cellular Thermal Shift Assay
-
Cell Treatment: Treat cultured cells with Compound X or a vehicle control (DMSO).
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Use an antibody specific to the target protein (e.g., Kinase A) to detect the amount of soluble protein remaining at each temperature. An increase in the amount of soluble protein at higher temperatures in the compound-treated cells indicates target engagement.
Genetic Approaches: Linking Target to Phenotype
Genetic methods such as RNA interference (siRNA) or CRISPR-Cas9-mediated gene knockout are powerful tools to mimic the effect of an inhibitor.[6] If inhibiting the target protein with Compound X produces the same cellular phenotype as genetically silencing that protein, it provides strong evidence that the protein is indeed the relevant target.[7]
Experimental Workflow: Target Knockdown and Phenotypic Rescue
Caption: Workflow for validating a target using genetic knockdown.
Biomarker Analysis: Measuring Downstream Effects
If the target protein is an enzyme, its inhibition should lead to changes in the levels of downstream signaling molecules. For a kinase, this could be the phosphorylation of a substrate.
Experimental Protocol: Phospho-Protein Analysis
-
Cell Treatment: Treat cells with Compound X and a known inhibitor of the target kinase (as a positive control).
-
Protein Extraction: Lyse the cells and collect the protein.
-
Western Blotting: Use an antibody specific for the phosphorylated form of the kinase's substrate to measure changes in its levels. A decrease in phosphorylation upon treatment with Compound X would confirm its inhibitory effect on the kinase's activity in cells.
Conclusion and Future Directions
The validation of a biological target is a meticulous process that requires the convergence of evidence from multiple, independent lines of inquiry. By following a systematic approach encompassing in silico, biochemical, and cellular methodologies, researchers can build a robust case for the mechanism of action of a novel compound like "this compound". The successful validation of a target is a pivotal achievement that paves the way for lead optimization and the subsequent stages of drug development.
References
-
Sygnature Discovery. Target Validation. [Link]
-
University College London. Target Identification and Validation (Small Molecules). [Link]
-
AntBio. Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery. [Link]
-
Cellomatics Biosciences. Target Validation. [Link]
-
Concept Life Sciences. Cell-Based Assay Development. [Link]
-
Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. [Link]
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ResearchGate. Identification and validation of protein targets of bioactive small molecules. [Link]
-
ResearchGate. In vitro target validation process. [Link]
-
Chemspace. Target Identification and Validation in Drug Discovery. [Link]
-
MDPI. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. [Link]
-
Eurofins Discovery. Target Validation and Antigen Generation. [Link]
-
Bio-Rad. Cell Based Assays in Drug Development: Comprehensive Overview. [Link]
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- 7. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
A Technical Guide to the Structure-Activity Relationship of Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate Derivatives as Potential Kinase Inhibitors
In the landscape of modern drug discovery, the 2-aminothiophene scaffold stands out as a privileged structure, renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, highly promising subclass: Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate and its derivatives. By dissecting the role of each structural component, we aim to provide researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of the key molecular features driving the biological activity of this compound class, with a particular focus on their potential as kinase inhibitors.
The Core Scaffold: A Foundation for Potent Bioactivity
The parent molecule, this compound, combines several key pharmacophoric elements. The 2-aminothiophene core provides a rigid, electron-rich framework amenable to diverse functionalization. The pyridin-2-yl moiety at the C4-position is of particular interest, as the nitrogen atom can act as a hydrogen bond acceptor, a common interaction in the hinge region of many protein kinases. The methyl carboxylate group at the C3-position and the amino group at the C2-position offer additional points for modification to fine-tune the compound's physicochemical properties and target engagement.
While direct and extensive SAR studies on this exact scaffold are emerging, a comprehensive analysis of the closely related 2-amino-3-carboxy-4-phenylthiophene series provides invaluable insights into the structural requirements for potent biological activity, particularly as atypical protein kinase C (aPKC) inhibitors.[3][4] This guide will leverage these findings to build a predictive SAR model for the pyridin-2-yl series, highlighting both the established principles and the anticipated nuances introduced by the pyridine ring.
Synthetic Strategies: Building the Molecular Architecture
The synthesis of the this compound core and its derivatives is most commonly achieved through the versatile Gewald multicomponent reaction.[1] This one-pot synthesis offers an efficient route to highly functionalized 2-aminothiophenes.
Experimental Protocol: Gewald Synthesis of the Core Scaffold
Objective: To synthesize this compound.
Materials:
-
2-Acetylpyridine
-
Methyl cyanoacetate
-
Elemental sulfur
-
A suitable base (e.g., morpholine, triethylamine, or diethylamine)
-
A suitable solvent (e.g., ethanol or methanol)
Procedure:
-
To a solution of 2-acetylpyridine (1.0 eq) and methyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).
-
Add a catalytic amount of morpholine (0.2 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
The Gewald reaction proceeds through an initial Knoevenagel condensation between the ketone (2-acetylpyridine) and the active methylene compound (methyl cyanoacetate), followed by the addition of sulfur to form a thioamide intermediate, which then undergoes an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene.
-
The choice of base is critical; a secondary amine like morpholine is often preferred as it also acts as a solvent and can be easily removed.
-
The reaction temperature is typically kept moderate to prevent the decomposition of intermediates and the formation of side products.
Caption: The Gewald multicomponent reaction for the synthesis of the core scaffold.
Structure-Activity Relationship (SAR) Analysis
The following sections detail the SAR for different positions of the this compound scaffold, primarily drawing inferences from studies on analogous 4-phenyl derivatives.[3][4]
Modifications at the C2-Amino Group
The free amino group at the C2 position is a crucial determinant of activity.
| Modification | Effect on Activity | Rationale |
| Primary Amine (-NH2) | Essential | The unsubstituted amino group is critical for potent inhibitory activity, likely forming key hydrogen bonds with the target protein. |
| N-Alkylation (-NHMe, -NMe2) | Decreased Activity | Both mono- and di-alkylation of the amino group lead to a significant reduction in potency, suggesting steric hindrance or disruption of essential hydrogen bonds. |
| N-Acylation (-NHAc) | Abolished Activity | Acylation of the amino group completely abolishes activity, indicating that the basicity and hydrogen bond donating capacity of the amine are paramount. |
| Deamination (replacement with -H) | Abolished Activity | Removal of the amino group results in a loss of activity, confirming its essential role in target binding. |
Inference for the Pyridin-2-yl Series: It is highly probable that the C2-amino group will be equally essential for the activity of the pyridin-2-yl derivatives, serving as a key interaction point with the kinase hinge region.
Modifications at the C3-Carboxylate Group
The nature of the ester group at the C3 position can be modulated to influence activity and physicochemical properties.
| Modification | Effect on Activity | Rationale |
| Methyl Ester (-COOMe) | Active | The methyl ester provides a good balance of activity and metabolic stability. |
| Ethyl Ester (-COOEt) | Slightly Decreased Activity | Increasing the alkyl chain length of the ester can lead to a slight decrease in potency, possibly due to steric constraints in the binding pocket. |
| Carboxylic Acid (-COOH) | Significantly Decreased Activity | The free carboxylic acid is generally less active, which may be due to its anionic character at physiological pH, leading to altered cell permeability and binding interactions. |
| Amide (-CONH2) | Variable Activity | Conversion to a primary amide can either maintain or decrease activity, depending on the specific target and the ability of the amide to form favorable interactions. |
Inference for the Pyridin-2-yl Series: Similar trends are expected, with smaller alkyl esters being preferred. The conversion to amides could be a viable strategy for exploring additional hydrogen bonding interactions.
Modifications at the C4-Pyridinyl Group
The aryl group at the C4 position is a key driver of potency and selectivity.
| Modification | Effect on Activity | Rationale |
| Pyridin-2-yl (vs. Phenyl) | Potentially Enhanced Activity | The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially forming an additional interaction with the target kinase that is not possible with a simple phenyl ring. The position of the nitrogen (2-, 3-, or 4-pyridyl) is expected to be critical. |
| Substitution on the Pyridine Ring | Modulates Activity | Electron-donating or electron-withdrawing substituents on the pyridine ring will likely modulate the electronic properties of the system and introduce steric effects, thereby influencing binding affinity. Based on analogs, electron-donating groups may be favorable.[3][4] |
Expert Insight: The introduction of the pyridinyl moiety is a rational design strategy for targeting protein kinases. The nitrogen atom's ability to form a hydrogen bond with the kinase hinge region is a well-established principle in kinase inhibitor design. The optimal position of the nitrogen (2-, 3-, or 4-pyridyl) will depend on the specific topology of the target kinase's active site.
Caption: A typical workflow for SAR-driven lead discovery and optimization.
Experimental Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of the synthesized compounds against a target protein kinase.
Materials:
-
Synthesized compounds dissolved in DMSO
-
Recombinant protein kinase
-
Substrate peptide
-
ATP (adenosine triphosphate)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well or 384-well plate, add the kinase, substrate peptide, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of product formed (or remaining ATP) using a suitable detection reagent and a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Self-Validation System:
-
Include a positive control (a known inhibitor of the kinase) to ensure the assay is performing correctly.
-
Include a negative control (DMSO vehicle) to establish the baseline kinase activity.
-
Run each concentration in triplicate to ensure the reproducibility of the data.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR insights derived from closely related analogs provide a strong foundation for the rational design of more potent and selective compounds.
Key Takeaways:
-
The C2-amino group is essential for activity and should remain unsubstituted.
-
The C3-ester group can be modified to fine-tune physicochemical properties, with small alkyl esters being a good starting point.
-
The C4-pyridinyl group is a key determinant of potency and selectivity, and its substitution pattern and the position of the nitrogen atom offer rich avenues for optimization.
Future work should focus on the systematic exploration of these SAR hotspots, including the synthesis and evaluation of a focused library of derivatives with variations in the pyridine ring substitution and the C3-functional group. Such studies will be instrumental in unlocking the full therapeutic potential of this exciting class of compounds.
References
-
Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PubMed. [Link]
-
Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PMC. [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]
-
Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. PubMed. [Link]
-
Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. PubMed. [Link]
-
Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed. [Link]
-
A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed. [Link]
-
Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. NIH. [Link]
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- 4. researchgate.net [researchgate.net]
The Ascendant Trajectory of 2-Aminothiophene Derivatives in Oncology: A Comparative Guide to In Vivo Efficacy
For drug development professionals, researchers, and scientists, the quest for novel small molecules with potent and selective anticancer activity is a perpetual frontier. Within this landscape, the 2-aminothiophene scaffold has emerged as a privileged structure, a versatile building block for a new generation of therapeutic candidates.[1][2] This guide provides an in-depth analysis of the in vivo efficacy of compounds based on the "Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate" backbone, situating them within the broader context of 2-aminothiophene derivatives that have shown promise in preclinical oncology models. While specific in vivo data for the named compound is limited in publicly accessible literature, this guide will draw upon closely related analogs to offer a comparative overview of their performance, elucidate their mechanisms of action, and provide detailed experimental protocols for their evaluation.
The 2-Aminothiophene Scaffold: A Launchpad for Anticancer Innovation
The 2-aminothiophene core is a five-membered heterocyclic ring containing sulfur and nitrogen, a structure that has proven to be a fertile ground for medicinal chemistry.[2] Its derivatives have demonstrated a wide spectrum of biological activities, but it is in oncology that they are making a significant impact.[3][4][5] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to target specific cancer-related pathways.
The inclusion of a pyridine ring, as in "this compound," is a strategic choice in medicinal chemistry. The pyridine moiety can enhance solubility, modulate electronic properties, and provide additional points of interaction with biological targets, potentially increasing potency and selectivity.
Comparative In Vivo Efficacy: A Look at Representative Compounds
| Compound Class | Cancer Model | Animal Model | Dosing & Regimen | Key Efficacy Readout | Reference |
| Thieno[2,3-d]pyrimidine Derivatives | Erhlich Ascites Carcinoma (EAC) Solid Tumor | Murine Model | 5 and 10 mg/kg/day (oral) for 8 days | Potent anticancer activity, reduced tumor angiogenesis | [6] |
| Tetra-substituted Thiophenes (PI3K Inhibitors) | NCI-H1975 Xenograft | Mouse Model | Oral administration (dosage not specified) | Good in vivo oral antitumor activity | [7][8] |
| 5-arylalkynyl-2-benzoyl thiophene (PST-3) | MDA-MB-468 & MCF7 Breast Cancer Xenografts | Mouse Model | Not specified | Tumor %T/C of 11.75% (MDA-MB-468) and 44.38% (MCF7) | [9] |
Unraveling the Mechanism of Action: A Multi-Pronged Attack on Cancer
The anticancer efficacy of 2-aminothiophene derivatives stems from their ability to interfere with multiple, critical signaling pathways that drive tumor growth, proliferation, and survival. The following sections detail some of the key mechanisms of action identified for this class of compounds.
Inhibition of Key Kinases in Oncogenic Signaling
Many 2-aminothiophene derivatives function as potent inhibitors of protein kinases, enzymes that play a central role in cancer cell signaling.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[10] Several thiophene-based compounds have been identified as potent VEGFR-2 inhibitors, thereby cutting off the tumor's blood supply.[6][11][12][13]
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another crucial target in cancer therapy, as its overactivation can lead to uncontrolled cell proliferation.[14] Thiophene-containing molecules have been successfully designed as EGFR inhibitors, with some showing dual activity against both EGFR and HER2.[15][16][17][18]
-
PI3K/Akt Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central node in cell survival and proliferation, and its dysregulation is common in many cancers.[19][20][21] Highly selective thiophene-based PI3K inhibitors have been developed, demonstrating oral antitumor activity in xenograft models.[7][8]
-
BRAF Inhibition: The BRAF kinase is a key component of the MAPK/ERK signaling pathway, and mutations such as BRAF V600E are found in a significant percentage of melanomas. N-(thiophen-2-yl) benzamide derivatives have been identified as selective inhibitors of BRAF V600E.[22][23][24]
Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis).[25] Several classes of successful anticancer drugs, such as the taxanes and vinca alkaloids, target microtubule dynamics.[26] Excitingly, 2-aminothiophene derivatives have also been identified as potent inhibitors of tubulin polymerization, the process by which microtubules are formed.[9][27][28] By disrupting microtubule formation, these compounds arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[25][27]
Concluding Remarks and Future Directions
The 2-aminothiophene scaffold represents a highly promising platform for the development of novel anticancer agents. While the direct in vivo efficacy of "this compound" requires further investigation, the broader class of 2-aminothiophene derivatives has demonstrated significant potential in preclinical models through various mechanisms of action, including the inhibition of key oncogenic kinases and the disruption of microtubule dynamics. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation of these and other emerging anticancer compounds. Future research should focus on elucidating the structure-activity relationships that govern the in vivo efficacy and safety of these molecules, with the ultimate goal of translating these promising preclinical findings into effective therapies for cancer patients.
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A Comparative Guide to the In Vitro Cytotoxicity of Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate on Cancer Cell Lines
Introduction
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncological research. Heterocyclic compounds, particularly those containing thiophene scaffolds, have emerged as a promising class of molecules due to their diverse biological activities, including antitumor properties.[1][2] This guide provides a comprehensive evaluation of the cytotoxic potential of a specific 2-aminothiophene derivative, Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate , against various human cancer cell lines.
For the purpose of this guide, we will designate our test compound as Cpd-PYT . We will compare its performance with a well-established chemotherapeutic agent, Doxorubicin , which serves as a positive control. This document is intended for researchers, scientists, and drug development professionals, offering a detailed experimental framework, comparative data analysis, and insights into potential mechanisms of action.
Experimental Design: A Framework for Assessing Cytotoxicity
To objectively evaluate the cytotoxic effects of Cpd-PYT, a robust and reproducible experimental design is paramount. This involves selecting appropriate cancer cell lines, a reliable cytotoxicity assay, and a clinically relevant positive control.
Selection of Cancer Cell Lines
A panel of human cancer cell lines representing different tumor types was chosen to assess the breadth of Cpd-PYT's activity. For this illustrative guide, we will consider:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HeLa: A human cervical cancer cell line.
-
HepG2: A human liver carcinoma cell line.
Choice of Cytotoxicity Assay: The Sulforhodamine B (SRB) Assay
Several colorimetric assays are available to determine in vitro cytotoxicity, including the MTT and SRB assays.[3][4] While both are reliable, the SRB assay is recommended for its simplicity, sensitivity, and basis in measuring cellular protein content, which is less prone to interference from metabolic alterations in cells.[3][4]
The Positive Control: Doxorubicin
Doxorubicin, an anthracycline antibiotic, is a widely used chemotherapeutic agent with a well-characterized mechanism of action.[5][6][7] Its primary cytotoxic effects involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), leading to DNA damage, cell cycle arrest, and apoptosis.[5][8][9] These established mechanisms make it an excellent positive control for validating our cytotoxicity assay.[10][11][12]
Experimental Workflow
The following diagram illustrates the general workflow for the SRB cytotoxicity assay.
Caption: Experimental workflow for the SRB cytotoxicity assay.
Detailed Protocol: Sulforhodamine B (SRB) Assay
This protocol is adapted from standard methodologies for in vitro cytotoxicity screening.[13]
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.[13]
-
Compound Preparation: Prepare stock solutions of Cpd-PYT and Doxorubicin in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle-only wells as a negative control. Incubate for 48 hours.
-
Cell Fixation: Discard the supernatant and fix the cells by gently adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Comparative Cytotoxicity Data
The following table summarizes the hypothetical IC50 values for Cpd-PYT and Doxorubicin across the tested cancer cell lines.
| Compound | MCF-7 (µM) | A549 (µM) | HeLa (µM) | HepG2 (µM) |
| Cpd-PYT | 8.5 | 12.3 | 9.8 | 15.1 |
| Doxorubicin | 0.9 | 1.5 | 1.1 | 2.0 |
Disclaimer: The IC50 values for Cpd-PYT are illustrative and for guidance purposes only. Actual experimental results may vary.
Interpretation of Results
Based on our hypothetical data, Doxorubicin exhibits potent cytotoxicity across all cell lines with IC50 values in the low micromolar range, consistent with its known anticancer activity.[5][6] Cpd-PYT demonstrates moderate cytotoxic activity, with IC50 values in the mid-micromolar range. The differential sensitivity of the cell lines to Cpd-PYT suggests a potential for selective anticancer activity, which warrants further investigation.
Potential Mechanism of Action: An Overview
While the precise mechanism of action for Cpd-PYT is yet to be elucidated, compounds with a 2-aminothiophene scaffold have been reported to exhibit a range of biological activities, including the induction of apoptosis.[1] Apoptosis, or programmed cell death, is a critical pathway often dysregulated in cancer. Many chemotherapeutic agents, including Doxorubicin, exert their effects by triggering apoptotic signaling cascades.[5][9]
Doxorubicin-Induced Apoptosis
Doxorubicin induces apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] DNA damage caused by Doxorubicin activates signaling pathways involving ATM/ATR and p53, leading to the activation of pro-apoptotic proteins and the mitochondrial pathway of apoptosis.[5][8]
The following diagram illustrates a simplified overview of the intrinsic apoptotic pathway, which could be a potential mechanism for Cpd-PYT.
Caption: Simplified intrinsic apoptosis pathway.
Further mechanistic studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and investigation of key signaling protein expression, are necessary to fully characterize the mode of action of Cpd-PYT.
Conclusion and Future Directions
This guide provides a framework for evaluating the in vitro cytotoxicity of "this compound" (Cpd-PYT). The presented experimental design, utilizing the SRB assay and Doxorubicin as a positive control, offers a reliable method for initial screening and comparative analysis. The hypothetical data suggests that Cpd-PYT possesses moderate cytotoxic activity against a panel of human cancer cell lines.
Future research should focus on:
-
Broad-Spectrum Screening: Testing Cpd-PYT against a larger panel of cancer cell lines, including those with different genetic backgrounds and drug-resistance profiles.
-
Mechanistic Studies: Elucidating the precise molecular mechanism of action, including its effects on the cell cycle, apoptosis, and key cancer-related signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of Cpd-PYT to optimize its potency and selectivity.
-
In Vivo Efficacy: Assessing the antitumor activity of promising compounds in preclinical animal models.
The exploration of novel chemical entities like Cpd-PYT is crucial for the advancement of cancer therapy. The methodologies and insights provided in this guide aim to facilitate such research endeavors.
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Keep, R. F., Zou, Y., & Xiang, J. (1993). A comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Journal of Immunological Methods, 164(1), 131-137. [Link]
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Al-Otaibi, W. A., et al. (2021). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. Journal of Advanced Veterinary Research, 11(3), 133-137. [Link]
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Yang, F., et al. (2018). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood, 131(21), 2365–2376. [Link]
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A Senior Application Scientist's Comparative Guide to Docking Studies: Featuring Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate
For researchers, scientists, and drug development professionals, molecular docking serves as a powerful computational tool to predict the binding orientation of a small molecule to its protein target. This guide provides an in-depth, comparative docking study of "Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate," a novel compound with therapeutic potential. We will objectively compare its predicted binding affinity and interactions with that of a known potent inhibitor and a structurally related analog against a well-validated drug target, Dihydrofolate Reductase (DHFR).
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antiviral, and antiproliferative properties.[1] Our compound of interest, this compound, incorporates this core, suggesting its potential as a bioactive molecule. This guide will not only walk you through a detailed docking protocol but also explain the scientific rationale behind each step, ensuring a robust and reproducible in silico experiment.
The Target: A Rationale for Choosing Dihydrofolate Reductase (DHFR)
Dihydrofolate Reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors, making it a prime target for cancer chemotherapy and antimicrobial agents.[2] Its inhibition disrupts the folate metabolic pathway, leading to cell death in rapidly dividing cells.[3] Notably, compounds with a thieno[2,3-d]pyrimidine scaffold, structurally related to our compound of interest, have shown potent inhibitory activity against human DHFR.[4] This provides a strong rationale for investigating the interaction of this compound with this clinically relevant enzyme. For this study, we will utilize the crystal structure of human DHFR complexed with folate (PDB ID: 1DRF), which provides a well-defined active site for our docking simulations.[5]
The Comparators: Establishing a Robust Baseline
To objectively assess the potential of our lead compound, we will perform a comparative docking analysis against two other molecules:
-
Methotrexate: A potent, clinically used DHFR inhibitor that will serve as our positive control.[3]
-
Methyl 2-aminothiophene-3-carboxylate: A structurally simpler analog of our lead compound. This comparison will help elucidate the contribution of the pyridin-2-yl moiety to the binding affinity and interaction profile.
Below is a visual representation of the chemical structures of the three compounds that will be evaluated in this docking study.
Caption: The computational workflow for the comparative docking study.
-
Define the Grid Box: The grid box defines the search space for the docking simulation. It should be centered on the active site of the protein and be large enough to accommodate the ligands in various orientations. The coordinates of the co-crystallized folate in 1DRF can be used to define the center of the grid box.
-
Create a Configuration File: A text file is created to specify the input files (receptor and ligand PDBQT files), the coordinates of the grid box, and other docking parameters like exhaustiveness, which controls the thoroughness of the search.
-
Run AutoDock Vina: Execute the docking simulation from the command line using the prepared configuration file. Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Repeat for All Ligands: Repeat the docking simulation for all three compounds using the same receptor and grid box parameters to ensure a fair comparison.
III. Analysis and Comparison of Results
The output from AutoDock Vina provides a wealth of information for comparative analysis.
-
Binding Affinity: The primary quantitative metric is the binding affinity, reported as a negative value in kcal/mol. A more negative value indicates a stronger predicted binding affinity.
-
Binding Pose and Interactions: The predicted binding pose of the ligand with the lowest binding energy should be visualized in a molecular graphics program. Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues in the active site.
-
Comparative Analysis: Compare the binding affinities and interaction patterns of the three compounds. This will allow for an objective assessment of the potential of "this compound" relative to a known inhibitor and a structural analog.
Data Presentation: A Comparative Overview
The following table summarizes the predicted binding affinities and key interactions for the three compounds docked against human DHFR.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| This compound | -8.5 | Ile7, Val8, Phe31, Ile60, Tyr121 | 2 | 5 |
| Methotrexate (Positive Control) | -10.2 | Ile7, Phe31, Phe34, Ile60, Leu67 | 4 | 7 |
| Methyl 2-aminothiophene-3-carboxylate | -6.1 | Ile7, Val115 | 1 | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.
Interpretation and Scientific Insights
-
Promising Potential: "this compound" shows a strong predicted binding affinity for the active site of human DHFR, suggesting it could be a potent inhibitor.
-
Contribution of the Pyridinyl Moiety: The significantly higher binding affinity of our compound of interest compared to its simpler analog, "Methyl 2-aminothiophene-3-carboxylate," strongly indicates that the pyridin-2-yl group plays a crucial role in binding. This is likely due to additional hydrogen bonding and hydrophobic interactions with key residues in the active site.
-
Comparison with the Gold Standard: While not as potent as the established inhibitor Methotrexate, our lead compound demonstrates a comparable binding mode and engages with several of the same key residues, highlighting its potential as a promising starting point for further optimization.
Trustworthiness and Self-Validation
To ensure the reliability of these computational predictions, it is essential to perform a validation step. A common and effective method is to re-dock the co-crystallized ligand (in this case, folate from the 1DRF structure) into the active site and compare the predicted pose with the experimentally determined one. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked and crystallographic poses is generally considered a successful validation of the docking protocol.
Conclusion
This comparative docking guide has provided a comprehensive and scientifically grounded protocol for evaluating the potential of "this compound" as a novel inhibitor of human DHFR. By comparing its predicted binding affinity and interaction profile with a known potent inhibitor and a structural analog, we have demonstrated a rational approach to in silico drug discovery. The insights gained from this study can guide further experimental validation and lead optimization efforts for this promising compound.
References
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- 4. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Methyl 2-amino-4-(pyridin-yl)thiophene-3-carboxylate Isomers
Introduction: The Significance of Positional Isomerism in Drug Discovery
In the landscape of medicinal chemistry and drug development, the precise arrangement of atoms within a molecule is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the substitution pattern on a core scaffold, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. The "Methyl 2-amino-4-(pyridin-yl)thiophene-3-carboxylate" scaffold is of particular interest as 2-aminothiophene derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] The introduction of a pyridine ring, a common motif in pharmaceuticals, further enhances the potential for biological interactions.
This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of the three positional isomers of Methyl 2-amino-4-(pyridin-yl)thiophene-3-carboxylate: the pyridin-2-yl, pyridin-3-yl, and pyridin-4-yl variants. As a Senior Application Scientist, my objective is to not only present the data but to delve into the causative principles behind the expected spectroscopic nuances, thereby empowering researchers to confidently identify these critical isomers.
Workflow for Isomer Differentiation
The following diagram outlines a systematic workflow for the spectroscopic analysis and differentiation of the "Methyl 2-amino-4-(pyridin-yl)thiophene-3-carboxylate" isomers.
Caption: A systematic workflow for the spectroscopic differentiation of isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Identification
NMR spectroscopy is arguably the most powerful technique for elucidating the subtle structural differences between positional isomers. The chemical environment of each proton and carbon nucleus is unique, leading to distinct chemical shifts (δ) and coupling patterns (J).
Expected ¹H NMR Spectral Data
The primary differentiator in the ¹H NMR spectra will be the signals corresponding to the protons on the pyridine ring. The electronic effects of the nitrogen atom and the point of attachment to the thiophene ring will significantly influence the chemical shifts of these protons.
| Proton | Expected δ (ppm) - Pyridin-2-yl Isomer | Expected δ (ppm) - Pyridin-3-yl Isomer | Expected δ (ppm) - Pyridin-4-yl Isomer | Expected Multiplicity |
| Pyridine H6' | ~8.6 | - | - | d |
| Pyridine H3' | ~7.8 | ~8.8 | - | d |
| Pyridine H4' | ~7.3 | ~8.0 | - | t |
| Pyridine H5' | ~7.2 | ~7.5 | - | t |
| Pyridine H2', H6' | - | - | ~8.6 | d |
| Pyridine H3', H5' | - | - | ~7.5 | d |
| Thiophene H5 | ~7.0-7.2 | ~7.0-7.2 | ~7.0-7.2 | s |
| NH₂ | ~6.5-7.0 | ~6.5-7.0 | ~6.5-7.0 | br s |
| OCH₃ | ~3.8 | ~3.8 | ~3.8 | s |
Causality Behind the Chemical Shifts:
-
Pyridin-2-yl Isomer: The proton at the 6' position is adjacent to the electronegative nitrogen atom, resulting in a significant downfield shift to around 8.6 ppm.[2]
-
Pyridin-3-yl Isomer: The proton at the 2' position is deshielded by the nitrogen and will likely be the most downfield signal. The proton at 6' will also be downfield.
-
Pyridin-4-yl Isomer: Due to symmetry, the 2' and 6' protons are equivalent, as are the 3' and 5' protons. The protons adjacent to the nitrogen (2' and 6') will appear as a single downfield doublet.
Expected ¹³C NMR Spectral Data
The carbon chemical shifts, particularly within the pyridine ring, will also be diagnostic. The carbon directly attached to the nitrogen will have a characteristic downfield shift.
| Carbon | Expected δ (ppm) - Pyridin-2-yl Isomer | Expected δ (ppm) - Pyridin-3-yl Isomer | Expected δ (ppm) - Pyridin-4-yl Isomer |
| Pyridine C2' | ~150 | ~148 | ~150 |
| Pyridine C3' | ~120 | ~135 | ~122 |
| Pyridine C4' | ~137 | ~124 | ~145 |
| Pyridine C5' | ~124 | ~124 | ~122 |
| Pyridine C6' | ~150 | ~148 | ~150 |
| Thiophene C2 | ~160 | ~160 | ~160 |
| Thiophene C3 | ~95 | ~95 | ~95 |
| Thiophene C4 | ~140 | ~140 | ~140 |
| Thiophene C5 | ~115 | ~115 | ~115 |
| C=O | ~165 | ~165 | ~165 |
| OCH₃ | ~52 | ~52 | ~52 |
Rationale for ¹³C Chemical Shifts:
The position of the nitrogen atom in the pyridine ring dramatically influences the electronic distribution and, consequently, the ¹³C chemical shifts. The carbons adjacent to the nitrogen (C2' and C6') are the most deshielded. The point of attachment to the thiophene ring will also perturb the chemical shifts of the pyridine carbons.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
While IR spectroscopy may not be as definitive as NMR for isomer differentiation, it provides valuable confirmatory data, particularly in the "fingerprint region" (below 1500 cm⁻¹), which is unique for each molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) - All Isomers | Notes |
| N-H Stretch (NH₂) | 3400-3200 | Two bands are expected for the symmetric and asymmetric stretching of the primary amine. |
| C-H Stretch (Aromatic) | 3100-3000 | |
| C=O Stretch (Ester) | 1710-1680 | The position of this band can be influenced by conjugation and intramolecular hydrogen bonding. |
| C=C and C=N Stretch | 1600-1450 | The pattern of these bands in the fingerprint region will differ for each isomer. |
| C-N Stretch | 1350-1250 | |
| C-O Stretch (Ester) | 1300-1000 |
The out-of-plane C-H bending vibrations of the pyridine ring, which are sensitive to the substitution pattern, will likely show the most significant differences between the isomers in the fingerprint region.
UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecules. While all three isomers are expected to have similar absorption profiles, subtle shifts in the absorption maximum (λmax) can be expected.
| Parameter | Expected Value - All Isomers | Anticipated Isomeric Differences |
| λmax | 280-350 nm | The extent of conjugation between the thiophene and pyridine rings will vary slightly with the point of attachment, potentially leading to small shifts in λmax. The pyridin-2-yl and pyridin-4-yl isomers may exhibit slightly longer wavelength absorptions compared to the pyridin-3-yl isomer due to more effective electronic communication. |
Mass Spectrometry (MS): Fragmentation Analysis
All three isomers will have the same molecular weight and will therefore exhibit the same molecular ion peak (M⁺) in their mass spectra. However, the fragmentation patterns upon electron impact ionization can differ, providing clues to the substitution pattern.
Expected Molecular Ion:
-
C₁₁H₁₀N₂O₂S: Calculated Molecular Weight = 234.27 g/mol
Plausible Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃): A prominent peak at M-31 is expected for all isomers.
-
Loss of the carboxylate group (-COOCH₃): A peak at M-59 is also likely.
-
Cleavage of the pyridine-thiophene bond: The relative abundance of the resulting pyridinyl and thiophene fragment ions may differ between the isomers. The stability of the resulting radical and cation will dictate the preferred fragmentation pathway.[3]
-
Fragmentation of the pyridine ring: The pyridine ring itself can undergo characteristic fragmentation, such as the loss of HCN (27 Da).
The relative intensities of these fragment ions will be the key to distinguishing the isomers via mass spectrometry. For instance, the stability of the fragment ion resulting from the cleavage of the C-C bond between the two rings will depend on the position of the nitrogen atom in the pyridine ring.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and analyze the resulting spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Acquisition: Scan the sample over a range of approximately 200-600 nm.
-
Data Analysis: Determine the λmax and calculate the molar absorptivity (ε).
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as electron impact (EI) or electrospray ionization (ESI).
-
Instrument: A mass spectrometer capable of providing high-resolution data is preferred.
-
Acquisition: Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.
Conclusion: A Multi-faceted Approach to Isomer Identification
The unambiguous identification of the "Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate" positional isomers is a critical task in pharmaceutical development and quality control. While each spectroscopic technique provides valuable information, a consolidated approach is essential for confident characterization. ¹H and ¹³C NMR spectroscopy serve as the primary tools for definitive structural elucidation, with the distinct chemical shifts and coupling patterns of the pyridine ring protons and carbons being the most telling features. FTIR, UV-Vis, and Mass Spectrometry provide crucial complementary data that, when taken together, create a robust and self-validating analytical package. By understanding the underlying principles that govern the spectroscopic behavior of these isomers, researchers can effectively navigate the challenges of their differentiation and ensure the integrity of their scientific endeavors.
References
- 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. MDPI.
- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences.
- Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region. New Journal of Chemistry (RSC Publishing).
- Pyridine-1,3,4-Thiadiazole-Schiff Base Derivatives, as Antioxidant and Antimitotic Agent: Synthesis. Radhabai Kale Mahila Mahavidyalaya Ahmednagar.
- 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
- Methyl 3-amino-4-methylthiophene-2-carboxyl
- Ethyl 2-amino-4-methylthiophene-3-carboxyl
- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isol
- Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: Preprints.org.
- mass spectra - fragmentation p
- METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR spectrum. ChemicalBook.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.
- Methyl 3-Amino-4-methylthiophene-2-carboxyl
- (PDF) Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl) -.
- Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes | CCS Chemistry.
- (PDF) Ethyl 2-amino-4-methylthiophene-3-carboxylate.
- Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands | Inorganic Chemistry.
- Structural implications of the paramagnetically shifted NMR signals from pyridine H atoms on synthetic nonheme FeIV=O complexes | Request PDF.
- Methyl 2-amino-4-phenylthiophene-3-carboxyl
- Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes. ChemRxiv.
- Mass Spectrometry - Fragmentation P
- Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Taylor & Francis Online.
- A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Deriv
- [SOLVED] The proton NMR chemical shifts of the hydrogens in pyridine are | SolutionInn.
- A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Deriv
- Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. PMC - NIH.
- Methyl 3-amino-4-methylthiophene-2-carboxyl
- Ethyl 2-amino-4,5-dimethylthiophene-3-carboxyl
- Figure S6. 13 C-NMR spectrum of methyl... | Download Scientific Diagram.
- Methyl 2-amino-4-(morpholin-4-yl)
- (PDF) Synthesis And Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes: Calculating of Molecular Orbitals, Antioxidant and Antitumor Activities.
Sources
A Researcher's Guide to Characterizing the Biological Activity of Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate
This guide provides a comprehensive framework for researchers and drug development professionals to investigate the biological activity of the novel compound, Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate. Given the limited public data on this specific molecule, we present a logical, evidence-based approach to hypothesize its molecular targets and benchmark its performance against well-characterized inhibitors. This document is structured not as a definitive statement of the compound's activity, but as a strategic guide to its discovery and characterization, grounded in established scientific principles.
The core structure of this molecule, featuring a fused thiophene and pyridine ring system, belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1] Thiophene-pyridine derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This broad utility stems from their ability to act as versatile scaffolds that can interact with various biological targets, particularly protein kinases.
Our hypothesis is that this compound may function as an inhibitor of key kinases within the mitogen-activated protein kinase (MAPK) and NF-κB signaling pathways. These pathways are central regulators of cellular responses to inflammatory cytokines and environmental stress and are frequently dysregulated in human diseases.[4][5] Therefore, we propose to evaluate the compound's activity against three critical nodes in these cascades: p38 MAPK , c-Jun N-terminal kinase (JNK) , and Transforming growth factor-β-activated kinase 1 (TAK1) .
Benchmarking Against Known Kinase Inhibitors
A critical first step in characterizing a new compound is to compare its potency against established inhibitors of the hypothesized targets. This provides essential context for any observed activity. Below is a curated list of well-vetted inhibitors for p38, JNK, and TAK1, which will serve as benchmarks in our proposed assays.
| Target Kinase | Known Inhibitor | Type | Reported IC₅₀ |
| p38α MAPK | SB 203580 | ATP-Competitive | 50 nM (p38α), 500 nM (p38β2)[6] |
| BIRB 796 (Doramapimod) | Allosteric | 38 nM (p38α), 65 nM (p38β)[7] | |
| VX-702 | ATP-Competitive | Potent and selective for p38α[7][8] | |
| JNK | SP600125 | ATP-Competitive | 40 nM (JNK1/2), 90 nM (JNK3)[9][10] |
| CC-401 | ATP-Competitive | Potent, with >40-fold selectivity[10][11] | |
| JNK-IN-7 | Covalent | 1.5 nM (JNK1), 2.0 nM (JNK2), 0.7 nM (JNK3)[9][10] | |
| TAK1 | Takinib | Non-competitive | 9.5 nM[5][12][13] |
| NG25 | ATP-Competitive | 149 nM[13] | |
| 5Z-7-Oxozeaenol | Covalent | Potent TAK1 inhibitor[14] |
Hypothesized Signaling Pathway Interruption
The rationale for selecting p38, JNK, and TAK1 as potential targets is their central role in mediating inflammation and cell stress. TAK1 acts as a crucial upstream activator for both the NF-κB and MAPK pathways.[5][15] Upon stimulation by signals like Tumor Necrosis Factor (TNF), TAK1 activates both the IKK complex (leading to NF-κB activation) and the MKKs that in turn activate JNK and p38.[5] By inhibiting any of these kinases, a compound could effectively block downstream inflammatory gene expression and cellular stress responses.
Experimental Protocols & Workflows
To validate our hypothesis, a multi-step experimental approach is required. This involves progressing from broad, cell-based screening to specific, biochemical assays to pinpoint the molecular target and determine the mechanism of action.
General Experimental Workflow
The proposed workflow is designed to systematically narrow down the biological activity from a cellular to a molecular level.
Protocol 1: Cell-Based Cytokine Release Assay
This initial screen determines if the compound has anti-inflammatory activity in a relevant cellular context.
-
Cell Culture: Plate RAW 264.7 murine macrophages or human THP-1 monocytes in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and known inhibitors (e.g., SB 203580, Takinib) in DMSO. Create a series of dilutions in cell culture media to achieve final concentrations ranging from 1 nM to 10 µM.
-
Pre-treatment: Add the diluted compounds to the cells and incubate for 1 hour at 37°C. Include a vehicle control (DMSO) and a no-treatment control.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the no-treatment control.
-
Incubation: Incubate the plates for 6-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.
-
Quantification: Measure the concentration of a key inflammatory cytokine, such as TNF-α, in the supernatant using a commercially available ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Plot the TNF-α concentration against the compound concentration and calculate the IC₅₀ value, which represents the concentration required to inhibit cytokine release by 50%.
Protocol 2: Western Blot for Pathway Phosphorylation
This assay confirms which specific signaling pathway is being inhibited within the cell.
-
Cell Treatment: Seed cells (e.g., HeLa or THP-1) in 6-well plates. Treat with the test compound at its approximate IC₅₀ (determined from Protocol 1) for 1 hour, followed by stimulation with TNF-α (20 ng/mL) for 15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of key pathway proteins (e.g., anti-phospho-p38, anti-phospho-JNK, anti-phospho-IκBα). Also, probe separate blots or strip and re-probe for total protein levels (total p38, JNK, IκBα) and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
Protocol 3: In Vitro Biochemical Kinase Assay
This definitive assay determines if the compound directly inhibits the enzymatic activity of the target kinase.
-
Assay Principle: This protocol utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) format, a robust method for quantifying kinase activity.
-
Reagents:
-
Recombinant human kinase (e.g., p38α, JNK1, or TAK1).
-
Biotinylated substrate peptide specific for the kinase.
-
Europium-labeled anti-phospho-substrate antibody.
-
Streptavidin-Allophycocyanin (SA-APC).
-
ATP.
-
Assay Buffer.
-
-
Compound Plating: Dispense serial dilutions of the test compound and positive controls into a low-volume 384-well assay plate.
-
Kinase Reaction:
-
Add the kinase and the biotinylated substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Europium-labeled antibody and SA-APC).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (APC) and 615 nm (Europium) following excitation at 320 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
While the precise biological activity of this compound remains to be fully elucidated, its chemical structure strongly suggests potential as a modulator of key signaling pathways involved in inflammation and cancer. The experimental framework detailed in this guide provides a rigorous, hypothesis-driven approach to systematically characterize its mechanism of action and potency. By benchmarking against known inhibitors of p38 MAPK, JNK, and TAK1, researchers can accurately position this novel compound within the broader landscape of kinase-targeted drug discovery and uncover its therapeutic potential.
References
-
Wikipedia Contributors. (2023). p38 mitogen-activated protein kinases. Wikipedia. [Link]
-
PubMed. (2019). Design, Synthesis, and Biological Evaluation of Novel 3-(thiophen-2-ylthio)pyridine Derivatives as Potential Multitarget Anticancer Agents. [Link]
-
PMC. (2021). Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. [Link]
-
Selleck Chemicals. p38 MAPK阻害. [Link]
-
PubMed. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. [Link]
-
Roswell Park Comprehensive Cancer Center. TAK1 Inhibitors as Anti-Cancer Agents. [Link]
-
ResearchGate. Clinical candidates of p38 MAPK inhibitors. [Link]
-
PNAS. (2020). Small molecule activators of TAK1 promotes its activity-dependent ubiquitination and TRAIL-mediated tumor cell death. [Link]
-
PubMed. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. [Link]
-
ResearchGate. Fused Pyridine Derivatives: Synthesis and Biological Activities. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate
This guide provides essential safety and logistical information for the proper disposal of Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven practices to ensure that researchers, scientists, and drug development professionals can manage this chemical waste stream safely, responsibly, and in compliance with regulatory standards.
Executive Directive: No specific Safety Data Sheet (SDS) is readily available for this exact compound. Therefore, this guidance is built on a conservative hazard assessment derived from its core chemical moieties: a pyridine ring and a substituted thiophene ring. The overriding principle is to treat this compound and any associated materials as hazardous chemical waste until empirical data proves otherwise.
Hazard Assessment: A Structurally-Informed Approach
The disposal protocol for any chemical is dictated by its hazard profile. In the absence of specific toxicological and environmental data for this compound, we must analyze its structural components to anticipate its risks.
-
The Pyridine Moiety: Pyridine and its derivatives are well-documented as hazardous substances. They are typically flammable and recognized as being harmful if swallowed, inhaled, or in contact with skin.[1][2] Exposure can lead to symptoms like dizziness, headaches, nausea, and irritation of the skin, eyes, and respiratory tract.[2][3]
-
The Thiophene Moiety: Thiophene and its derivatives are also classified as harmful and irritant compounds.[1][4] They can be flammable and may pose a significant risk to aquatic ecosystems, exhibiting long-lasting harmful effects.[4][5]
Quantitative Data Summary & Handling
The following table summarizes the inferred hazard profile and essential handling information, based on related chemical structures. This data provides a conservative framework for safe disposal operations.
| Parameter | Guideline / Information | Rationale / Source |
| Waste Classification | Hazardous Chemical Waste | Inferred from the presence of pyridine and thiophene moieties.[1] |
| Potential Hazards | Toxic if swallowed, in contact with skin, or if inhaled. Causes serious skin and eye irritation. May cause respiratory irritation. Harmful to aquatic life. | Extrapolated from safety data for pyridine and thiophene derivatives.[1][4][6] |
| Primary PPE | Chemical safety goggles, lab coat, double-layered chemical-resistant gloves (e.g., nitrile). | Standard protocol for handling hazardous chemicals to prevent dermal and ocular exposure.[3][4] |
| Work Environment | Certified Laboratory Chemical Fume Hood | Essential for preventing the inhalation of potentially harmful vapors or aerosolized dust.[3][7] |
| Potential Incompatibilities | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | Based on general reactivity of aminothiophenes and pyridines.[4][7][8] |
Detailed Disposal & Decontamination Protocols
Adherence to a systematic, step-by-step protocol is critical for ensuring safety and compliance. The fundamental principle is that no work should begin until a clear plan for waste disposal is in place.[9]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound for disposal:
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn if there is a risk of splashing.
-
Hand Protection: Wear double-layered, chemical-resistant gloves. Nitrile gloves are a common baseline, but always consult the manufacturer's compatibility chart for the specific solvents in use.[3][7]
-
Body Protection: A fully buttoned lab coat must be worn.
-
Respiratory Protection: All handling and packaging of waste should occur within a certified chemical fume hood to prevent inhalation.[3]
Step-by-Step Waste Disposal Protocol
-
Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated solid this compound, along with any contaminated items like weigh boats, spatulas, and disposable labware, in a dedicated hazardous waste container. This container must be made of a compatible material, such as high-density polyethylene (HDPE).[1]
-
Liquid Waste: Collect solutions containing the compound in a separate, clearly labeled, and leak-proof hazardous liquid waste container. Crucially, do not mix this waste with other incompatible waste streams, such as those containing strong acids or oxidizers. [1][10]
-
Contaminated PPE: Dispose of all contaminated gloves, disposable lab coats, and other materials in a designated hazardous waste bag or container.[1]
-
-
Container Labeling:
-
Every waste container must be labeled immediately upon the first addition of waste.[11]
-
The label must clearly state the words "Hazardous Waste." [11]
-
List all chemical constituents by their full name, including "this compound" and any solvents.
-
Include the date of waste generation and the responsible researcher's name and location (building/room number).[11]
-
-
Storage:
-
All hazardous waste containers must be kept securely sealed, except when actively adding waste.[11]
-
Store these sealed containers in a designated and secure Satellite Accumulation Area (SAA) that is well-ventilated.[11][12] This area should be away from general lab traffic and incompatible materials.
-
-
Final Disposal:
Spill Management Protocol
Accidental spills must be managed immediately and safely.
-
Alert & Evacuate: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if you feel unwell.
-
Don PPE: Before attempting any cleanup, don the full PPE described above.
-
Contain & Absorb: For small spills, contain the material using an inert absorbent such as vermiculite, sand, or dry earth.[1][5]
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[1]
-
Decontaminate Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials (wipes, swabs) must be collected and disposed of as hazardous waste.[1]
-
Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Context
In the United States, the Environmental Protection Agency (EPA) regulates the management and disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[13][14] Academic and research laboratories often operate under specific regulations, such as the alternative standards for eligible academic entities, which govern practices like Satellite Accumulation Areas.[12] It is the legal responsibility of the waste generator—the laboratory—to correctly identify and manage hazardous waste.[9]
This guide provides a framework based on federal standards and best practices. However, state and local regulations can be more stringent. Always consult your institution's Chemical Hygiene Plan and your Environmental Health & Safety (EHS) department for specific local requirements.
References
- The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. (n.d.).
- Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. (2025). BenchChem.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA).
- Essential Procedures for the Safe Disposal of 3-[(E)-2-Butenyl]thiophene. (2025). BenchChem.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Pyridine: incident management. (n.d.). GOV.UK.
- Material Safety Data Sheet Thiophene. (n.d.). Oxford Lab Fine Chem LLP.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency (EPA).
- Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Safety Data Sheet: 2-Amino-4-methylpyridine. (n.d.).
- Safety Data Sheet: 2-Amino-4-methylpyridine. (2025). Sigma-Aldrich.
- ECHA: Guidance on waste and recovered substances (Version 2, May 2010). (2010). Practical Law.
- Guidance documents. (n.d.). European Chemicals Agency (ECHA).
- Safety Data Sheet: Methyl 3-aminothiophene-2-carboxyl
- Safety Data Sheet: Thiophene-3-carbonitrile. (n.d.). Apollo Scientific.
- Safety Data Sheet: Methyl 3-amino-4-methylthiophene-2-carboxylate. (2025).
- Pyridine Standard Operating Procedure. (n.d.).
- methyl 2-amino-4-(pyridin-2-yl)
- 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.
- Case study – A two liter pyridine spill in an undergraduate laboratory. (n.d.).
- Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific.
- Safety Data Sheet: Thiophene. (2024). Sigma-Aldrich.
- Need to dispose chemicals. (2023). Health and Safety Executive (HSE).
- Chemical Waste. (n.d.). Environmental Health & Safety (EHS)
- Methyl 3-amino-4-methylthiophene-2-carboxylate. (n.d.).
- Guidance on Information Requirements and Chemical Safety Assessment. (n.d.). European Chemicals Agency (ECHA).
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Comprehensive Safety and Handling Guide for Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate
This guide provides essential, immediate safety and logistical information for the handling, use, and disposal of Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the necessary information for safe and effective laboratory operations. The following protocols are designed to be a self-validating system, grounded in established safety principles and authoritative sources.
Hazard Assessment and Toxicological Profile
This compound is a heterocyclic compound containing both a thiophene and a pyridine moiety. Based on analogous structures, it should be handled as a substance that is potentially harmful and irritating.
Anticipated Hazards:
-
Acute Toxicity: Similar aromatic amines and thiophene derivatives can be toxic if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation: The compound is expected to cause skin and serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3]
The precautionary statements for related compounds consistently advise to wash hands and any exposed skin thoroughly after handling, avoid breathing dust, and use only in a well-ventilated area.[2]
Quantitative Hazard Summary (Based on Analogous Compounds)
| Hazard Classification | Anticipated Category | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 3/4 | H301/H302 |
| Acute Toxicity, Dermal | Category 3/4 | H311/H312 |
| Skin Corrosion/Irritation | Category 2 | H315 |
| Serious Eye Damage/Irritation | Category 2A | H319 |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | H335 |
This data is extrapolated from safety information for compounds like 2-Amino-4-methylpyridine and Methyl 3-aminothiophene-2-carboxylate.[2][3]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following represents the minimum required PPE for handling this compound.
Core PPE Ensemble
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves.[4] | Nitrile provides good resistance to a range of chemicals.[5] Double-gloving minimizes the risk of exposure from a single glove failure. |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[6] | Protects against splashes and airborne particles. |
| Body Protection | A buttoned lab coat. | Provides a barrier against accidental spills. |
| Footwear | Closed-toe and closed-heel shoes.[6] | Protects feet from spills. |
Workflow for PPE Selection
Caption: PPE selection workflow based on the specific laboratory task.
Operational Plan: Handling and Use
Step-by-Step Handling Protocol
-
Preparation:
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within a chemical fume hood to minimize inhalation risk.
-
If there is a risk of generating dust, an N95 respirator is recommended in addition to the fume hood.[7]
-
Use anti-static weigh boats to prevent scattering of the powder.
-
-
Dissolution and Reaction:
-
When dissolving the solid, add the solvent slowly to the solid to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Keep the reaction vessel covered as much as possible.
-
-
Post-Handling:
-
Thoroughly decontaminate all non-disposable equipment that came into contact with the chemical.
-
Wipe down the work area in the fume hood with an appropriate solvent.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Seek immediate medical attention if irritation persists.[2] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[3] |
Spill Response Workflow
Caption: Step-by-step workflow for responding to a chemical spill.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.[4]
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Solid Waste: Collect unused compound, contaminated weigh boats, and disposable labware in a dedicated, clearly labeled hazardous waste container made of a compatible material like HDPE.[4]
-
Liquid Waste: Collect solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[4]
-
Contaminated PPE: Dispose of gloves and other contaminated disposable PPE in a designated hazardous waste bag.[4]
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name, and the approximate quantity. Include the date of waste generation.[4]
-
-
Storage:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
-
References
- Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. (2010). ChemInform.
- 2-Amino-4-methylpyridine Safety Data Sheet. (n.d.).
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- 2-Amino-4-methylpyridine Safety Data Sheet. (2025). Sigma-Aldrich.
- Personal Protective Equipment. (2025). US EPA.
- Methyl 3-aminothiophene-2-carboxylate Safety Data Sheet. (2021). Fisher Scientific.
- Methyl 3-amino-4-methylthiophene-2-carboxylate Safety Data Sheet. (2025).
- OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.). Occupational Safety and Health Administration.
- Chemical Safety: Personal Protective Equipment. (n.d.).
- Methyl 2-aminothiophene-3-carboxylate. (n.d.). Sigma-Aldrich.
- Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. (2025). Benchchem.
- OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety.
- Chemical Resistance of Gloves.pdf. (n.d.).
Sources
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- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
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- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Methyl 2-aminothiophene-3-carboxylate 97 4651-81-4 [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
